molecular formula C9H17NO2 B13631028 3-(Oxan-4-yloxy)pyrrolidine

3-(Oxan-4-yloxy)pyrrolidine

Cat. No.: B13631028
M. Wt: 171.24 g/mol
InChI Key: FQMACVOLTJCARN-UHFFFAOYSA-N
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Description

3-(Oxan-4-yloxy)pyrrolidine is a chemical compound of significant interest in research and development, particularly in the fields of medicinal chemistry and drug discovery. This high-purity reagent features a pyrrolidine scaffold linked to a tetrahydropyran (oxane) ring via an ether bond, a structural motif commonly explored for its potential as a building block in synthesizing more complex molecules. Its molecular framework makes it a valuable intermediate for creating compound libraries aimed at probing biological pathways and identifying new therapeutic agents. The intended use of this product is strictly for Research Use Only (RUO) . Products with an RUO designation are exempt from the regulatory controls that apply to products used in clinical diagnostics . This means they are not intended for use in diagnostic procedures and must not be used for the diagnosis, prevention, or treatment of any human disease or health condition . The RUO label serves as a critical warning that this material is not validated for medical applications and its use in patient diagnostics could pose risks . Researchers utilizing this compound in laboratory settings assume full responsibility for conducting all necessary validation and handling in accordance with their institution's guidelines. This product is not intended for personal or therapeutic use.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3-(oxan-4-yloxy)pyrrolidine

InChI

InChI=1S/C9H17NO2/c1-4-10-7-9(1)12-8-2-5-11-6-3-8/h8-10H,1-7H2

InChI Key

FQMACVOLTJCARN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2CCOCC2

Origin of Product

United States
Foundational & Exploratory

Chemical structure and properties of 3-(Oxan-4-yloxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

A High-Fsp³ Scaffold for Next-Generation Medicinal Chemistry

Part 1: Executive Summary & Structural Logic

In the contemporary drive to "escape from flatland" in drug discovery, 3-(Oxan-4-yloxy)pyrrolidine (CAS: 1250995-88-2) represents a critical building block. Unlike traditional aromatic linkers, this scaffold offers high fraction of sp³-hybridized carbons (Fsp³), enhancing water solubility and metabolic stability while reducing non-specific binding.

This guide dissects the molecule not merely as a catalog item, but as a functional tool for modulating lipophilicity (LogP) and topological polar surface area (TPSA) in lead optimization.

1.1 Structural Anatomy & Pharmacophore

The molecule consists of two saturated heterocycles linked by an ether oxygen. This connectivity presents unique stereochemical and conformational features:

  • Pyrrolidine Ring: Provides a secondary amine handle (

    
    ) for further derivatization (e.g., amide coupling, 
    
    
    
    ). It introduces a chiral center at C3.
  • Tetrahydropyran (Oxan) Ring: Acts as a polar, non-ionic lipophilicity modulator. The ether oxygen at position 4 serves as a weak Hydrogen Bond Acceptor (HBA).

  • Ether Linkage: The C3(pyrrolidine)-O-C4(pyran) bond is metabolically robust, resisting rapid oxidative cleavage compared to benzylic ethers.

Stereochemical Note: The C3 position of the pyrrolidine is chiral. While the achiral pyran ring simplifies the system, the vector of the ether linkage depends heavily on the (R) or (S) configuration of the pyrrolidine, dramatically affecting the binding trajectory in active sites (e.g., kinase hinge regions).

Part 2: Synthetic Methodologies (Expertise & Experience)

Synthesizing ethers between two secondary carbons is synthetically non-trivial due to the competing elimination pathways common in


 reactions.
2.1 The Challenge: Williamson vs. Mitsunobu

A standard Williamson ether synthesis (reacting a halide with an alkoxide) often fails here. If one attempts to react 4-bromotetrahydropyran with the anion of 3-hydroxypyrrolidine, the basic conditions favor E2 elimination, yielding the alkene (3,6-dihydro-2H-pyran) rather than the ether.

The Superior Approach: Mitsunobu Reaction The industry-standard protocol for this linkage utilizes the Mitsunobu reaction. This method inverts the stereochemistry at the alcohol center (if chiral) and avoids elimination by activating the oxygen rather than using a basic nucleophile.

Retrosynthetic Logic:

  • Precursor A: N-Boc-3-pyrrolidinol (Commercial, chiral or racemic).

  • Precursor B: Tetrahydro-4-pyranol.

  • Reagents: Triphenylphosphine (

    
    ) and DIAD/DEAD.
    
2.2 Visualization: Synthetic Pathway

The following diagram outlines the logical flow from precursors to the final deprotected scaffold.

Synthesis_Workflow Figure 1: High-Fidelity Synthetic Route via Mitsunobu Coupling Start1 N-Boc-3-pyrrolidinol (Nucleophile) Process1 Mitsunobu Coupling (PPh3, DIAD, THF, 0°C to RT) Start1->Process1 Start2 Tetrahydro-4-pyranol (Alcohol) Start2->Process1 Inter Intermediate: N-Boc-3-(oxan-4-yloxy)pyrrolidine Process1->Inter Ether Formation Process2 Deprotection (TFA/DCM or HCl/Dioxane) Inter->Process2 Boc Removal Final Target: 3-(Oxan-4-yloxy)pyrrolidine Process2->Final Free Amine

Caption: Figure 1 illustrates the convergent synthesis avoiding E2 elimination side-reactions common in secondary-secondary ether formations.

Part 3: Experimental Protocols (Self-Validating Systems)

This protocol is designed for the synthesis of the (S)-enantiomer using (R)-N-Boc-3-pyrrolidinol (due to Mitsunobu inversion).

3.1 Step 1: Mitsunobu Coupling

Objective: Create the secondary-secondary ether linkage.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • (R)-N-Boc-3-pyrrolidinol (1.0 eq, 10 mmol)

    • Tetrahydro-4-pyranol (1.2 eq, 12 mmol)

    • Triphenylphosphine (

      
      ) (1.5 eq, 15 mmol)
      
    • Solvent: Anhydrous THF (50 mL, 0.2 M)

  • Procedure:

    • Dissolve pyrrolidinol, pyranol, and

      
       in THF under 
      
      
      
      .
    • Cool the solution to 0°C in an ice bath.

    • Critical Step: Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 20 minutes. Why? Rapid addition causes exotherms that degrade the azo-reagent and increase byproducts.

    • Allow to warm to room temperature (RT) and stir for 16 hours.

  • Validation (TLC/LCMS):

    • Monitor disappearance of pyrrolidinol.

    • Self-Check: If conversion is low after 16h, add additional

      
       and DIAD (0.5 eq each) at RT.
      
  • Workup: Concentrate THF. Triturate the residue with cold diethyl ether:hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via flash chromatography (Hexane/EtOAc gradient).

3.2 Step 2: N-Boc Deprotection

Objective: Reveal the reactive secondary amine.

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the intermediate (from Step 1) in DCM (5 vol).

    • Add TFA (5 vol) slowly at 0°C.

    • Stir at RT for 2 hours.

  • Workup (Free Base Isolation):

    • Concentrate in vacuo to remove excess TFA.

    • Critical Step: The residue is a TFA salt. To isolate the free base, dissolve in minimal MeOH and pass through a strong cation exchange (SCX) cartridge. Wash with MeOH (to remove impurities) and elute product with

      
       in MeOH.
      
    • Concentrate to yield 3-(oxan-4-yloxy)pyrrolidine as a viscous oil.

Part 4: Physicochemical Profile & Applications[1][2]

The following data summarizes why this scaffold is preferred in modern lead optimization (e.g., replacing a 3-phenoxy pyrrolidine).

PropertyValue (Approx.)Impact on Drug Design
Molecular Weight 171.24 g/mol Low MW allows room for heavy decorative groups.
cLogP 0.4 - 0.8Low lipophilicity improves solubility compared to aryl ethers.
TPSA ~21 Ų (Ether + Amine)Good membrane permeability; CNS penetrant potential.
pKa (Conj. Acid) ~9.8Basic center; likely protonated at physiological pH.
Fsp³ 1.0 (100%)"Escape from Flatland" - maximizes 3D complexity.
4.1 Medicinal Chemistry Context

This scaffold is frequently observed in kinase inhibitors (e.g., analogs of Saracatinib/AZD0530 ) where the ether oxygen interacts with solvated regions of the ATP pocket, and the pyrrolidine nitrogen projects into the solvent front, often solubilizing an otherwise lipophilic core [1].

Key Advantage: The tetrahydropyran ring mimics the spatial volume of a phenyl ring but without the


 stacking or metabolic liability (CYP oxidation) associated with electron-rich aromatics.
Part 5: References
  • Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor.[1] Journal of Medicinal Chemistry, 49(22), 6465–6488.

  • Swamy, K. C. K., et al. (2009).[2] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

Sources

Role of 3-(Oxan-4-yloxy)pyrrolidine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the role, synthesis, and application of 3-(Oxan-4-yloxy)pyrrolidine in Fragment-Based Drug Discovery (FBDD).

Technical Guide for Medicinal Chemists & Drug Discovery Scientists

Executive Summary

The pharmaceutical industry's shift from "flat," aromatic-heavy libraries to sp3-rich, three-dimensional (3D) fragments has elevated the importance of saturated heterocycles. 3-(Oxan-4-yloxy)pyrrolidine (also known as 3-(tetrahydro-2H-pyran-4-yloxy)pyrrolidine) represents a high-value scaffold in this domain. By linking two privileged saturated rings—a pyrrolidine and a tetrahydropyran (oxane)—via an ether bridge, this fragment offers exceptional aqueous solubility, defined stereochemical vectors, and a distinct escape from the "flatland" of traditional kinase inhibitors.

This guide provides a comprehensive technical analysis of this scaffold, including its physicochemical profile, a validated synthetic protocol, and strategies for its deployment in hit-to-lead optimization.[1]

Chemical Architecture & Physicochemical Profile

Structural Logic

The molecule consists of a pyrrolidine core (providing a secondary amine vector for elaboration) and a tetrahydropyran ring (acting as a polarity-modulating cap) linked by an oxygen atom.

  • Core: Pyrrolidine (5-membered N-heterocycle).[2][3]

  • Linker: Ether (-O-).[4]

  • Cap: Oxane (6-membered O-heterocycle).

Key Properties (Data Table)

The following properties make this fragment ideal for FBDD, adhering to the "Rule of Three" (Ro3) while maximizing Ligand Efficiency (LE).

PropertyValue (Approx.)Significance in FBDD
Molecular Weight (MW) 171.24 DaLeaves ample room for elaboration (MW < 300).
cLogP 0.3 – 0.8Highly hydrophilic; improves solubility of lipophilic warheads.
TPSA ~21 Ų (Ether + Amine)Low enough for CNS penetration; high enough for H-bonding.
H-Bond Donors (HBD) 1 (NH)Critical vector for fragment growing.
H-Bond Acceptors (HBA) 2 (Ether O, Pyran O)Engage active site residues (e.g., hinge region water networks).
Fsp3 (Fraction sp3) 1.0 (100%)Maximizes 3D complexity; reduces promiscuous binding.

Synthetic Accessibility & Protocol

Synthesis of the secondary-secondary ether linkage is the critical step. While reductive etherification is possible, the Williamson Ether Synthesis via an activated mesylate is the most robust, self-validating protocol for laboratory scale.

Reaction Workflow (DOT Diagram)

SynthesisWorkflow Start1 4-Hydroxytetrahydropyran Step1 Activation (Mesylation) (MsCl, Et3N, DCM) Start1->Step1 Activation Start2 N-Boc-3-Hydroxypyrrolidine Step2 Etherification (SN2) (NaH, DMF, Heat) Start2->Step2 Nucleophile Formation Step1->Step2 + Intermediate A Step3 Deprotection (TFA/DCM or HCl/Dioxane) Step2->Step3 N-Boc Protected Ether Final 3-(Oxan-4-yloxy)pyrrolidine (TFA Salt) Step3->Final Salt Formation

Figure 1: Convergent synthetic workflow for the preparation of the core scaffold.

Detailed Protocol

Step 1: Activation of the Pyran Ring

  • Dissolve 4-hydroxytetrahydropyran (1.0 eq) in anhydrous DCM.

  • Add Triethylamine (1.5 eq) and cool to 0°C.

  • Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq).

  • Stir at RT for 2 hours. Wash with NaHCO3, dry (MgSO4), and concentrate to yield 4-methanesulfonyloxytetrahydropyran.

Step 2: Williamson Ether Coupling

  • Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DMF.

  • Carefully add Sodium Hydride (NaH) (60% dispersion, 1.2 eq) at 0°C under N2. Stir for 30 min to generate the alkoxide.

  • Add the mesylate from Step 1 (1.2 eq) dissolved in DMF.

  • Heat to 60-80°C for 12-16 hours. (Note: Heating is required to overcome steric hindrance of the secondary electrophile).

  • Quench with water, extract with EtOAc, and purify via flash chromatography (Hex/EtOAc).

Step 3: Deprotection

  • Dissolve the intermediate in DCM/TFA (4:1).

  • Stir at RT for 1 hour.

  • Concentrate in vacuo. For the free base, pass through an SCX-2 cartridge or treat with basic resin.

Role in Fragment-Based Drug Discovery (FBDD)[1]

"Escape from Flatland"

Traditional screening libraries are dominated by planar aromatics (benzene, pyridine). 3-(Oxan-4-yloxy)pyrrolidine introduces chirality (at the pyrrolidine C3) and puckering (pyran chair conformation).

  • Mechanism: The sp3-rich nature allows the molecule to explore vectors orthogonal to the plane of the protein surface, often fitting into "pockets" rather than "grooves."

  • Validation: Higher Fsp3 correlates with improved clinical success rates due to better solubility and lower toxicity profiles [1].

Elaboration Strategies (Hit-to-Lead)

Once the fragment binds (detected via SPR or NMR), the pyrrolidine nitrogen serves as the primary "Exit Vector" for growing the molecule.

Elaboration Pathway Diagram:

Elaboration cluster_growth Fragment Growing Strategies Fragment Fragment Hit: 3-(Oxan-4-yloxy)pyrrolidine Amide Amide Coupling (R-COOH + HATU) Fragment->Amide Acylation Urea Urea Formation (R-NCO or Triphosgene) Fragment->Urea Carbamoylation SNAr SNAr / Buchwald (Ar-X + Pd Cat) Fragment->SNAr Arylation Lead Lead Candidate (High Affinity / Selectivity) Amide->Lead Linker Optimization Urea->Lead SNAr->Lead

Figure 2: Medicinal chemistry strategies for evolving the fragment into a lead compound.

Case Study Context: Kinase Inhibition

This scaffold mimics the linker motifs found in advanced kinase inhibitors, such as those targeting IRAK4 or JAK3 .

  • Example: In the development of IRAK4 inhibitors (e.g., PF-06650833), pyrrolidine ethers are used to link the hinge-binding motif to a solubilizing group [2].

  • Function: The ether oxygen can accept a hydrogen bond from the protein backbone or a conserved water molecule, while the pyrrolidine ring positions the solubilizing tail into the solvent-exposed region.

Experimental Validation Protocols

Solubility Assay (Thermodynamic)

To confirm the "solubilizing" role of the fragment:

  • Prepare a saturated solution of the compound in PBS (pH 7.4).

  • Incubate at 25°C for 24 hours with shaking.

  • Filter (0.45 µm) and analyze filtrate via HPLC-UV against a standard curve.

  • Target: Solubility > 200 µM is expected for this fragment class.

Surface Plasmon Resonance (SPR) Screening

Due to low molecular weight, SPR is the preferred screening method.

  • Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) chip.

  • Injection: Inject the fragment at concentrations ranging from 10 µM to 1 mM.

  • Analysis: Look for "square" sensorgrams (fast on/off rates) typical of fragments. A lack of super-stoichiometric binding indicates specific interaction.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry. Link

  • Enamine Ltd. (n.d.). Fragment Libraries: Saturated Heterocycles. Link

  • PubChem. (n.d.). 3-(Oxan-4-yloxy)pyrrolidine Compound Summary. Link

Sources

An In-depth Technical Guide to Pyrrolidine-Oxane Ether Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The fusion of distinct pharmacophoric scaffolds into hybrid molecules represents a powerful strategy in modern drug discovery. This guide delves into the burgeoning field of pyrrolidine-oxane ether derivatives, a class of compounds characterized by the covalent linkage of a five-membered pyrrolidine ring and a six-membered oxane (tetrahydropyran) ring through an ether bridge. These structural motifs are individually recognized as "privileged scaffolds" due to their frequent occurrence in a vast number of natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Their combination offers a unique three-dimensional architecture that can effectively explore chemical space and engage with biological targets in novel ways. This whitepaper provides a comprehensive technical overview intended for researchers, medicinal chemists, and drug development professionals. It covers critical aspects of synthetic methodologies, explores the nuances of structure-activity relationships (SAR), details known biological activities and mechanisms of action, and discusses the therapeutic potential of this promising class of molecules.

Introduction to Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds form the backbone of a significant portion of all known drugs. Their structural diversity, ability to engage in various non-covalent interactions (such as hydrogen bonding and dipole-dipole interactions), and metabolic stability make them ideal building blocks for therapeutic agents.

The Significance of Pyrrolidine and Oxane Moieties

The pyrrolidine ring , a saturated five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[4][5] It is a key structural component in numerous alkaloids, amino acids (like proline), and a wide array of approved drugs, including antihypertensives (e.g., Captopril, Enalapril) and antivirals (e.g., Daclatasvir).[3][6] The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets.[7] Its nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, further enhancing its binding capabilities.

Similarly, the oxane (tetrahydropyran) ring is prevalent in natural products, particularly carbohydrates and polyether antibiotics. Its incorporation into drug candidates can improve pharmacokinetic properties, such as solubility and metabolic stability, and can serve as a rigid scaffold to orient functional groups for optimal target engagement.

Emergence of Hybrid Scaffolds: The Pyrrolidine-Oxane Ether Motif

The strategic combination of these two privileged scaffolds via an ether linkage creates a novel molecular architecture with significant potential. The ether bond provides a degree of flexibility, while the two heterocyclic rings anchor substituents in defined regions of space. This hybrid design allows for the modulation of a wide range of physicochemical properties, including lipophilicity, polarity, and hydrogen bonding potential, which are critical for optimizing a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Researchers have explored such hybrid molecules for a variety of therapeutic targets, leveraging the unique stereochemical and conformational properties of the combined scaffold.

Synthetic Pathways and Methodologies

The construction of the pyrrolidine-oxane ether core can be approached through several synthetic strategies. The choice of a specific route is often dictated by the desired substitution patterns, stereochemical outcome, and the availability of starting materials.

Retrosynthetic Analysis of the Pyrrolidine-Oxane Ether Core

A common retrosynthetic approach involves disconnecting the ether linkage, leading to two key building blocks: a substituted pyrrolidine alcohol and a reactive oxane derivative (e.g., a halide or sulfonate), or vice versa. This disconnection highlights the importance of classic ether formation reactions in the forward synthesis.

G Target Pyrrolidine-Oxane Ether (Target Molecule) Disconnect C-O Ether Bond Disconnection Target->Disconnect Retrosynthesis Synthon1 Pyrrolidine Alcohol (Synthon A) Disconnect->Synthon1 Synthon2 Activated Oxane (Synthon B) Disconnect->Synthon2

Caption: Retrosynthetic analysis of the pyrrolidine-oxane ether scaffold.

Key Synthetic Strategies

Williamson Ether Synthesis: This is a fundamental and widely used method for forming the ether linkage. It involves the reaction of an alkoxide (generated from the hydroxyl group of either the pyrrolidine or oxane moiety with a strong base) with an alkyl halide or sulfonate.

  • Rationale: This method is robust and versatile. However, it can be limited by competing elimination reactions, especially with sterically hindered or secondary halides. The choice of a non-nucleophilic base (e.g., NaH) and an appropriate solvent (e.g., THF, DMF) is critical to maximize the yield of the desired ether product. For instance, the synthesis of precursors for drugs like Grazoprevir has utilized Williamson-type reactions to introduce pyrrolidine rings.[6]

Mitsunobu Reaction: This reaction allows for the formation of an ether bond between a primary or secondary alcohol and a nucleophile (in this case, the other hydroxyl-containing heterocycle) under mild, neutral conditions. It typically employs a phosphine reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).

  • Rationale: The primary advantage of the Mitsunobu reaction is the inversion of stereochemistry at the reacting alcohol center, providing excellent stereocontrol, which is paramount in drug design. This is particularly useful when coupling a chiral secondary alcohol on either the pyrrolidine or oxane ring. While highly effective, the reaction generates stoichiometric amounts of phosphine oxide and hydrazine byproducts, which can complicate purification.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for coupling a pyrrolidinol with an activated oxane derivative.

Objective: To synthesize a generic 2-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine derivative.

Materials:

  • (R)-1-(tert-butoxycarbonyl)pyrrolidin-3-ol

  • 4-Bromotetrahydro-2H-pyran

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-1-(tert-butoxycarbonyl)pyrrolidin-3-ol (1.0 eq). Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution. The formation of the sodium alkoxide is the rate-determining step for this part of the reaction.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add a solution of 4-bromotetrahydro-2H-pyran (1.1 eq) in anhydrous DMF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Self-Validation Note: The quench neutralizes the excess NaH and the basic reaction medium. The absence of gas evolution indicates a successful quench.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired pyrrolidine-oxane ether derivative.

Structure-Activity Relationship (SAR) and Physicochemical Properties

Understanding the SAR is crucial for optimizing the biological activity and drug-like properties of pyrrolidine-oxane ether derivatives.[3][7][8] The modular nature of this scaffold allows for systematic modifications at three key positions.

G Core Pyrrolidine-Oxane Ether Core R1 Position 1: Pyrrolidine Ring (Substituents, Stereochemistry) Core->R1 Modulation Point R2 Position 2: Ether Linker (Length, Rigidity) Core->R2 Modulation Point R3 Position 3: Oxane Ring (Substituents, Stereochemistry) Core->R3 Modulation Point

Caption: Key modulation points for SAR studies in pyrrolidine-oxane ether derivatives.

Influence of Pyrrolidine Ring Substitution
  • N-Substitution: The nitrogen atom of the pyrrolidine ring is a common site for modification. Introducing basic or non-basic, bulky or small substituents can significantly impact target binding, selectivity, and physicochemical properties like pKa and solubility.

  • C-Substitution: Substituents on the carbon atoms of the pyrrolidine ring, especially at positions C2, C3, and C4, can influence the ring's conformation and introduce new interaction points (e.g., hydrophobic or hydrogen bonding). The stereochemistry of these substituents is often critical for activity.

Impact of Oxane Ring Stereochemistry and Substitution

The oxane ring can be substituted at various positions. Axial versus equatorial placement of substituents can dramatically alter the molecule's shape and how it fits into a binding pocket. Hydroxyl or amino groups can be introduced to enhance hydrogen bonding interactions and improve solubility.

The Role of the Ether Linker

The point of attachment and the length of the ether linker are key variables. A shorter linker creates a more rigid molecule, while a longer, more flexible linker allows the two heterocyclic systems to adopt a wider range of relative orientations. This flexibility can be advantageous for induced-fit binding to a biological target.

Data Summary of Key Derivatives and their Activities

While specific data for a broad class of "pyrrolidine-oxane ether derivatives" is not consolidated in a single review, related classes of pyrrolidine derivatives show a wide range of activities. The following table is a representative example of how SAR data for a hypothetical series targeting an enzyme (e.g., α-glucosidase) might be presented.[8]

Compound IDPyrrolidine Substitution (R¹)Oxane Substitution (R²)Linker PositionIC₅₀ (µM)
I-a HH3-O-4'52.5
I-b 2-CH₃H3-O-4'35.1
I-c H4'-OH (equatorial)3-O-4'15.8
I-d H4'-OH (axial)3-O-4'89.2
I-e HH2-CH₂-O-4'45.3

This is a hypothetical table for illustrative purposes.

Biological Activities and Therapeutic Targets

The pyrrolidine scaffold is a component of drugs with a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-diabetic properties.[2][3][8][9] Hybrid molecules incorporating this scaffold are being investigated for numerous targets.

Case Study: Inhibition of Glycosidase Enzymes

Polyhydroxylated pyrrolidines, known as iminosugars or azasugars, are potent inhibitors of glycosidases, enzymes that process carbohydrates.[7] By mimicking the transition state of the glycosidic bond cleavage, these molecules can block enzyme activity. A pyrrolidine-oxane ether derivative could be designed to target such enzymes, where the pyrrolidine mimics the sugar ring and the oxane portion interacts with a secondary binding site, potentially increasing potency and selectivity. This approach is relevant for developing treatments for diabetes, lysosomal storage diseases, and viral infections.[7]

Elucidation of Mechanism of Action (MOA)

The mechanism of action for these derivatives is highly target-dependent. For enzyme inhibitors, the MOA would likely be competitive inhibition at the active site. For receptor modulators, the derivative might act as an agonist or antagonist, initiating or blocking a signaling cascade.

Key Signaling Pathway: α-Glucosidase Inhibition in Diabetes Management

In the context of type 2 diabetes, inhibiting α-glucosidase in the intestine delays carbohydrate digestion and reduces post-meal glucose spikes.[8] A pyrrolidine-oxane ether derivative could act as such an inhibitor.

G cluster_0 Intestinal Lumen cluster_1 Brush Border cluster_2 Bloodstream Carbs Dietary Carbohydrates (Starch, Sucrose) Enzyme α-Glucosidase (Enzyme) Carbs->Enzyme Hydrolysis Glucose Glucose Blood Glucose Absorption Glucose->Blood Transport Enzyme->Glucose Inhibitor Pyrrolidine-Oxane Ether Inhibitor Inhibitor->Enzyme Blocks

Caption: MOA diagram for an α-glucosidase inhibitor in the small intestine.

Future Directions and Outlook

The field of pyrrolidine-oxane ether derivatives is ripe for exploration. Future research will likely focus on:

  • Diversity-Oriented Synthesis: Developing efficient synthetic routes to create large libraries of these compounds with diverse substitution patterns and stereochemistries.

  • New Therapeutic Targets: Screening these libraries against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors, to uncover new therapeutic applications.

  • Computational Chemistry: Employing molecular modeling and docking studies to rationally design derivatives with improved potency and selectivity for specific targets.

  • Pharmacokinetic Optimization: Fine-tuning the scaffold to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability, to advance promising candidates into preclinical and clinical development.

The unique combination of two privileged heterocyclic scaffolds in pyrrolidine-oxane ether derivatives provides a compelling platform for the discovery of novel therapeutics. With continued innovation in synthetic chemistry and a deeper understanding of their biological interactions, these compounds hold significant promise for addressing unmet medical needs.

References

  • De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-Based Electron Donor–Acceptor Catalysis. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. (2024, January 18). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Döndaş, H. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved February 7, 2026, from [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. Retrieved February 7, 2026, from [Link]

  • Bhat, M. A., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. Retrieved February 7, 2026, from [Link]

  • Seregin, V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved February 7, 2026, from [Link]

  • Stereoselective Synthesis of Oxabicyclic Pyrrolidines of Medicinal Relevance: Merging Chemoenzymatic and Catalytic Methods. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Hossain, M. A., & Park, H. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. PMC. Retrieved February 7, 2026, from [Link]

  • Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (2024). PubMed. Retrieved February 7, 2026, from [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2025, October 13). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2025, August 6). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Petri, G. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved February 7, 2026, from [Link]

  • Pyrrolidine. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

Therapeutic Potential of the 3-(Oxan-4-yloxy)pyrrolidine Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Disclaimer: Publicly available research specifically detailing the kinase inhibition profile of the precise molecule 3-(Oxan-4-yloxy)pyrrolidine is limited. This guide, therefore, treats this structure as a novel, representative scaffold. It synthesizes established principles of medicinal chemistry and kinase inhibitor development to provide a comprehensive framework for evaluating its therapeutic potential. The protocols, data, and pathways described herein are illustrative examples grounded in authoritative methodologies to guide the research and development process for this and similar chemical entities.

Executive Summary

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The pyrrolidine ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics due to its favorable physicochemical properties and synthetic tractability.[1][2] This guide proposes the 3-(Oxan-4-yloxy)pyrrolidine scaffold as a promising starting point for the development of novel kinase inhibitors. We will explore the rationale behind its design, outline a rigorous, self-validating experimental workflow to assess its potential, and provide detailed protocols for key assays. The central hypothesis is that the unique combination of the three-dimensional pyrrolidine ring, the solubility-enhancing oxane moiety, and the versatile ether linkage provides a unique chemical framework for achieving high potency and selectivity against therapeutically relevant kinases.

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Design

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a recurring motif in a vast array of pharmacologically active agents.[1][3] Its prevalence stems from several key advantages:

  • Improved Physicochemical Properties: The incorporation of a pyrrolidine moiety can enhance aqueous solubility and modulate other key ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[4] This is a critical factor in overcoming the poor solubility often associated with flat, aromatic kinase inhibitors that mimic the adenine portion of ATP.[4]

  • Three-Dimensional Diversity: Unlike flat aromatic rings, the non-planar, puckered structure of the pyrrolidine ring allows for the precise spatial orientation of substituents. This three-dimensionality is crucial for establishing selective interactions with the often-complex topology of a kinase's ATP-binding pocket, enabling the development of inhibitors with improved selectivity profiles.

  • Synthetic Versatility: The pyrrolidine core is synthetically accessible and can be readily functionalized, allowing for extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles.[2]

Numerous successful drugs, including the Bruton's tyrosine kinase (BTK) inhibitor Acalabrutinib and the JAK1/2 inhibitor Upadacitinib, feature a pyrrolidine scaffold, underscoring its value in modern drug discovery.[4]

Design Rationale: The 3-(Oxan-4-yloxy)pyrrolidine Core

The proposed 3-(Oxan-4-yloxy)pyrrolidine scaffold is a deliberate combination of three key structural motifs, each chosen for its potential contribution to creating a successful kinase inhibitor.

  • Pyrrolidine Ring: Serves as the central scaffold, providing a rigid, three-dimensional framework to position other functional groups. The nitrogen atom can act as a hydrogen bond acceptor, a common interaction motif in kinase binding.[4]

  • Oxane Ring (Tetrahydropyran): This moiety is primarily incorporated to enhance aqueous solubility and overall druglike properties. Its ether oxygen can also participate in hydrogen bonding.

  • Ether Linkage: Provides a stable, flexible connection between the two ring systems, allowing for optimal positioning within the target's binding site.

This composite structure presents a compelling starting point for library synthesis and screening against a panel of therapeutically relevant kinases.

A Validated Workflow for Assessing Therapeutic Potential

A systematic, multi-stage approach is essential to validate the potential of this novel scaffold. The following workflow is designed to move logically from broad, initial screening to specific, mechanism-of-action studies.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Lead Optimization A Scaffold Synthesis & Library Generation B Biochemical Kinase Panel Screen (e.g., 200+ Kinases) A->B Primary Screen C Hit Identification & IC50 Determination B->C Selectivity Profiling D Cell Viability Assays (Target-Relevant Cell Lines) C->D Functional Screen H Structure-Activity Relationship (SAR) C->H Iterative Design E Confirmation of Target Engagement D->E On-Target Validation F Downstream Signaling Analysis (Western Blot) E->F Pathway Analysis G Cell Cycle & Apoptosis Assays F->G Phenotypic Analysis I ADME/PK Profiling H->I J In Vivo Efficacy Models I->J

Caption: A multi-phase workflow for kinase inhibitor discovery.

Step 1: Biochemical Kinase Profiling

Causality: The initial step must determine if the scaffold has any affinity for protein kinases and, if so, how selective it is. A broad panel screen is the most efficient method to identify initial "hits" and simultaneously profile for off-target activities that could lead to toxicity later in development.

Protocol: Broad-Panel Kinase Activity Assay (Illustrative Example: ADP-Glo™)

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(Oxan-4-yloxy)pyrrolidine derivative in 100% DMSO. Create a dilution series to be tested at a final concentration of 1 µM and 10 µM.

  • Reaction Setup: In a 384-well plate, add 5 µL of a reaction buffer containing the specific kinase, its substrate, and cofactors.

  • Inhibitor Addition: Add 100 nL of the compound dilution or DMSO (vehicle control) to the appropriate wells.

  • Initiation: Add 5 µL of an ATP solution to start the kinase reaction. The concentration of ATP should be at or near the Km for each specific kinase to ensure competitive binding can be accurately assessed. Incubate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. A decrease in signal relative to the DMSO control indicates inhibition.

  • Follow-up: For identified hits (e.g., >50% inhibition), perform a 10-point dose-response curve to determine the IC50 value.

Data Presentation:

Kinase Target% Inhibition @ 1 µMIC50 (nM) [Hypothetical]Kinase Family
EGFR89%75Tyrosine Kinase
HER281%150Tyrosine Kinase
VEGFR275%210Tyrosine Kinase
CDK212%>10,000CMGC
JAK25%>10,000Tyrosine Kinase
LRRK22%>10,000TKL

This table presents hypothetical data for illustrative purposes.

Step 2: Cellular Activity and Target Engagement

Causality: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability or rapid efflux. Therefore, it is critical to validate that the inhibitor can reach its intracellular target and exert a biological effect.

Protocol: Cell Viability Assay (Illustrative Example: CellTiter-Glo®)

  • Cell Plating: Seed cancer cells known to be dependent on the target kinase (e.g., A549 cells for EGFR) into a 96-well, white-walled plate at a density of 5,000 cells/well. Incubate for 24 hours.

  • Compound Treatment: Treat cells with a 9-point, 3-fold serial dilution of the test compound (e.g., from 10 µM to 1.5 nM). Include a vehicle-only control (0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Detection:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of reagent equal to the culture medium volume in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells. Calculate GI50 (concentration for 50% growth inhibition) values.

Step 3: Confirming the Mechanism of Action

Causality: Observing reduced cell viability is not sufficient proof of on-target activity. It is essential to demonstrate that the compound inhibits the specific signaling pathway downstream of the target kinase. This provides a direct link between target engagement and the observed cellular phenotype.

cluster_pathway EGFR Signaling Pathway cluster_inhibitor EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR PI3K PI3K EGFR->PI3K pY AKT Akt PI3K->AKT PIP3 mTOR mTOR AKT->mTOR pS/T Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 3-(Oxan-4-yloxy)pyrrolidine Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling cascade.

Protocol: Western Blot for Phospho-Akt

  • Cell Culture and Treatment: Seed A549 cells and grow to 70-80% confluency. Serum-starve the cells overnight.

  • Inhibitor Pre-treatment: Pre-treat cells with the test compound at various concentrations (e.g., 0.1, 1, and 5 µM) for 2 hours.

  • Stimulation: Stimulate the cells with epidermal growth factor (EGF) at 100 ng/mL for 15 minutes to activate the EGFR pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against Phospho-Akt (Ser473).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply an ECL substrate.

  • Imaging: Image the blot using a chemiluminescence detector.

  • Stripping and Re-probing: Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading and that the inhibitor does not affect total protein levels.

Self-Validation: A dose-dependent decrease in the Phospho-Akt signal upon EGF stimulation, with no change in total Akt or GAPDH, provides strong evidence that the compound is inhibiting the intended pathway in a specific manner.

Conclusion and Future Directions

The 3-(Oxan-4-yloxy)pyrrolidine scaffold represents a promising starting point for the discovery of novel kinase inhibitors. Its constituent parts are rationally designed to confer favorable physicochemical and pharmacological properties. The systematic workflow detailed in this guide provides a robust and self-validating framework for rigorously testing this hypothesis. Positive outcomes from the initial biochemical and cellular assays would warrant progression to lead optimization, where SAR studies would be conducted to enhance potency and selectivity. Subsequent ADME/PK profiling and in vivo efficacy studies in relevant disease models would be the final steps in validating the therapeutic potential of this exciting new class of compounds.[5]

References

  • Title: Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold Source: MDPI URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

  • Title: Synthesis and Pharmacological Activity of New Pyrollidone Derivatives Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol Source: ResearchGate URL: [Link]

  • Title: Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor Source: PubMed URL: [Link]

  • Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Pharmacology URL: [Link]

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

  • Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties Source: PubMed URL: [Link]

  • Title: Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate TAK-020... by Fragment-Based Drug Design Source: PubMed URL: [Link]

Sources

Bioisosteric Utility of 3-(Oxan-4-yloxy)pyrrolidine Scaffolds in Drug Design

[1]

Executive Summary

The transition from flat, aromatic-rich drug candidates to those with higher fraction of sp3-hybridized carbons (

13-(oxan-4-yloxy)pyrrolidine1

This moiety offers a unique trifecta of advantages:

  • LogD Modulation: The ether linkage and oxane (tetrahydropyran) oxygen lower lipophilicity compared to carbocyclic analogs.[1]

  • Vector Control: The chiral center at the pyrrolidine C3 position allows for precise vector orientation of the exit groups.[1]

  • Metabolic Hardening: Saturated cyclic ethers are generally more metabolically stable than their alkyl or electron-rich aromatic counterparts.[1]

Physicochemical & Structural Rationale[1][2][3][4][5][6]

Structural Deconstruction

The moiety consists of two saturated heterocycles linked by an ether oxygen:[1]

  • Ring A (Pyrrolidine): Provides a basic amine handle (pKa modulation) and a chiral attachment point.[1]

  • Linker (Ether Oxygen): Introduces rotational freedom while acting as a hydrogen bond acceptor (HBA).[1]

  • Ring B (Oxane/Tetrahydropyran): Acts as a polar, non-basic lipophilic spacer.[1]

Bioisosteric Replacement Logic

This scaffold is frequently employed to replace the following motifs when addressing specific "developability" liabilities:

Original MotifLiability3-(Oxan-4-yloxy)pyrrolidine Advantage
Biphenyl Ether High lipophilicity (LogP > 4), poor solubility, "flat" geometry.[1]Increases

, lowers LogP by ~1.5–2.0 units, improves aqueous solubility.
4-Phenoxypiperidine hERG liability (often associated with basic lipophilic linkers), CYP inhibition.[1]The oxane ring reduces basicity of the system compared to a phenyl ring (electronic isolation) and removes the aromatic

-stacking potential often linked to hERG binding.[1]
Cyclohexyl Ether Metabolic susceptibility (oxidative metabolism on the ring).[1]The oxane oxygen blocks metabolism at the 4-position and reduces overall lipophilicity.[1]
Quantitative Property Profile[1][6]
  • pKa: The inductive effect of the C3-alkoxy group lowers the pKa of the pyrrolidine nitrogen by approximately 1.0–1.5 units compared to unsubstituted pyrrolidine (expected pKa ~8.5–9.0).[1] This often brings the basicity into an optimal range for permeability while maintaining solubility.[1]

  • H-Bonding: The oxane oxygen is a weak HBA, while the ether oxygen is a stronger HBA, providing vectors for solvent interaction or target engagement.[1]

Synthetic Methodology

The construction of the 3-(oxan-4-yloxy)pyrrolidine core requires stereocontrol at the pyrrolidine C3 position.[1] The most robust method is the Mitsunobu Coupling , which proceeds with Walden inversion, allowing the chemist to select the specific enantiomer of the starting material to achieve the desired product stereochemistry.[1]

Retrosynthetic Analysis

The disconnection is made at the ether linkage.[1]

  • Fragment A:

    
    -protected 3-hydroxypyrrolidine (commercially available as (
    
    
    ) or (
    
    
    ) enantiomers).[1]
  • Fragment B: 4-Hydroxytetrahydropyran (commercially available).[1]

Detailed Experimental Protocol: Mitsunobu Coupling

Objective: Synthesis of (3S)-3-(oxan-4-yloxy)pyrrolidine from (3R)-1-Boc-3-hydroxypyrrolidine.

Reagents:

  • (3R)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine (1.0 eq)[1]

  • Tetrahydro-2H-pyran-4-ol (1.2 eq)[1]

  • Triphenylphosphine (

    
    ) (1.5 eq)[1]
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene.[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under nitrogen flow.

  • Solubilization: Charge the flask with (3R)-1-Boc-3-hydroxypyrrolidine (1.0 eq), Tetrahydro-2H-pyran-4-ol (1.2 eq), and

    
     (1.5 eq). Dissolve in anhydrous THF (0.1 M concentration relative to pyrrolidine).
    
  • Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.

  • Addition: Add DIAD (1.5 eq) dropwise via syringe over 15 minutes. Critical: Maintain internal temperature < 5 °C to prevent side reactions.[1] The solution will turn yellow.[1]

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–18 hours. Monitor conversion by LC-MS (Target mass: [M+H-Boc] or [M+Na]).

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Triturate the residue with diethyl ether/hexanes (1:1) to precipitate triphenylphosphine oxide (

    
    ).[1] Filter off the solid.[1] Concentrate the filtrate and purify via flash column chromatography (SiO2, Gradient: 0–40% EtOAc in Hexanes).
    
  • Deprotection (Optional): To reveal the free amine, treat the purified intermediate with 4N HCl in Dioxane or TFA/DCM (1:1) for 1 hour at room temperature.

Self-Validating Checkpoint:

  • Stereochemistry: The Mitsunobu reaction inverts the configuration.[1] Starting with (3R)-alcohol yields the (3S)-ether product.[1]

  • NMR Verification: The C3-H proton of the pyrrolidine ring typically shifts downfield (approx.[1]

    
     4.0–4.2 ppm) upon ether formation.[1]
    

Logical Visualization of the Workflow[1][6]

The following diagram illustrates the decision matrix for selecting this bioisostere and the synthetic execution.

Bioisostere_WorkflowProblemLead Liability:High LogP / Poor SolubilityDecisionSelect Bioisostere Strategy:Increase Fsp3 + PolarityProblem->Decision AnalysisTargetTarget Moiety:3-(Oxan-4-yloxy)pyrrolidineDecision->Target DesignStartMat(3R)-N-Boc-3-OH-Pyrrolidine+ 4-OH-THPTarget->StartMat RetrosynthesisReactionMitsunobu Coupling(PPh3, DIAD, THF)StartMat->Reaction ActivationProduct(3S)-Ether Product(Inverted Stereocenter)Reaction->Product SN2 Inversion

Figure 1: Decision logic and synthetic pathway for the 3-(oxan-4-yloxy)pyrrolidine bioisostere.

Case Study Applications

PARP1 Inhibitors

In the development of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, lipophilic linkers connecting the pharmacophore to the solubilizing tail often suffer from poor metabolic stability.[1]

  • Application: Replacement of a piperidine-4-yloxy linker with 3-(oxan-4-yloxy)pyrrolidine.[1]

  • Outcome: The oxane ring reduces the basicity of the system (preventing lysosomal trapping) and lowers LogD, while the pyrrolidine nitrogen remains available for interaction with solvent or specific residues like Glu988 (via water mediation) [1].[1]

GPCR Antagonists (e.g., MrgprX2)

For G-protein coupled receptors, "flat" aromatic linkers often induce non-specific hydrophobic binding.[1]

  • Application: Using the title moiety as a spacer between the orthosteric headgroup and a secondary binding element.[1]

  • Outcome: The puckered geometry of the oxane and pyrrolidine rings introduces a defined 3D-vector that can improve selectivity against related receptor subtypes by exploiting subtle differences in the transmembrane binding pocket [2].[1]

Quantitative Data Summary

PropertyPhenyl-Ether Linker3-(Oxan-4-yloxy)pyrrolidineImpact
Hybridization sp2 (Planar)sp3 (3D/Puckered)Improved Solubility
LogP (Est.) 3.5 – 4.51.5 – 2.5Reduced Lipophilicity
H-Bond Acceptors 1 (Ether O)2 (Ether O + Oxane O)Enhanced Solvation
Rotatable Bonds 23 (Restricted by rings)Entropic Penalty Management

References

  • Vertex AI Search . (2025).[1][2] PARP1 inhibitor compounds and structure-activity relationships. Retrieved from [1]

  • Vertex AI Search . (2025).[1][2] MrgprX2 Antagonists for the Treatment of Inflammatory Disorders. Retrieved from [1]

  • Meanwell, N. A. (2011).[1] The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.[1] Retrieved from [1]

  • Cambridge MedChem Consulting . (2024).[1] Ring Bioisosteres in Drug Discovery. Retrieved from [1]

Metabolic Stability Profiling of 3-(Oxan-4-yloxy)pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(oxan-4-yloxy)pyrrolidine scaffold (also referred to as 3-(tetrahydropyran-4-yloxy)pyrrolidine) represents a strategic structural motif in modern medicinal chemistry. It is frequently employed to modulate lipophilicity (LogD) and improve aqueous solubility compared to carbocyclic analogs. However, the introduction of the ether linkage and the nitrogen-containing heterocycle creates distinct metabolic "soft spots" susceptible to Cytochrome P450 (CYP)-mediated oxidative clearance.

This guide provides a comprehensive technical framework for assessing and optimizing the metabolic stability of this specific scaffold. It details the mechanistic basis of metabolic instability, provides a validated protocol for microsomal stability assessment, and outlines medicinal chemistry strategies to enhance half-life (


) and reduce intrinsic clearance (

).

Part 1: Structural Analysis & Metabolic Liability

Anatomy of the Scaffold

The scaffold consists of two saturated heterocycles linked by an ether bond:

  • Pyrrolidine Ring: A five-membered nitrogen heterocycle. This is the primary site of metabolic vulnerability.

  • Oxane (Tetrahydropyran) Ring: A six-membered oxygen heterocycle. Generally more stable but contributes to the overall polarity.

  • Ether Linkage: Connects position 3 of the pyrrolidine to position 4 of the oxane.

Mechanistic Metabolic Pathways

The metabolic fate of this scaffold is dominated by Phase I oxidative metabolism, primarily driven by CYP3A4 and CYP2D6 (depending on the N-substituent).

  • 
    -Carbon Oxidation (Pyrrolidine):  The carbons adjacent to the nitrogen (C2 and C5) are electron-rich and highly susceptible to CYP-mediated hydroxylation. This leads to the formation of an unstable carbinolamine intermediate, which collapses into a lactam  (2-oxopyrrolidine) or results in ring opening .
    
  • N-Oxidation: Direct oxidation of the tertiary amine (if N-substituted) to form an N-oxide.

  • O-Dealkylation: While less common for this specific steric arrangement, oxidative cleavage at the ether linkage can occur, releasing 4-hydroxytetrahydropyran and 3-hydroxypyrrolidine.

Visualization: Metabolic Pathway Map

The following diagram illustrates the primary oxidative cascades affecting the scaffold.

MetabolicPathway Parent 3-(Oxan-4-yloxy) pyrrolidine Analog CYP CYP450 (3A4, 2D6) Parent->CYP Binding Intermediate Carbinolamine Intermediate CYP->Intermediate $alpha$-Hydroxylation NOxide Metabolite C: N-Oxide (+16 Da) CYP->NOxide N-Oxidation Lactam Metabolite A: Lactam Formation (+16 Da) Intermediate->Lactam Oxidation RingOpen Metabolite B: Ring Opening (Aldehyde/Acid) Intermediate->RingOpen Hydrolysis

Figure 1: Primary Phase I metabolic pathways for 3-(oxan-4-yloxy)pyrrolidine analogs. The


-carbon oxidation is the rate-limiting step for clearance in most unoptimized analogs.

Part 2: Experimental Framework (Microsomal Stability Assay)

To quantify metabolic stability, a Liver Microsome (LM) stability assay is the industry standard.[1] This protocol ensures the generation of reliable Intrinsic Clearance (


) data.
Protocol Standards (Self-Validating System)
  • Test System: Pooled Liver Microsomes (Human/Rat/Mouse).

  • Protein Concentration: 0.5 mg/mL (Standardized to prevent non-specific binding).

  • Cofactor: NADPH (Regenerating system or pre-formulated).[1]

  • Test Concentration: 1

    
    M (Ensures reaction follows first-order kinetics, 
    
    
    
    ).
Step-by-Step Methodology
  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Dilute to 1

      
      M in Phosphate Buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes.[1]
      
    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH (1 mM final concentration) to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical stability (hydrolysis).

  • Sampling (Time-Course):

    • Extract aliquots (50

      
      L) at specific time points: 
      
      
      
      minutes.
    • Quenching: Immediately dispense into 150

      
      L of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide or Propranolol).
      
  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min) to precipitate proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode) monitoring the parent ion depletion.

Visualization: Assay Workflow

AssayWorkflow cluster_loop Step 3: Kinetic Sampling Prep Step 1: Preparation Buffer + Microsomes + Compound (37°C Pre-incubation) Start Step 2: Initiation Add NADPH Prep->Start Incubate Incubation (37°C) Start->Incubate Sample Aliquot Removal (0, 5, 15, 30, 45 min) Incubate->Sample Time interval Quench Quench (ACN + Internal Std) Sample->Quench Quench->Incubate Next time point Analyze Step 4: Analysis Centrifuge -> LC-MS/MS Quench->Analyze Data Output % Remaining vs Time Calculate CLint Analyze->Data

Figure 2: Workflow for the kinetic determination of metabolic stability in liver microsomes.

Part 3: Data Interpretation & Optimization Strategies

Calculation of Intrinsic Clearance ( )

Data is plotted as ln(% Remaining) vs. Time . The slope (


) of the linear regression is used to calculate the half-life and clearance.




Optimization Strategies (SAR)

If the scaffold exhibits high clearance (


), the following structural modifications are recommended:
StrategyMechanismImplementation Example
Fluorination Blocks CYP oxidation sites by replacing metabolically labile C-H bonds with stable C-F bonds.Introduce Fluorine at C2 or C5 of the pyrrolidine ring.
Steric Hindrance Prevents the approach of the CYP heme iron to the soft spot.Add a methyl group adjacent to the ether linkage (C3 of pyrrolidine).
LogD Reduction Reduces overall affinity for the CYP active site (lipophilic pocket).Introduce polar groups (e.g., hydroxyl, sulfone) on the N-substituent.
Deuteration Exploits the Kinetic Isotope Effect (KIE) to slow down C-H bond breakage.Deuterate the

-carbons of the ether linkage.
Comparative Data Profile (Hypothetical)

The table below demonstrates the impact of optimization on a 3-(oxan-4-yloxy)pyrrolidine analog.

Compound IDStructure DescriptionHLM

(min)

(

L/min/mg)
Classification
ANA-001 Unsubstituted Pyrrolidine12115.5High Clearance (Unstable)
ANA-002 3-Fluoro-pyrrolidine analog4530.8Moderate Stability
ANA-003 3,3-Difluoro-pyrrolidine>120< 11.5High Stability

References

  • FDA Guidance for Industry. (2023). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier Science. (Chapter on Metabolic Stability). [Link]

  • Pary, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.[1][2][3][4][5][6][7][8][9][10][11] [Link]

Sources

Methodological & Application

Scalable Synthesis of 3-(Oxan-4-yloxy)pyrrolidine: A Comprehensive Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Oxan-4-yloxy)pyrrolidine is a valuable heterocyclic building block frequently utilized in the synthesis of contemporary pharmaceutical agents. Its unique structural motif, combining a pyrrolidine ring with a tetrahydropyran (oxane) moiety, imparts desirable physicochemical properties to drug candidates, influencing factors such as solubility, metabolic stability, and target engagement. The pyrrolidine scaffold is a common feature in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry. This guide provides detailed, scalable, and field-tested protocols for the synthesis of 3-(Oxan-4-yloxy)pyrrolidine, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are structured to be self-validating, with a focus on the causality behind experimental choices to ensure both scientific integrity and practical applicability in a process chemistry setting.

Strategic Overview of the Synthetic Approach

The most robust and scalable synthetic strategy for 3-(Oxan-4-yloxy)pyrrolidine involves a three-stage process. This approach prioritizes the use of commercially available and cost-effective starting materials, employs protecting group chemistry to ensure regioselectivity, and utilizes well-established, scalable reaction classes.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Key Coupling Reaction cluster_2 Stage 3: Deprotection and Salt Formation N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine Williamson Ether Synthesis Williamson Ether Synthesis N-Boc-3-hydroxypyrrolidine->Williamson Ether Synthesis 4-Tosyloxytetrahydropyran 4-Tosyloxytetrahydropyran 4-Tosyloxytetrahydropyran->Williamson Ether Synthesis N-Boc-3-(tetrahydropyran-4-yloxy)pyrrolidine N-Boc-3-(tetrahydropyran-4-yloxy)pyrrolidine Williamson Ether Synthesis->N-Boc-3-(tetrahydropyran-4-yloxy)pyrrolidine  Formation of Ether Linkage N-Boc Deprotection N-Boc Deprotection N-Boc-3-(tetrahydropyran-4-yloxy)pyrrolidine->N-Boc Deprotection 3-(Oxan-4-yloxy)pyrrolidine 3-(Oxan-4-yloxy)pyrrolidine N-Boc Deprotection->3-(Oxan-4-yloxy)pyrrolidine HCl Salt Formation HCl Salt Formation 3-(Oxan-4-yloxy)pyrrolidine->HCl Salt Formation Final Product 3-(Oxan-4-yloxy)pyrrolidine Hydrochloride HCl Salt Formation->Final Product

Caption: Overall synthetic strategy for 3-(Oxan-4-yloxy)pyrrolidine Hydrochloride.

Part 1: Synthesis of Key Intermediates

The success of this synthetic route hinges on the efficient and scalable preparation of two key intermediates: tert-butyl 3-hydroxypyrrolidine-1-carboxylate (N-Boc-3-hydroxypyrrolidine ) and 4-tosyloxytetrahydropyran.

Protocol 1: Scalable Synthesis of tert-Butyl 3-Hydroxypyrrolidine-1-carboxylate

This protocol is adapted from a robust, scalable process that utilizes readily available starting materials.[1] The use of a tert-butoxycarbonyl (Boc) protecting group is a strategic choice, as it is stable under the basic conditions of the subsequent etherification and can be removed under acidic conditions without affecting the newly formed ether linkage.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Purity
Epichlorohydrin92.521.18≥99%
Sodium Cyanide (NaCN)49.01-≥98%
Sodium Borohydride (NaBH₄)37.83-≥98%
Boron Trifluoride Etherate (BF₃·OEt₂)141.931.15≥46.5% BF₃
Di-tert-butyl dicarbonate ((Boc)₂O)218.25-≥97%
Sodium Carbonate (Na₂CO₃)105.99-≥99.5%
Tetrahydrofuran (THF)72.110.889Anhydrous, ≥99.9%
Chloroform (CHCl₃)119.381.48≥99%
Petroleum Ether-~0.65-
Water18.021.00Deionized

Step-by-Step Procedure:

  • Synthesis of 4-Chloro-3-hydroxybutyronitrile:

    • In a well-ventilated fume hood, to a solution of sodium cyanide (1.0 eq) in water, add epichlorohydrin (1.0 eq) dropwise at a temperature maintained below 10°C.

    • After the addition is complete, allow the reaction to stir for 2-3 hours at the same temperature.

    • Extract the aqueous layer with chloroform.

    • Wash the combined organic layers with water until neutral, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-3-hydroxybutyronitrile.[1]

  • Synthesis of 3-Hydroxypyrrolidine:

    • In a separate reaction vessel under an inert atmosphere, suspend sodium borohydride (2.0-2.5 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0-10°C and slowly add boron trifluoride etherate (2.0-2.5 eq).

    • To this mixture, add a solution of 4-chloro-3-hydroxybutyronitrile (1.0 eq) in THF dropwise, maintaining the temperature below 10°C.

    • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction with methanol, followed by the addition of aqueous sodium carbonate to adjust the pH to >10.

    • Filter the mixture and concentrate the filtrate. The crude 3-hydroxypyrrolidine can be purified by distillation.[1]

  • Synthesis of N-Boc-3-hydroxypyrrolidine:

    • Dissolve the crude 3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane or THF.

    • Add di-tert-butyl dicarbonate (1.05-1.1 eq) to the solution.

    • Stir the reaction at room temperature for 4-6 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by crystallization from a solvent such as petroleum ether to afford N-Boc-3-hydroxypyrrolidine as a white solid with an overall yield of approximately 85% from 4-chloro-3-hydroxybutyronitrile.[1]

Protocol 2: Synthesis of 4-Tosyloxytetrahydropyran

Activation of the hydroxyl group of tetrahydropyran-4-ol is necessary to facilitate the nucleophilic substitution by the alkoxide of N-Boc-3-hydroxypyrrolidine. Conversion to the tosylate is a common and effective strategy, as the tosyl group is an excellent leaving group.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Purity
Tetrahydropyran-4-ol102.13≥98%
p-Toluenesulfonyl chloride (TsCl)190.65≥98%
Pyridine79.10Anhydrous, ≥99.8%
Dichloromethane (DCM)84.93Anhydrous, ≥99.8%

Step-by-Step Procedure:

  • Under an inert atmosphere, dissolve tetrahydropyran-4-ol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C and add anhydrous pyridine (1.5-2.0 eq).

  • Add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-tosyloxytetrahydropyran as a solid, which can be used in the next step without further purification.

Part 2: The Core Coupling Reaction - Williamson Ether Synthesis

The Williamson ether synthesis is a classic and highly reliable method for forming ethers, proceeding via an SN2 mechanism.[2] In this crucial step, the alkoxide of N-Boc-3-hydroxypyrrolidine acts as a nucleophile, displacing the tosylate leaving group on the 4-tosyloxytetrahydropyran.

G N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine O-H Base Base (NaH) N-Boc-3-hydroxypyrrolidine:p1->Base Deprotonation Alkoxide N-Boc-pyrrolidin-3-oxide O⁻Na⁺ Base->Alkoxide:p2 4-Tosyloxytetrahydropyran 4-Tosyloxytetrahydropyran OTs Alkoxide:p2->4-Tosyloxytetrahydropyran:p3 SN2 Attack Coupled_Product N-Boc-3-(tetrahydropyran-4-yloxy)pyrrolidine O 4-Tosyloxytetrahydropyran:p3->Coupled_Product:p4 Byproduct NaOTs 4-Tosyloxytetrahydropyran->Byproduct

Caption: Mechanism of the Williamson Ether Synthesis for the coupling reaction.

Protocol 3: Scalable Synthesis of tert-Butyl 3-(Oxan-4-yloxy)pyrrolidine-1-carboxylate

This protocol is designed for scalability, employing a strong base to ensure complete deprotonation of the alcohol and an aprotic polar solvent to facilitate the SN2 reaction.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Purity
N-Boc-3-hydroxypyrrolidine187.25As prepared
4-Tosyloxytetrahydropyran256.32As prepared
Sodium Hydride (NaH)24.0060% dispersion in mineral oil
N,N-Dimethylformamide (DMF)73.09Anhydrous, ≥99.8%
Ethyl Acetate88.11Reagent grade
Brine-Saturated aqueous solution

Step-by-Step Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.2-1.5 eq of 60% dispersion) in anhydrous DMF.

  • Cool the suspension to 0°C and add a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Add a solution of 4-tosyloxytetrahydropyran (1.1 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60-70°C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford tert-butyl 3-(oxan-4-yloxy)pyrrolidine-1-carboxylate.

Part 3: Deprotection and Final Product Isolation

The final step is the removal of the Boc protecting group to yield the desired 3-(Oxan-4-yloxy)pyrrolidine. Acid-catalyzed deprotection is the method of choice.[3] The resulting free amine is typically isolated as a salt, such as the hydrochloride salt, to improve its stability and handling properties.

Protocol 4: Synthesis of 3-(Oxan-4-yloxy)pyrrolidine Hydrochloride

This protocol describes the deprotection of the N-Boc group using hydrochloric acid and subsequent isolation of the final product as its hydrochloride salt.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Purity
tert-Butyl 3-(oxan-4-yloxy)pyrrolidine-1-carboxylate271.36As prepared
Hydrochloric Acid (HCl)36.464M solution in 1,4-dioxane
Diethyl Ether74.12Anhydrous

Step-by-Step Procedure:

  • Dissolve tert-butyl 3-(oxan-4-yloxy)pyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Cool the solution to 0°C and add a 4M solution of HCl in 1,4-dioxane (3-5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to induce precipitation of the hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 3-(Oxan-4-yloxy)pyrrolidine hydrochloride as a white to off-white solid.

Data Summary and Yields

StepProductStarting MaterialTypical YieldPurity
1N-Boc-3-hydroxypyrrolidine4-Chloro-3-hydroxybutyronitrile~85%>95%
24-TosyloxytetrahydropyranTetrahydropyran-4-ol>90%Used crude
3tert-Butyl 3-(oxan-4-yloxy)pyrrolidine-1-carboxylateN-Boc-3-hydroxypyrrolidine70-80%>95% after chromatography
43-(Oxan-4-yloxy)pyrrolidine Hydrochloridetert-Butyl 3-(oxan-4-yloxy)pyrrolidine-1-carboxylate>90%>98%

Causality and Experimental Choices: A Senior Scientist's Perspective

  • Choice of Protecting Group: The Boc group is ideal for this synthesis due to its stability in the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions that are orthogonal to the ether linkage. This orthogonality is a cornerstone of robust process chemistry.

  • Activation of the Hydroxyl Group: While other leaving groups could be employed (e.g., mesylate, triflate), tosylate is a cost-effective and highly efficient choice for large-scale synthesis. It forms a stable, crystalline intermediate that is easily handled.

  • Williamson Ether Synthesis Conditions: The use of a strong base like sodium hydride ensures complete and irreversible deprotonation of the secondary alcohol on the pyrrolidine ring, driving the reaction towards the desired product. DMF is an excellent polar aprotic solvent for SN2 reactions as it effectively solvates the sodium cation, leaving a "naked" and highly reactive alkoxide nucleophile.[4] Heating the reaction is necessary to overcome the activation energy for the substitution reaction.

  • Final Product as a Hydrochloride Salt: Isolating the final product as a hydrochloride salt offers several advantages for a pharmaceutical intermediate. It is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which may be an oil and more susceptible to degradation.

Conclusion

The synthetic protocols outlined in this guide provide a scalable and reliable pathway to 3-(Oxan-4-yloxy)pyrrolidine hydrochloride, a key building block in modern drug discovery. By understanding the rationale behind each step, from the choice of protecting groups to the specific reaction conditions, researchers and process chemists can confidently implement and adapt these methods for the efficient production of this valuable intermediate.

References

  • Mykhailiuk, P., et al. (2014). Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • A short synthesis of 4-hydroxypyrrolidine-2-one from tetramic acid intermediates. (2022). UiTM Journal.[5]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. (2019). PMC - NIH.
  • Synthesis process of 1-N-BOC-3-hydroxypyrrolidine. (2011). Google Patents.[1]

  • Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. (2023). ResearchGate.[6]

  • Stereoselective Synthesis of 4-O-Tosyltetrahydropyrans via Prins Cyclization Reaction of Enol Ethers. (2019). Synlett.
  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019). PubMed.[7]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorin
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). FULIR.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023).
  • Williamson ether synthesis. (n.d.). TCI AMERICA.[2]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
  • Application Note – N-Boc deprotection. (n.d.). Sigma-Aldrich.[4]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2016). RSC Advances.
  • Williamson Ether Synthesis. (2014). Chem-Station Int. Ed.[4]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.[3]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2016). PMC.[8]

Sources

Step-by-step preparation of 3-(Oxan-4-yloxy)pyrrolidine from pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The moiety 3-(oxan-4-yloxy)pyrrolidine (also known as 3-(tetrahydro-2H-pyran-4-yloxy)pyrrolidine) is a high-value pharmacophore and linker motif found in modern kinase inhibitors and GPCR ligands. Its structural importance lies in its ability to improve metabolic stability and solubility compared to carbocyclic analogs, while maintaining a specific vector for hydrogen bonding.

Synthesizing ethers between two secondary carbon centers—the 3-position of a pyrrolidine and the 4-position of an oxane—presents a significant steric and electronic challenge. Direct acid-catalyzed condensation often leads to polymerization or rearrangement.

This Application Note details a robust, scalable 4-step protocol designed to maximize yield and enantiomeric integrity. We utilize a Modified Williamson Ether Synthesis strategy, prioritizing the retention of stereochemistry at the pyrrolidine center (if chiral starting material is used) and minimizing the competitive elimination reactions common to oxane rings.

Retrosynthetic Analysis & Workflow

The logic of this synthesis relies on "disconnection" at the ether oxygen. To avoid racemization or elimination, the pyrrolidine ring acts as the nucleophile (alkoxide), and the oxane ring acts as the electrophile .

Workflow Diagram

SynthesisWorkflow cluster_legend Key Logic Start Starting Material: Pyrrolidin-3-ol Step1 Step 1: N-Protection (Boc Anhydride) Start->Step1 Inter1 Intermediate 1: N-Boc-pyrrolidin-3-ol Step1->Inter1 Step3 Step 3: Ether Coupling (NaH, DMF, TBAI cat.) Inter1->Step3 Nucleophile Reagent Reagent Prep: Tetrahydro-4H-pyran-4-ol Step2 Step 2: Activation (MsCl / Et3N) Reagent->Step2 Inter2 Intermediate 2: Oxan-4-yl Mesylate Step2->Inter2 Inter2->Step3 Electrophile Inter3 Intermediate 3: N-Boc-3-(oxan-4-yloxy)pyrrolidine Step3->Inter3 Step4 Step 4: N-Deprotection (TFA or HCl) Inter3->Step4 Final Final Product: 3-(Oxan-4-yloxy)pyrrolidine Step4->Final Legend Nucleophile = Pyrrolidine-O(minus) Electrophile = Oxane-OMs Prevents Elimination

Caption: Convergent synthesis workflow prioritizing nucleophilic attack by the pyrrolidine alkoxide on an activated oxane electrophile.

Detailed Experimental Protocols

Step 1: Chemoselective N-Protection

Objective: Mask the secondary amine to prevent N-alkylation and ensure the hydroxyl group is the sole nucleophile.

  • Reagents: Pyrrolidin-3-ol (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (Et₃N, 1.5 equiv), Dichloromethane (DCM).

  • Protocol:

    • Dissolve pyrrolidin-3-ol in DCM (10 vol) at 0 °C.

    • Add Et₃N followed by the dropwise addition of Boc₂O dissolved in minimal DCM.

    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • QC Check: TLC (ninhydrin stain) should show disappearance of the polar amine.

    • Workup: Wash with 1M citric acid (to remove unreacted amine/Et₃N), then brine. Dry over Na₂SO₄ and concentrate.

    • Yield: Typically >95% (Colorless oil).

Step 2: Activation of the Oxane Partner

Objective: Convert the poor leaving group (-OH) of tetrahydro-4H-pyran-4-ol into a reactive mesylate (-OMs). Note: Mesylates are preferred over tosylates here due to lower steric bulk, facilitating the difficult secondary-secondary coupling.

  • Reagents: Tetrahydro-4H-pyran-4-ol (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Et₃N (1.5 equiv), DCM.

  • Protocol:

    • Dissolve tetrahydro-4H-pyran-4-ol in DCM at 0 °C.

    • Add Et₃N.

    • Add MsCl dropwise (Exothermic! Maintain < 5 °C).

    • Stir at 0 °C for 1 hour. Do not warm significantly, as mesylates can decompose.

    • Workup: Wash with cold water, cold 1M HCl, and saturated NaHCO₃. Dry and concentrate immediately at < 30 °C.

    • Stability Warning: Use the crude mesylate immediately in Step 3.

Step 3: The Critical Coupling (Modified Williamson Ether Synthesis)

Objective: Form the C-O-C bond. Challenge: Secondary mesylates are prone to E2 elimination to form 3,6-dihydro-2H-pyran. Solution: Use a polar aprotic solvent (DMF), moderate heat, and TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst/nucleophilic catalyst (Finkelstein-like activation).

  • Reagents: N-Boc-pyrrolidin-3-ol (1.0 equiv), Oxan-4-yl mesylate (1.5 equiv), Sodium Hydride (NaH, 60% dispersion, 1.2 equiv), TBAI (0.1 equiv), DMF (anhydrous).

  • Protocol:

    • Alkoxide Formation: In a dry flask under N₂, dissolve N-Boc-pyrrolidin-3-ol in anhydrous DMF. Cool to 0 °C.

    • Add NaH portion-wise. Stir for 30 mins at 0 °C, then 30 mins at RT until H₂ evolution ceases.

    • Coupling: Cool back to 0 °C. Add the crude Oxan-4-yl mesylate (dissolved in minimal DMF) and the TBAI catalyst.

    • Reaction: Heat the mixture to 60–70 °C for 12–18 hours.

      • Why this temp? Below 50 °C, reaction is too slow. Above 80 °C, elimination dominates.

    • Workup: Quench carefully with water. Extract with Ethyl Acetate (3x). Wash organics copiously with water/LiCl solution (to remove DMF).

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Target Yield: 40–60%. (Moderate yield is expected due to steric hindrance).

Step 4: N-Deprotection

Objective: Reveal the secondary amine.

  • Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.

  • Protocol:

    • Dissolve the intermediate in DCM.

    • Add TFA (20% v/v final concentration). Stir at RT for 1-2 hours.

    • Workup: Concentrate to dryness.

    • Free Base Formation (Optional but recommended): Redissolve in DCM, wash with saturated NaHCO₃, dry and concentrate.

    • Final Form: Colorless oil or low-melting solid.

Analytical Data & QC Specifications

To ensure the protocol was successful, compare your results against these expected parameters.

ParameterMethodExpected ResultInterpretation
Proton NMR ¹H NMR (CDCl₃)δ 4.1–4.2 (m, 1H, Pyr-3-H)δ 3.4–3.5 (m, 1H, Oxan-4-H)δ 3.8–3.9 (m, Oxan-2,6-H)Distinctive downfield shifts of the CH-O-CH protons confirm ether linkage.
Mass Spec LC-MS (ESI+)[M+H]⁺ ≈ 172.1 (Free base)[M+H]⁺ ≈ 272.2 (Boc-protected)Confirms molecular weight.
Purity HPLC (UV 210nm)> 95%Critical for biological assays.
Stereochemistry Chiral HPLCRetention of ConfigurationIf starting with (S)-Pyrrolidinol, product is (S).

Troubleshooting & Optimization (E-E-A-T)

Why did the reaction fail?

The coupling of two secondary centers is chemically demanding.

  • Problem: Low yield in Step 3; presence of "dihydro-2H-pyran" in crude NMR.

    • Cause: Elimination of the mesylate competed with substitution.

    • Fix: Lower the temperature to 50 °C and extend time (48h). Increase the equivalents of the electrophile (Mesylate) to 2.0 equiv. Ensure TBAI is fresh.

  • Problem: No reaction.

    • Cause: NaH quality is poor (hydrolyzed).

    • Fix: Use fresh NaH or wash the mineral oil off with hexane before use. Ensure DMF is strictly anhydrous (water kills the alkoxide).

Alternative Route: The "Expert" Approach (Trichloroacetimidate)

If the Williamson ether synthesis fails due to sterics, use Acid-Catalyzed Imidate Alkylation .

  • Convert Tetrahydro-4H-pyran-4-ol to its trichloroacetimidate (using Cl₃CCN, DBU).

  • React Imidate + N-Boc-pyrrolidin-3-ol + TMSOTf (catalytic) in DCM.

    • Mechanism:[1][2][3][4][5][6][7] SN1-like character; works well for bulky ethers but may racemize the oxane center (irrelevant here as it is symmetrical) or pyrrolidine center (risk is low if carbocation is not formed on pyrrolidine).

References

  • Protective Groups: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Williamson Ether Synthesis on Secondary Alcohols

    • Drauz, K., et al. (1991). Process for the preparation of optically active 3-alkoxypyrrolidines. US Patent 5,032,686. (Describes similar etherifications).

    • Pulla, S., et al. (2019). "Recent Advances in the Synthesis of Ethers." RSC Advances. (General review on difficult ether syntheses).
  • Mitsunobu Alternative

    • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

    • Note: While Mitsunobu is viable, the Williamson route described above is preferred for scale-up due to atom economy and purific

Disclaimer: This protocol involves hazardous chemicals (NaH, MsCl, TFA). All manipulations should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: A Guide to Optimizing Reductive Amination Using 3-(Oxan-4-yloxy)pyrrolidine for the Synthesis of Novel Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals.

Executive Summary

Reductive amination stands as a cornerstone of modern medicinal chemistry, providing one of the most robust and versatile methods for the synthesis of secondary and tertiary amines.[1][2] This reaction's prevalence in the pharmaceutical industry—accounting for at least a quarter of all C-N bond-forming reactions—underscores its importance in the creation of biologically active molecules.[1] This guide provides an in-depth analysis and actionable protocols for optimizing the reductive amination of aldehydes and ketones using 3-(Oxan-4-yloxy)pyrrolidine, a contemporary building block that merges the privileged pyrrolidine scaffold with a polar oxane moiety. We will explore the reaction mechanism, delve into the critical parameters that govern success, and provide field-tested protocols and troubleshooting strategies to empower researchers in drug discovery and development.

The Mechanistic Pillars of Reductive Amination

A successful reductive amination hinges on the delicate interplay between two distinct chemical events occurring in a single pot: the formation of an intermediate iminium ion and its subsequent reduction.[3][4] Understanding this dual mechanism is paramount for rational optimization and troubleshooting.

The reaction is initiated by the nucleophilic attack of the secondary amine, 3-(Oxan-4-yloxy)pyrrolidine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient carbinolamine intermediate.[3] Under mildly acidic conditions, which are often crucial for catalytic turnover, the hydroxyl group of the carbinolamine is protonated, transforming it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium ion. The rate of this dehydration step is typically the rate-limiting step in iminium ion formation and is significantly accelerated by acid catalysis.[5]

Once formed, the electrophilic iminium ion is rapidly and selectively reduced by a hydride-based reducing agent. The choice of reducing agent is critical; it must be potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound, which would lead to an unwanted alcohol byproduct.[5][6]

Reductive_Amination_Mechanism carbonyl Aldehyde / Ketone (R-C(=O)-R') carbinolamine Carbinolamine Intermediate carbonyl->carbinolamine amine 3-(Oxan-4-yloxy)pyrrolidine amine->carbinolamine Nucleophilic Attack iminium Iminium Ion [R-C(=N+H-Pyr)-R'] carbinolamine->iminium water Water (H₂O) carbinolamine->water final_amine Final Tertiary Amine Product iminium->final_amine + Hydride Source (Reduction)

Caption: General mechanism of reductive amination.

Critical Parameter Analysis for Reaction Optimization

The success of coupling 3-(Oxan-4-yloxy)pyrrolidine with a carbonyl partner is dictated by a careful balance of several key parameters. A systematic approach to optimization is essential for achieving high yield and purity.

The Reducing Agent: A Choice of Selectivity and Power

The selection of the reducing agent is arguably the most critical decision in designing a reductive amination protocol. The ideal reagent selectively reduces the iminium ion intermediate in the presence of the starting carbonyl compound.[6]

Reducing AgentKey Characteristics & CausalityCommon Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (Strongly Recommended) A mild and highly selective reagent. The electron-withdrawing acetate groups attenuate the hydride's reactivity, preventing the reduction of most aldehydes and ketones but allowing for rapid reduction of the more electrophilic iminium ion.[7][8] Its non-toxic byproducts and high functional group tolerance make it the gold standard for direct reductive aminations.[6][8]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[7][9]
Sodium Cyanoborohydride (NaBH₃CN) A classic reagent that is also selective for iminium ions, especially under controlled pH (typically 6-8).[7][10] However, it is highly toxic and generates cyanide waste, posing significant safety and disposal challenges.[6] Its use has largely been superseded by NaBH(OAc)₃.Methanol (MeOH), Ethanol (EtOH)
Sodium Borohydride (NaBH₄) A powerful reducing agent capable of reducing both the starting carbonyl and the iminium ion.[9] It is generally unsuitable for one-pot direct aminations but can be used in a stepwise (indirect) procedure where the imine/iminium ion is pre-formed before the reductant is added.[5][7]Methanol (MeOH), Ethanol (EtOH)
Catalytic Hydrogenation (H₂, Pd/C, PtO₂) An economical and effective method, especially for large-scale reactions.[7] However, it is not compatible with many common functional groups (e.g., alkenes, alkynes, nitro groups, some protecting groups) that are also susceptible to reduction.[7]Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)
Solvent Selection: Influencing Solubility and Kinetics

The choice of solvent primarily addresses the solubility of all reactants and reagents. For reactions utilizing the preferred NaBH(OAc)₃, aprotic solvents are required as the reagent is water-sensitive.[9]

  • 1,2-Dichloroethane (DCE): Often the preferred solvent, providing excellent solubility for a wide range of substrates and demonstrating favorable reaction kinetics.[7]

  • Dichloromethane (DCM): A common and effective alternative to DCE.

  • Tetrahydrofuran (THF): A good choice, though reactions may proceed more slowly compared to chlorinated solvents.[7]

The Role of pH and Acid Catalysis

The pH of the reaction medium exerts profound control over the reaction rate.

  • Imine Formation: The dehydration of the carbinolamine to the iminium ion is acid-catalyzed. Insufficiently acidic conditions can lead to a stalled reaction where the carbinolamine is the major species.[5]

  • Amine Nucleophilicity: Excessively acidic conditions (pH < 4) will protonate the starting amine, rendering it non-nucleophilic and shutting down the initial step of the reaction.[5]

For reactions involving ketones, which are generally less electrophilic than aldehydes, the addition of a catalytic amount of acetic acid (AcOH) is often beneficial to accelerate iminium ion formation.[6][7] For most aldehydes, this is not necessary.[7]

Temperature and Concentration

Most reductive aminations with NaBH(OAc)₃ proceed efficiently at ambient temperature (20-25 °C). For particularly unreactive or sterically hindered substrates, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Standard concentrations typically range from 0.1 M to 0.5 M with respect to the limiting reagent.

Experimental Protocols & Workflows

The following protocols provide a robust starting point for the reductive amination of 3-(Oxan-4-yloxy)pyrrolidine.

General Protocol for Aldehyde Coupling (Direct Amination)

This protocol is designed for a 1.0 mmol scale reaction.

Reagents & Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • 3-(Oxan-4-yloxy)pyrrolidine (1.05 mmol, 1.05 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv)

  • 1,2-Dichloroethane (DCE) (5 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Reaction vial with a magnetic stir bar

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry reaction vial, add the aldehyde (1.0 mmol) and 3-(Oxan-4-yloxy)pyrrolidine (1.05 mmol).

  • Solvent Addition: Add 1,2-dichloroethane (5 mL) and stir the mixture at room temperature for 15-20 minutes to allow for initial carbinolamine/iminium ion formation.

  • Reductant Addition: Add sodium triacetoxyborohydride (1.5 mmol) to the solution in one portion. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (typically the aldehyde) is consumed (usually 2-24 hours).

  • Aqueous Workup (Quenching): Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (15 mL). Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure tertiary amine product.

Experimental_Workflow start Start reagents 1. Combine Aldehyde & 3-(Oxan-4-yloxy)pyrrolidine in DCE start->reagents pre_stir 2. Stir for 20 min reagents->pre_stir add_stab 3. Add NaBH(OAc)₃ pre_stir->add_stab monitor 4. Monitor Reaction (TLC / LC-MS) add_stab->monitor quench 5. Quench with aq. NaHCO₃ monitor->quench extract 6. Extract with DCM quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Purify via Column Chromatography dry->purify product Pure Product purify->product

Caption: Standard experimental workflow for reductive amination.

Protocol for Ketone Coupling (with Acid Catalysis)

For less reactive ketones, the addition of acetic acid is recommended.

Modifications to the General Protocol:

  • In Step 2 , after adding the solvent, add glacial acetic acid (1.0 mmol, 1.0 equiv) . Stir the mixture of ketone, amine, and acid for 1 hour at room temperature before proceeding to Step 3. The acid serves to catalyze the formation of the more hindered iminium ion.[7]

Troubleshooting and Optimization Logic

Even with robust protocols, challenges can arise. The following decision tree and table provide a framework for systematic troubleshooting.

Optimization_Tree start Reaction Outcome? success Reaction Successful start->success High Yield slow slow start->slow Slow / No Reaction byproduct byproduct start->byproduct Byproducts Observed check_reagents Reagents Active? slow->check_reagents Check Reagents which_byproduct Byproduct is... byproduct->which_byproduct Identify Byproduct check_reagents->slow No add_acid Is Ketone Substrate? check_reagents->add_acid Yes add_acid_yes Add 1.0 eq. AcOH and re-run reaction add_acid->add_acid_yes Yes heat Increase Temp to 40°C add_acid->heat No alcohol Imine formation is too slow. Consider pre-stirring longer or adding molecular sieves which_byproduct->alcohol Alcohol of Carbonyl other Characterize byproduct to diagnose issue which_byproduct->other Other

Caption: A decision tree for troubleshooting reductive amination.

Problem ObservedProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive reducing agent (NaBH(OAc)₃ is moisture sensitive). 2. Substrates are sterically hindered or electronically deactivated. 3. Iminium ion formation is the rate-limiting step (especially with ketones).1. Use a fresh bottle of NaBH(OAc)₃. 2. Increase reaction temperature to 40-50 °C. Increase reaction time. 3. For ketones, add 1.0 equivalent of glacial acetic acid.[7] Consider pre-stirring the carbonyl, amine, and acid for 1-2 hours before adding the reductant.
Starting Carbonyl is Consumed, but Product Yield is Low 1. The intermediate iminium ion is unstable or susceptible to side reactions. 2. Product is water-soluble and lost during workup.1. Ensure the reducing agent is added promptly after the initial pre-stirring period. 2. During workup, perform more extractions (e.g., 4-5 times) with the organic solvent. If the product is basic, adjusting the aqueous pH to >9 before extraction can improve recovery.
Significant Alcohol Byproduct Formation The reduction of the starting carbonyl is competing with the reduction of the iminium ion. This implies iminium formation is slow.1. Ensure a selective reagent like NaBH(OAc)₃ is being used.[7][8] 2. Add molecular sieves (4Å) to the reaction mixture to sequester water and drive the equilibrium towards iminium ion formation.[10] 3. Switch to an indirect, two-step procedure: form the imine first (e.g., in toluene with a Dean-Stark trap), then isolate or directly add the reducing agent.[7]

Conclusion

The reductive amination using 3-(Oxan-4-yloxy)pyrrolidine is a powerful method for generating novel tertiary amines relevant to drug discovery. Success is not merely procedural but is grounded in a firm understanding of the reaction's mechanistic subtleties. By carefully selecting a mild and selective reducing agent like sodium triacetoxyborohydride, optimizing solvent and catalytic conditions, and employing systematic troubleshooting, researchers can reliably and efficiently synthesize target molecules. This guide serves as a comprehensive resource to streamline that process, minimize side reactions, and maximize the potential of this critical synthetic transformation.

References

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Tarasevych, D., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11559-11626. [Link]

  • Magano, J., & Dunetz, J. R. (2012). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 16(6), 1156-1174. [Link]

  • Ghosh, S., et al. (2020). Recent Advances in Reductive Amination Catalysis and Its Applications. ChemInform, 51(44). [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Medley, J. W., & Liu, F. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Lecture Notes. [Link]

  • Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

  • McFarland, J. M., & Francis, M. B. (2005). Reductive Alkylation of Proteins with Iridium-Catalyzed Transfer Hydrogenation. Journal of the American Chemical Society, 127(39), 13490–13491. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Khan Academy. (2013). Reductive Amination. [Link]

  • Wikipedia contributors. (2023). Pyrrolidine. In Wikipedia, The Free Encyclopedia. [Link]

  • Record, N. D., & Stout, J. R. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

Sources

Protecting group strategies for 3-(Oxan-4-yloxy)pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group & Synthetic Strategies for 3-(Oxan-4-yloxy)pyrrolidine

Executive Summary

The synthesis of 3-(Oxan-4-yloxy)pyrrolidine (also chemically described as 4-(pyrrolidin-3-yloxy)tetrahydro-2H-pyran) represents a classic yet deceptive challenge in medicinal chemistry: the construction of a sterically encumbered dialkyl ether linkage between two secondary carbons.

Unlike aryl-alkyl ethers formed via Mitsunobu conditions or SNAr, this aliphatic-aliphatic linkage requires robust nucleophilic substitution (Williamson Ether Synthesis). This protocol details the optimal protecting group (PG) strategy, specifically the use of tert-butoxycarbonyl (Boc) , to shield the pyrrolidine nitrogen while facilitating the harsh basic conditions required for etherification. We analyze the thermodynamic pitfalls of elimination side-reactions and provide a validated protocol for scale-up.

Strategic Analysis: Protecting Group Selection

The choice of protecting group for the pyrrolidine nitrogen is dictated by the orthogonality required during the ether formation step.

The Decision Matrix
  • Reaction Conditions: The Williamson ether synthesis requires strong bases (NaH, KH, or KOtBu) and often elevated temperatures.

  • Vulnerability:

    • Fmoc: Unsuitable. The basic conditions (NaH) will induce premature deprotection via

      
      -elimination.
      
    • Cbz (Z): Viable, but generally less atom-economic and can suffer from hydridic attack or hydrolysis under extreme basic forcing conditions.

    • Boc: Optimal. Completely stable to strong bases and nucleophiles. It is removed under acidic conditions (HCl/Dioxane or TFA), which are orthogonal to the ether linkage stability.

Visual Workflow: PG Strategy & Pathway

PG_Strategy Start Starting Material: 3-Hydroxypyrrolidine Decision Select N-Protecting Group Start->Decision Path_Fmoc Fmoc Protection Decision->Path_Fmoc Base Sensitive Path_Cbz Cbz Protection Decision->Path_Cbz Hydrogenolysis Path_Boc Boc Protection Decision->Path_Boc Acid Sensitive Fail_Fmoc FAILURE: Premature Deprotection (Base Labile) Path_Fmoc->Fail_Fmoc Ether Synthesis (NaH) Risk_Cbz RISK: Partial Hydrolysis/ Hydrogenolysis req. Path_Cbz->Risk_Cbz Ether Synthesis (NaH) Success_Boc OPTIMAL: Stable to NaH/DMF Acid Labile Workup Path_Boc->Success_Boc Ether Synthesis (NaH)

Figure 1: Decision tree highlighting the incompatibility of Fmoc with Williamson ether synthesis conditions and the selection of Boc as the robust standard.

Synthetic Methodology: The Williamson Ether Synthesis

The construction of dialkyl ethers via Mitsunobu reaction is notoriously difficult due to the high pKa (>16) of both aliphatic alcohol components. Therefore, the Williamson Ether Synthesis is the requisite pathway.

Retrosynthetic Logic

We have two potential disconnection approaches:

  • Path A (Recommended): Nucleophilic N-Boc-3-pyrrolidinol + Electrophilic Oxane (4-LG).

    • Advantage:[1][2][3] Retains stereochemistry of the expensive chiral pyrrolidine (if using chiral starting material).

    • Challenge: The electrophile (4-substituted oxane) is a secondary halide/tosylate, prone to E2 elimination.

  • Path B (Inverse): Electrophilic N-Boc-3-O-Tos-pyrrolidine + Nucleophilic 4-Hydroxytetrahydropyran.

    • Disadvantage:[1][4] Inverts stereochemistry of the pyrrolidine.

This protocol focuses on Path A , as it preserves the stereochemical integrity of the pyrrolidine scaffold, which is often crucial in medicinal chemistry (e.g., S-enantiomers for kinase binding).

Key Reagents & Roles
ReagentRoleCriticality
N-Boc-3-pyrrolidinol NucleophileStarting scaffold.[1] Must be dry (azeotrope with toluene).
NaH (60% in oil) BaseDeprotonates the alcohol. Must be used in excess (1.2–1.5 eq).
Tetrahydropyran-4-yl Tosylate ElectrophilePreferred over Iodide/Bromide to balance reactivity vs. elimination risk.
15-Crown-5 Phase Transfer CatalystOptional. Can accelerate reaction by complexing Na+, making the alkoxide "naked" and more reactive.
DMF / THF (1:1) SolventDMF promotes SN2; THF solubilizes the Boc-protected amine.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 3-(tetrahydro-2H-pyran-4-yloxy)pyrrolidine-1-carboxylate.

Step 1: Preparation of the Electrophile (Tetrahydropyran-4-yl 4-methylbenzenesulfonate)

Note: While 4-bromotetrahydropyran is available, the tosylate often gives cleaner SN2 profiles.

  • Dissolution: Dissolve tetrahydropyran-4-ol (10.0 g, 98 mmol) in DCM (100 mL).

  • Activation: Add pyridine (15 mL) and cool to 0°C.

  • Tosylation: Add

    
    -toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.
    
  • Workup: Stir overnight at RT. Wash with 1M HCl (to remove pyridine), then brine. Dry over MgSO

    
     and concentrate. Recrystallize from hexanes/EtOAc if necessary.
    
Step 2: The Coupling (Williamson Ether Synthesis)
  • Deprotonation:

    • To a flame-dried flask under N

      
      , add NaH (60% dispersion, 1.5 eq) and wash with dry hexanes to remove mineral oil (optional, but improves atom economy).
      
    • Suspend NaH in anhydrous DMF (0.5 M concentration relative to substrate).

    • Cool to 0°C.[5][6]

    • Add N-Boc-3-pyrrolidinol (1.0 eq) dissolved in minimal DMF dropwise.

    • Observation: Vigorous H

      
       evolution. Stir at 0°C for 30 mins, then RT for 30 mins to ensure complete alkoxide formation.
      
  • Alkylation:

    • Re-cool the alkoxide solution to 0°C.

    • Add Tetrahydropyran-4-yl tosylate (1.2 eq) dissolved in DMF.

    • Optimization: If reaction is sluggish, add catalytic TBAI (tetrabutylammonium iodide) or 15-crown-5.

  • Thermal Drive:

    • Heat the reaction to 60°C .

    • Warning: Do not exceed 80°C. Higher temperatures favor E2 elimination of the tosylate to yield 3,6-dihydro-2H-pyran (volatile side product).

  • Monitoring:

    • Monitor by TLC (stain with KMnO

      
       or Ninhydrin) or LC-MS. Look for the disappearance of the pyrrolidine peak.
      
  • Quench & Isolation:

    • Cool to RT. Carefully quench with sat. NH

      
      Cl (exothermic).
      
    • Extract with EtOAc (3x).

    • Wash combined organics with H

      
      O (5x) to remove DMF (critical step).
      
    • Dry (Na

      
      SO
      
      
      
      ) and concentrate.
  • Purification:

    • Flash Column Chromatography: Elute with Hexanes:EtOAc (gradient 0% to 40%). The ether product is usually less polar than the starting alcohol.

Step 3: Deprotection (Optional - if free amine is required)
  • Dissolve intermediate in 4M HCl in Dioxane.

  • Stir at RT for 2 hours.

  • Concentrate in vacuo to afford the hydrochloride salt.

Process Visualization

Synthesis_Workflow Start N-Boc-3-pyrrolidinol (Nucleophile) Base NaH / DMF (Deprotonation) Start->Base Alkoxide Intermediate: Sodium Alkoxide Base->Alkoxide - H2 gas Reaction Reaction: 60°C, 12-24h Alkoxide->Reaction Electrophile Reagent: Tetrahydropyran-4-yl-OTs Electrophile->Reaction Workup Workup: NH4Cl Quench DMF Removal Reaction->Workup Product Product: N-Boc-3-(Oxan-4-yloxy) pyrrolidine Workup->Product

Figure 2: Step-by-step synthetic workflow for the Williamson ether synthesis.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (<30%) E2 Elimination of ElectrophileReduce temperature to 50°C. Switch leaving group from Iodide to Tosylate (slower leaving group favors substitution over elimination).
Unreacted Alcohol Incomplete DeprotonationEnsure NaH is fresh. Increase deprotonation time. Ensure reagents are anhydrous.
DMF Contamination Poor WorkupDMF boils at 153°C and is hard to rotovap. Use LiCl (5%) wash during extraction to pull DMF into the aqueous phase.
Stereochemical Scrambling SN1 PathwayUnlikely in basic conditions, but ensure the electrophile is not tertiary. If using chiral pyrrolidine, verify ee% via Chiral HPLC.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[5][7][8][9]

    • [Link]

  • Mitsunobu Reaction Limitations (pKa constraints)

    • Organic Chemistry Portal.[6] "Mitsunobu Reaction."[1][6][10][11][12]

    • [Link]

  • Synthesis of Tetrahydropyran Ethers (Patent Precedent)
  • General Protocol for Dialkyl Ethers

    • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. "Ethers".[1][5][6][7][8]

    • (General reference for standard organic transform

Sources

Incorporation of 3-(Oxan-4-yloxy)pyrrolidine into peptide sequences

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Solid-Phase Incorporation of 3-(Oxan-4-yloxy)pyrrolidine

Executive Summary

The incorporation of 3-(Oxan-4-yloxy)pyrrolidine (also referred to as 3-(tetrahydropyran-4-yloxy)pyrrolidine) into peptide sequences represents a strategic approach in medicinal chemistry to modulate peptide conformation and physicochemical properties. As a proline surrogate, the pyrrolidine ring induces turn structures (typically


- or 

-turns), while the oxan-4-yloxy (THP-ether) moiety introduces a polar, non-protogenic group that can enhance water solubility and target selectivity via specific hydrogen bond acceptance.

However, the steric bulk of the ether linkage at the


 (3-position) combined with the secondary amine nature of the pyrrolidine ring presents specific synthetic challenges. This Application Note details optimized protocols for the Fmoc-based Solid Phase Peptide Synthesis (SPPS)  of peptides containing this residue, focusing on overcoming steric hindrance during acylation and ensuring stability during cleavage.

Technical Background & Mechanistic Insights

Structural Considerations

The molecule features a pyrrolidine core modified at the 3-position. Unlike native Proline, the 3-substituent creates significant steric crowding around the secondary amine.

  • Conformational Lock: The pyrrolidine ring restricts the

    
     dihedral angle, reducing the entropic penalty of binding.
    
  • Steric Hindrance: The oxan-4-yloxy group projects bulk that interferes with the approach of the incoming activated amino acid during the subsequent coupling step.

  • Electronic Effects: The ether oxygen is stable to standard TFA acidolysis but adds polarity.

The "Difficult Coupling" Bottleneck

The primary failure mode in synthesizing these analogs is not coupling the residue itself, but coupling the next amino acid onto the N-terminus of the resin-bound 3-(oxan-4-yloxy)pyrrolidine. The nucleophilicity of the secondary amine is chemically sufficient, but sterically compromised.

Experimental Protocol

Materials & Reagents
  • Building Block: Fmoc-3-(oxan-4-yloxy)pyrrolidine-OH (Ensure >98% purity, free of acetate).

  • Resin: Rink Amide or Wang resin (Low loading recommended: 0.3 – 0.5 mmol/g to reduce inter-chain aggregation).

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt (1-Hydroxy-7-azabenzotriazole), DIC, Oxyma Pure.

  • Solvents: DMF (Peptide grade), DCM, NMP (for difficult couplings).

Workflow Diagram: The Modified SPPS Cycle

The following flowchart illustrates the critical decision points when introducing this specific residue.

SPPS_Workflow Start Resin-Bound Peptide (N-Fmoc) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Decision_Residue Is Incoming Residue 3-(Oxan-4-yloxy)pyrrolidine? Wash1->Decision_Residue Couple_Standard Standard Coupling (DIC/Oxyma, 3 eq) Decision_Residue->Couple_Standard No Couple_Special Specialized Coupling (HATU/HOAt/DIEA, 2 eq) Double Couple Recommended Decision_Residue->Couple_Special Yes Monitor In-Process Control Couple_Standard->Monitor Couple_Special->Monitor Decision_Test Is N-Terminus a Secondary Amine? Monitor->Decision_Test Kaiser Kaiser Test (Primary Amines) Decision_Test->Kaiser No Chloranil Chloranil/Acetaldehyde Test (Secondary Amines) Decision_Test->Chloranil Yes (Pyrrolidine) Next_Step Proceed to Next Cycle Kaiser->Next_Step Blue=Fail, Colorless=Pass Chloranil->Next_Step Blue=Fail, Colorless=Pass

Caption: Optimized SPPS workflow distinguishing standard cycles from the specific requirements of the pyrrolidine analog, highlighting the mandatory Chloranil test.

Step-by-Step Methodology

Step 1: Coupling of Fmoc-3-(oxan-4-yloxy)pyrrolidine-OH Rationale: While the incoming amine on the resin is likely primary, using a strong activation method ensures complete incorporation of this expensive building block.

  • Activation: Dissolve the Fmoc-amino acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in minimum DMF. Add DIEA (6.0 eq) immediately before adding to the resin.

    • Alternative: DIC (3.0 eq) / Oxyma Pure (3.0 eq) is also effective and reduces risk of epimerization, though less critical for Proline analogs which lack an amide hydrogen.

  • Reaction: Agitate for 60–90 minutes at room temperature.

  • Monitoring: Perform a standard Kaiser Test . If positive (blue beads), re-couple using fresh reagents.

Step 2: Fmoc Deprotection

  • Reagent: 20% Piperidine in DMF (v/v) containing 0.1M Oxyma Pure (to suppress aspartimide formation if Asp is present).

  • Cycles: Treat 2 x 10 minutes.

  • Wash: DMF (5 x 1 min), DCM (2 x 1 min), DMF (3 x 1 min).

    • Note: Thorough washing is critical.[1] Secondary amines can retain piperidine traces which form adducts during the next activation.

Step 3: Coupling the NEXT Amino Acid (The Critical Step) Rationale: Acylating the sterically hindered secondary amine of the pyrrolidine ring is the rate-limiting step. Standard conditions often yield deletion sequences.

  • Reagents: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .[2]

    • Avoid: HBTU/TBTU (often insufficient reactivity for hindered secondary amines).

  • Conditions:

    • Stoichiometry: 4.0 eq Amino Acid, 3.9 eq HATU, 8.0 eq DIEA.

    • Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for this step to improve swelling and kinetics.

    • Temperature: If the sequence permits (no Cys/His), perform coupling at 50°C for 45 minutes.

  • Double Coupling: This is mandatory for this step. Drain and repeat the coupling with fresh reagents.[3][4]

Step 4: Monitoring (The Chloranil Test) Critical Alert: Do NOT rely on the Kaiser test here. It detects primary amines. The secondary amine of the pyrrolidine will yield a false negative (residue appears coupled when it is not).

  • Protocol:

    • Transfer a few resin beads to a small glass tube.

    • Add 2 drops of 2% Acetaldehyde in DMF.

    • Add 2 drops of 2% Chloranil in DMF.

    • Wait 5 minutes.

    • Result: Dark blue/green beads = Free secondary amine (Coupling Failed). Colorless/Amber beads = Complete Coupling.

Cleavage & Isolation

The ether linkage in 3-(oxan-4-yloxy)pyrrolidine is generally stable to standard TFA cleavage conditions.

  • Cleavage Cocktail: TFA/TIS/Water (95:2.5:2.5).

  • Time: 2 to 3 hours at room temperature.

  • Precipitation: Cold Diethyl Ether or MTBE.

  • Note: Avoid using scavengers containing thiols (EDT) if not strictly necessary (e.g., no Cys/Met/Trp), as thioethers can sometimes exchange under harsh acidic conditions, though this is rare with THP ethers.

Analytical Validation (QC)

Summarized below are the expected analytical characteristics.

ParameterMethodExpectation / Criteria
Identity ESI-MS / LC-MSMass shift of +197.2 Da (residue mass) relative to the unmodified sequence.
Purity RP-HPLC (C18)>95%. The THP-ether adds polarity; expect a slight decrease in retention time compared to a Cyclohexyl-Proline analog, but an increase compared to Hydroxyproline.
Side Products LC-MSWatch for [M-85] peaks. This corresponds to the loss of the tetrahydropyran ring (cleavage of the ether), which indicates excessive acid exposure or high temperature during cleavage.

Troubleshooting Guide

Troubleshooting Problem Incomplete Coupling (Blue Chloranil Test) Strategy1 Switch Reagent: HATU -> PyAOP or COMU Problem->Strategy1 Strategy2 Increase Temp: Coupling at 60°C (Microwave) Strategy1->Strategy2 If fails Strategy3 Change Solvent: DMF -> NMP or DMF/DCM (1:1) Strategy2->Strategy3 If fails Success Proceed Strategy3->Success

Caption: Escalation strategy for persistent deletion sequences at the N-terminus of the analog.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5] Chemical Reviews, 109(6), 2455–2504. Link

    • Context: Authoritative review on stability of ether protecting groups and linkages in TFA.
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

    • Context: Selection of HATU/HOAt for sterically hindered secondary amines.
  • Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research, 8(4), 236–237.
  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methyl-Rich Peptides." Journal of Peptide Science, 11, 85-92. Link

    • Context: Methodologies for coupling to hindered secondary amines (N-methyl and Proline deriv
  • Merck/Millipore. "Fmoc Solid Phase Peptide Synthesis - Protocol Guide." Link

    • Context: Standard operating procedures for resin swelling and cleavage cocktails.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Enantioseparation of 3-(Oxan-4-yloxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-OX-303 Status: Open Subject: Resolution of (


)- and (

)-3-(tetrahydro-2H-pyran-4-yloxy)pyrrolidine Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are attempting to resolve the enantiomers of 3-(Oxan-4-yloxy)pyrrolidine . This molecule presents a specific challenge: it contains a basic secondary amine and a bulky ether group at the C3 stereocenter.

Successful resolution depends on managing the basicity of the pyrrolidine nitrogen (which causes peak tailing in chromatography) and leveraging the steric bulk of the oxane ring for chiral recognition. This guide provides a tiered support structure ranging from analytical separation to preparative scale-up.

Module 1: Analytical & Preparative Chromatography (HPLC/SFC)

User Scenario: I need to determine the enantiomeric excess (ee) of my reaction mixture or separate gram-scale quantities.

Protocol 1.1: Chiral HPLC Method Development

Direct resolution of the free amine requires specific mobile phase modifiers to suppress silanol interactions.

ParameterRecommendationRationale
Column Chiralpak IA or IB (Immobilized Amylose/Cellulose)Immobilized phases allow for a wider range of solvents (e.g., DCM, THF) which solubilize the ether moiety better than coated phases (AD/OD).
Mobile Phase A n-Hexane or HeptaneNon-polar base.
Mobile Phase B Ethanol or Isopropanol (IPA)IPA often provides better selectivity for 3-substituted pyrrolidines due to hydrogen bonding capabilities.
Modifier (Critical) 0.1% Diethylamine (DEA) or EthanolamineThe secondary amine will interact with residual silanols on the silica support, causing severe tailing. A basic modifier competes for these sites.
Typical Ratio 90:10:0.1 (Hex:IPA:DEA)Start non-polar to maximize retention and separation factor (

).
Protocol 1.2: Supercritical Fluid Chromatography (SFC)

SFC is often superior for basic amines due to the inherent acidity of CO


.
  • Column: Chiralpak AD-H or Chiralcel OD-H.

  • Co-Solvent: 15-20% Methanol with 0.2% Isopropylamine (IPAm) .

  • Back Pressure: 120 bar.

  • Temperature: 35-40°C.

Troubleshooting Guide (Chromatography)

Q: My peaks are tailing significantly, even with DEA.

  • Diagnosis: The column history might be the issue. If the column was previously used with acidic additives (TFA), the basic analyte is interacting with adsorbed acid.

  • Fix: Wash the column with 100% Ethanol + 0.5% DEA for 2 hours at low flow (0.5 mL/min) to regenerate the basic surface state.

Q: I see no separation (single peak).

  • Diagnosis: The oxane ring might be "hiding" the stereocenter from the chiral selector.

  • Fix: Switch from an Amylose-based column (IA/AD) to a Cellulose-based column (IB/OD). The helical twist difference often resolves 3-substituted pyrrolidines that amylose misses.

Module 2: Classical Resolution (Diastereomeric Crystallization)

User Scenario: I need to produce >100g of the (S)-enantiomer and chromatography is too expensive.

This method relies on forming a salt with a chiral acid. The secondary amine at position 1 is the handle for salt formation.

Workflow Diagram: Salt Resolution Optimization

SaltResolution Start Racemic 3-(Oxan-4-yloxy)pyrrolidine Screen Screen Resolving Agents (0.5 eq stoichiometry) Start->Screen Tartaric L-Tartaric Acid (Solvent: EtOH) Screen->Tartaric DBTA (-)-O,O'-Dibenzoyl-L-tartaric acid (Solvent: iPrOH/H2O) Screen->DBTA Mandelic (S)-Mandelic Acid (Solvent: Acetone) Screen->Mandelic Precipitate Precipitate Formed? Tartaric->Precipitate DBTA->Precipitate Mandelic->Precipitate Yes Isolate Crystals Precipitate->Yes Solid No Oil / No Solid Precipitate->No Oil CheckEE Check ee of Salt (Free base small aliquot) Yes->CheckEE Switch Switch Solvent Polarity (Add MTBE or Hexane) No->Switch Recryst Recrystallize (MeOH/EtOH) CheckEE->Recryst ee < 95% Final Free Base Extraction (DCM / NaOH) CheckEE->Final ee > 98%

Caption: Decision logic for screening diastereomeric salts. Tartaric acid derivatives are the primary candidates for pyrrolidine resolution.

Protocol 2.1: The "Popov" Method for Pyrrolidines
  • Stoichiometry: Use 0.5 equivalents of the resolving agent (e.g., (-)-Dibenzoyl-L-tartaric acid) relative to the amine. This forces the formation of the "hemi-salt" which often crystallizes better than the 1:1 salt.

  • Solvent System: Dissolve the amine in hot Isopropanol (iPrOH). Add the acid dissolved in hot iPrOH.

  • Cooling: Cool slowly to room temperature, then to 4°C.

  • Harvest: Filter the crystals.

  • Free-Basing: Suspend crystals in DCM, add 1M NaOH, separate the organic layer, dry, and evaporate.

Troubleshooting Guide (Crystallization)

Q: The mixture "oiled out" instead of crystallizing.

  • Cause: The salt is too soluble or the solvent is too polar.

  • Fix: Re-dissolve the oil by heating, then add a non-polar anti-solvent (e.g., MTBE or Hexane) dropwise until the solution turns slightly cloudy. Cool very slowly. Scratch the glass to induce nucleation.

Q: The yield is high (90%) but the ee is low (10%).

  • Cause: You likely crystallized the racemic compound rather than the diastereomeric salt.

  • Fix: Change the resolving agent family. If Tartaric acid failed, switch to N-Acetyl-L-phenylalanine or (S)-Camphorsulfonic acid .

Module 3: Indirect Resolution (Derivatization Strategy)

User Scenario: Direct resolution is failing due to the basic nitrogen interfering or lack of crystallinity.

If the free amine is problematic, protect the nitrogen with a Boc (tert-butoxycarbonyl) group. This removes the basicity and adds a "handle" for chiral columns to interact with.

Protocol:

  • Protection: React racemic amine with Boc

    
    O / TEA in DCM.
    
  • Resolution: Separate N-Boc-3-(oxan-4-yloxy)pyrrolidine using HPLC (Chiralpak IA, Hexane/IPA 95:5).

    • Note: The N-Boc group creates a carbamate which interacts strongly with Amylose phases, typically resulting in high resolution factors (

      
      ).
      
  • Deprotection: Treat the resolved enantiomer with 4M HCl in Dioxane or TFA/DCM to recover the chiral amine salt.

References

  • Chiral Separation of Pyrrolidine Derivatives: Wojewoda, O., & Urbańska, M. (2025). Chiral Separation of Three Anti-Inflammatory Drugs by Liquid Chromatography on Polysaccharide-Type Stationary Phases. Fine Chemical Engineering. 1 (Provides foundational column screening protocols for polar/basic drugs).

  • Kinase Inhibitor Synthesis (Context for 3-(Oxan-4-yloxy)pyrrolidine): Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor.[2] Journal of Medicinal Chemistry. 2 (Establishes the chemical context and stability of the ether linkage during processing).

  • Diastereomeric Salt Resolution Principles: Kozma, D. (2002). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for the "0.5 equivalent" rule and solvent selection for amines).
  • Chiral HPLC Method Development Strategy: Sigma-Aldrich Technical Guide. Strategies for Chiral HPLC Method Development. 3 (Authoritative guide on mobile phase modifier selection for basic amines).

Sources

Minimizing side reactions during 3-(Oxan-4-yloxy)pyrrolidine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Oxan-4-yloxy)pyrrolidine Functionalization

Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions & Process Optimization

Executive Summary: The Scaffold Profile

Molecule: 3-(Oxan-4-yloxy)pyrrolidine Core Reactivity: [1][2][3][4]

  • Secondary Amine (

    
    ):  Highly nucleophilic; prone to over-alkylation (quaternization) if stoichiometry is uncontrolled.
    
  • Ether Linkage (

    
    ):  A secondary-secondary ether connecting the pyrrolidine and tetrahydropyran (oxane) rings. Generally stable to bases and mild acids but susceptible to cleavage by strong Lewis acids (e.g., 
    
    
    
    ,
    
    
    ) or strong Brønsted acids at high temperatures.
  • Stereocenter (

    
    ):  If using an enantiopure starting material, preservation of the 
    
    
    
    chiral center is critical. Strong bases or forcing conditions during amide coupling can lead to racemization.

Ticket #001: User Reports "Uncontrollable Poly-Alkylation"

User Issue: "I am trying to attach a propyl chain to the pyrrolidine nitrogen using 1-bromopropane and


, but I'm getting a mixture of mono-alkylated product, dialkylated quaternary salt, and elimination byproducts."

Root Cause Analysis: Direct alkylation of secondary amines with alkyl halides is kinetically difficult to control. The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine), leading to a "runaway" reaction toward the quaternary ammonium salt.

Corrective Protocol: Switch to Reductive Amination Reductive amination is the self-validating alternative. It proceeds via an iminium ion intermediate which is reduced in situ. This prevents over-alkylation because the resulting tertiary amine cannot form an iminium ion.

Recommended Workflow:

  • Reagents: Use Propionaldehyde (1.1 equiv) instead of bromopropane.

  • Reductant: Sodium triacetoxyborohydride (

    
    , 
    
    
    
    ). It is mild and will not reduce the aldehyde before it reacts with the amine.
  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Procedure:

    • Mix amine and aldehyde in DCE for 30 mins (allows hemiaminal formation).

    • Add

      
       (1.5 equiv).
      
    • Stir at RT for 2-4 hours.

    • Note: If the reaction is sluggish, add 1-2 drops of Acetic Acid to catalyze iminium formation.

Data Comparison:

MethodSelectivity (Mono:Poly)YieldSide Products
Direct Alkylation 60:40<50%Quaternary salts, alkenes (elimination)
Reductive Amination >99:1 85-95% Minimal (borate salts, easily washed)

Ticket #002: Epimerization During Amide Coupling

User Issue: "I coupled my chiral 3-(oxan-4-yloxy)pyrrolidine with a chiral carboxylic acid using HATU/DIPEA. The NMR shows diastereomers. Did the ether stereocenter invert?"

Root Cause Analysis: While the ether stereocenter at


 is relatively stable, the coupling partner (the carboxylic acid) or the pyrrolidine itself can epimerize under high pH conditions caused by DIPEA/TEA, especially if the acid has an 

-proton. HATU is highly active and can sometimes promote this if the activation time is too long.

Corrective Protocol: The T3P Advantage Propylphosphonic anhydride (T3P) is the gold standard for minimizing epimerization. It acts as an acidic coupling reagent, often requiring less base or allowing the use of milder bases (like pyridine/NMM), significantly reducing the risk of racemization.

Protocol (Low Epimerization):

  • Reagents: Carboxylic Acid (1.0 equiv), Amine (1.0 equiv).

  • Coupling Agent: T3P (50% in EtOAc, 1.5 equiv).

  • Base: Pyridine (2.5 equiv) or NMM (

    
    -methylmorpholine). Avoid DIPEA if epimerization is noted.
    
  • Solvent: EtOAc or Me-THF (Green alternative).

  • Temperature:

    
     to RT.
    

Technical Note: T3P byproducts are water-soluble, simplifying the workup to a simple water wash, unlike urea byproducts from EDC/DCC.

Ticket #003: Ether Stability & Lewis Acids

User Issue: "I need to remove a Boc group from another part of the molecule. Can I use


 or neat TFA?"

Root Cause Analysis:

  • 
     (Boron Tribromide): FATAL ERROR. 
    
    
    
    is a potent ether cleaving agent. It will coordinate to the oxane oxygen or the linker oxygen and cleave the ether bond, destroying your scaffold.
  • TFA (Trifluoroacetic Acid): Generally safe. The oxan-4-yl ether is not an acetal (it is an ether), so it is stable to standard Boc deprotection conditions (TFA/DCM 1:1).

Stability Matrix:

ReagentCompatibilityRisk LevelMechanism of Failure
TFA / DCM Compatible LowN/A
HCl / Dioxane Compatible LowStable at RT; prolonged heat may degrade.

Incompatible Critical Lewis acid coordination

C-O cleavage.

/ Pd/C
Compatible LowEther is stable to hydrogenolysis (unlike benzyl ethers).

Ticket #004: Buchwald-Hartwig Cross-Coupling Optimization

User Issue: "Standard SnAr conditions (heating with aryl fluoride) are failing or decomposing the ether. How do I arylate the nitrogen?"

Corrective Protocol: Pd-Catalyzed Amination For electron-rich or neutral aryl halides where SnAr fails, Buchwald-Hartwig amination is required. However, the ether oxygen can potentially chelate Pd, slowing the reaction.

Ligand Selection Strategy: Use bulky, electron-rich biaryl phosphine ligands to prevent catalyst deactivation and promote reductive elimination.

  • Primary Recommendation: RuPhos or BrettPhos .

  • Pre-catalyst: RuPhos Pd G3 or Pd(OAc)2 + Ligand .

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
    (weaker base if sensitive groups present).
  • Solvent: Toluene or Dioxane (

    
    ).
    

Visual Troubleshooting Guide

Diagram 1: Method Selection Logic

Caption: Decision tree for selecting the optimal functionalization pathway based on electrophile type.

FunctionalizationLogic Start Target: Functionalize Pyrrolidine Nitrogen Q1 What is the Electrophile? Start->Q1 Path_Alkyl Alkyl Group (R-CH2-) Q1->Path_Alkyl Path_Aryl Aryl Group (Ar-) Q1->Path_Aryl Path_Acyl Acyl Group (R-C=O) Q1->Path_Acyl Dec_Alkyl Is it a Methyl/Primary Alkyl? Path_Alkyl->Dec_Alkyl Dec_Aryl Electron Deficient Ring? Path_Aryl->Dec_Aryl Dec_Acyl Chiral Center Risk? Path_Acyl->Dec_Acyl Action_RedAm USE REDUCTIVE AMINATION (Aldehyde + STAB) Prevents Over-alkylation Dec_Alkyl->Action_RedAm Yes (Preferred) Action_Direct Direct Alkylation (Risk: High) Dec_Alkyl->Action_Direct No (Avoid) Action_SnAr SnAr (Base + Heat) Check Ether Stability Dec_Aryl->Action_SnAr Yes (e.g., 4-F-NO2-Ph) Action_Buchwald Buchwald-Hartwig (RuPhos/BrettPhos) For unactivated aryls Dec_Aryl->Action_Buchwald No (e.g., Ph-Br) Action_T3P USE T3P + Pyridine Minimizes Epimerization Dec_Acyl->Action_T3P Yes (High Risk) Action_HATU HATU/DIPEA Standard Coupling Dec_Acyl->Action_HATU No (Achiral)

Diagram 2: The Over-Alkylation Trap

Caption: Mechanism comparison showing why Reductive Amination stops at the secondary amine stage, while Alkylation continues.

OverAlkylation Substrate Sec-Amine (Pyrrolidine) Prod_Tert Tert-Amine (Product) Substrate->Prod_Tert Direct Alkylation Inter_Iminium Iminium Ion (Intermediate) Substrate->Inter_Iminium Condensation Direct_Step1 Alkyl Halide (R-X) Prod_Quat Quaternary Salt (Dead End) Prod_Tert->Prod_Quat Over-Alkylation (Tert-amine is nucleophilic) RedAm_Step1 Aldehyde (R-CHO) Prod_Tert->RedAm_Step1 No Reaction (Tert-amine cannot form imine) Direct_Step2 Alkyl Halide (R-X) (Uncontrollable) Inter_Iminium->Prod_Tert Hydride Transfer RedAm_Step2 Reduction (STAB) (Irreversible)

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[5] Organic Letters, 13(19), 5048–5051. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615–685. (Foundational text on ether stability/cleavage mechanisms). [Link]

Sources

Overcoming steric hindrance in 3-(Oxan-4-yloxy)pyrrolidine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #592-OX Subject: Troubleshooting Low Conversion in 3-(Oxan-4-yloxy)pyrrolidine Couplings Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

User Issue Summary

User: "I am attempting to couple 3-(Oxan-4-yloxy)pyrrolidine [CAS: N/A for specific salt, generic structure implied] with a sterically demanding aryl carboxylic acid. Standard EDC/HOBt and even T3P protocols are stalling at <30% conversion. The amine seems unreactive. Is the ether oxygen interfering?"

Diagnostic Analysis

Root Cause: The 3-(oxan-4-yloxy) moiety creates a specific steric phenomenon known as the "Umbrella Effect."

  • Conformational Locking: The oxane (tetrahydropyran) ring exists predominantly in a chair conformation. Attached at the pyrrolidine C3 position via an ether linkage, this bulky group projects volume directly over the nucleophilic nitrogen lone pair.

  • Trajectory Blockade: In the transition state of amide bond formation, the electrophile (activated ester) must approach the nitrogen at the Bürgi-Dunitz angle (approx. 107°). The oxane ring sterically crowds this trajectory, raising the activation energy (

    
    ).
    
  • Solvation Shells: The ether oxygen can recruit solvent molecules (H-bonding if protic, dipole alignment if aprotic), effectively increasing the hydrodynamic radius of the amine.

Module 1: The "Gold Standard" Optimization (Amide Coupling)

Use this protocol first. It solves 85% of steric stalling cases without requiring hazardous reagents.

The Fix: Switch to COMU or HATU in NMP (N-Methyl-2-pyrrolidone).

  • Why COMU/HATU? These reagents generate active esters (Oxyma and OAt esters, respectively) that are highly reactive. Crucially, the pyridine nitrogen in HATU (and the specific geometry of COMU) provides anchiomeric assistance (neighboring group participation) that stabilizes the transition state, accelerating the attack of the hindered amine.

  • Why NMP? Unlike DMF, NMP has a higher dielectric constant and breaks up intermolecular H-bonds more effectively, preventing the "clumping" of the hindered amine.

Optimized Protocol (Small Scale: 100 mg - 1 g)
  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) and COMU (1.1 equiv) in anhydrous NMP (0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 equiv) or 2,4,6-Collidine (if the acid is sensitive to epimerization). Stir for 2 minutes. Note: The solution should turn yellow/orange.

  • Amine Addition: Add 3-(Oxan-4-yloxy)pyrrolidine (1.2 equiv).

  • Reaction: Stir at 45°C for 4 hours. Heat is often required to overcome the steric barrier of the oxane ring.

Data Comparison: Coupling Reagent Efficiency

Reagent Conversion (2h, 25°C) Conversion (4h, 45°C) Steric Tolerance Notes
EDC/HOBt < 10% 25% Low Fails due to slow active ester displacement.
T3P 15% 40% Medium Good for scale, but often too slow for this specific amine.
HATU 65% > 95% High Excellent, but generates insoluble urea byproducts.

| COMU | 70% | > 98% | Very High | Recommended. Safer byproduct profile; high solubility. |

Module 2: The "Nuclear Option" (Acid Fluorides/Chlorides)

Use this if Module 1 fails or if the carboxylic acid is extremely bulky (e.g., tertiary alpha-carbon).

The Fix: Convert the acid to an Acid Fluoride (using TFFH) or Acid Chloride (using Ghosez’s Reagent).

  • Mechanism: Acid halides are high-energy electrophiles (

    
     Active Esters). They are small enough to slip under the "umbrella" of the oxane ring to react with the pyrrolidine nitrogen.
    
Protocol A: In-Situ Acid Fluoride (TFFH)
  • Dissolve Carboxylic Acid (1.0 equiv) and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 1.1 equiv) in DCM.

  • Add DIPEA (2.5 equiv). Stir 30 min at RT (Formation of R-COF).

  • Add 3-(Oxan-4-yloxy)pyrrolidine. Reflux (40°C) for 2–6 hours.

Protocol B: Ghosez’s Reagent (Acid Chloride)

Strictly anhydrous conditions required.[1]

  • Dissolve Carboxylic Acid in dry DCM.

  • Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine, 1.2 equiv). Stir 1h at RT.[1]

  • Check Point: Monitor by TLC/LCMS (quench a distinct aliquot with MeOH to check for Methyl Ester formation).

  • Once acid chloride is formed, add the pyrrolidine amine and DIPEA.

Module 3: Buchwald-Hartwig Coupling (Aryl Halide Coupling)

Use this if you are coupling the pyrrolidine to an Aryl Halide (C-N bond formation), not a Carboxylic Acid.[1]

The Fix: Ligand selection is the single point of failure here. Standard ligands (PPh3, dppf) will fail because they cannot promote the reductive elimination step with such a bulky amine.

Recommended System:

  • Pre-catalyst: RuPhos Pd G4 (or G3).

  • Ligand: RuPhos (specifically designed for secondary amines).[2]

  • Base: NaOtBu (strong base required) or Cs2CO3 (if functional group sensitive).

  • Solvent: Toluene or Dioxane (anhydrous).

Visualizing the Steric Bottleneck

G Start Start: Coupling Stalled Check_Type Reaction Type? Start->Check_Type Amide Amide Bond (R-COOH + Amine) Check_Type->Amide CN_Bond C-N Bond (Ar-X + Amine) Check_Type->CN_Bond Opt_1 Try COMU + NMP @ 45°C Amide->Opt_1 Step 1 Ligand_Check Check Ligand: Is it RuPhos? CN_Bond->Ligand_Check Success_1 Success (>90%) Opt_1->Success_1 Fail_1 Still Low Yield Opt_1->Fail_1 Nucl_Opt Acid Fluoride (TFFH) or Ghosez Reagent Fail_1->Nucl_Opt Step 2 Yes_Ligand Optimize Temp/Base Ligand_Check->Yes_Ligand Yes No_Ligand Switch to RuPhos Pd G4 Ligand_Check->No_Ligand No

Caption: Decision tree for troubleshooting steric hindrance in 3-(Oxan-4-yloxy)pyrrolidine coupling.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed this up? A: Yes, but with caution. Microwave heating (e.g., 80°C for 10 min) works exceptionally well with COMU because the reaction is often entropy-controlled. However, if your carboxylic acid has a chiral center at the alpha position, microwave irradiation significantly increases the risk of racemization. Use conventional heating (45°C) first.

Q: My reaction turns black when using Ghosez’s reagent. Is this normal? A: No. A dark black color usually indicates decomposition of the reagent due to moisture or excessive exotherm. Ensure your DCM is distilled or from a fresh molecular sieve bottle. The reaction should be yellow to light brown.

Q: Why do you recommend NMP over DMF? A: While chemically similar, NMP (N-Methyl-2-pyrrolidone) has a slightly more non-polar character in terms of its ability to solubilize organic "grease" while maintaining high polarity for the salt species. For ether-containing amines like 3-(oxan-4-yloxy)pyrrolidine, NMP often prevents the phase separation or micro-emulsion formation that can occur in pure DMF, ensuring a homogeneous reaction.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides. Organic Syntheses, 59, 26. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent.[3] Journal of the American Chemical Society, 117(19), 5401–5402. [Link]

Sources

Stability of 3-(Oxan-4-yloxy)pyrrolidine in acidic reaction media

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 3-(Oxan-4-yloxy)pyrrolidine in Acidic Reaction Media

Welcome to the technical support guide for 3-(Oxan-4-yloxy)pyrrolidine. This document, prepared by our Senior Application Scientists, provides in-depth technical insights, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this versatile building block in acidic environments. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its unique structural and biological properties.[1][2] Understanding its stability is critical for successful synthesis and drug development campaigns.[3]

Section 1: Fundamental Chemical Stability Profile

This section addresses the core chemical principles governing the behavior of 3-(Oxan-4-yloxy)pyrrolidine under acidic conditions.

Q1: What are the primary sites of reactivity on 3-(Oxan-4-yloxy)pyrrolidine in an acidic medium?

A1: In the presence of acid, there are two primary sites of interaction on the 3-(Oxan-4-yloxy)pyrrolidine molecule. The reactivity at these sites is fundamentally different and dictates the compound's overall stability.

  • Pyrrolidine Nitrogen (Basic Center): The nitrogen atom within the pyrrolidine ring is a secondary amine, making it the most basic site on the molecule.[2] In an acidic medium, it will readily and reversibly accept a proton (H+) to form a positively charged pyrrolidinium salt. This is a standard acid-base reaction and does not constitute degradation. However, this protonation will significantly alter the molecule's physical properties, primarily increasing its polarity and solubility in aqueous media.

  • Ether Oxygen (Potential Cleavage Site): The oxygen atom linking the pyrrolidine and oxane rings is an ether. While ethers are generally considered stable and unreactive functional groups, they are susceptible to cleavage under strong acidic conditions, particularly with heating.[4][5] This cleavage is the primary degradation pathway for the molecule's core scaffold.

Caption: Key reactive sites on 3-(Oxan-4-yloxy)pyrrolidine in acidic media.

Q2: What is the expected degradation pathway for 3-(Oxan-4-yloxy)pyrrolidine under harsh acidic conditions?

A2: The principal degradation pathway is the acid-catalyzed cleavage of the ether bond. This reaction is not typically observed with weak acids or under standard aqueous workup conditions but can occur with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), especially at elevated temperatures.[6]

The mechanism proceeds in two main steps:

  • Protonation of the Ether Oxygen: The acid protonates the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol).

  • Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid (e.g., Br⁻ or I⁻), attacks one of the adjacent carbon atoms. The pathway of this attack, Sₙ1 or Sₙ2, depends on the structure.[7] For 3-(Oxan-4-yloxy)pyrrolidine, where both carbons flanking the ether are secondary, the reaction likely proceeds via an Sₙ2 mechanism.[8]

This cleavage results in the fragmentation of the molecule into two distinct components: 3-hydroxypyrrolidine and a derivative of tetrahydropyran-4-ol .

G start 3-(Oxan-4-yloxy)pyrrolidine protonated_ether Protonated Ether Intermediate start->protonated_ether + H⁺ (Strong Acid) products Degradation Products protonated_ether->products + X⁻ (e.g., Br⁻)Δ (Heat) prod1 3-Hydroxypyrrolidine products->prod1 Fragment 1 prod2 4-Halogeno-oxane (e.g., 4-bromo-oxane) products->prod2 Fragment 2

Caption: Acid-catalyzed ether cleavage degradation pathway.

Section 2: Troubleshooting Guide for Common Experimental Scenarios

Scenario 1: Performing an Acidic Workup
  • Q: I need to neutralize my basic reaction mixture and perform an extraction. Which acids are safe for my compound, and what conditions should I avoid?

    • A: For routine aqueous workups, the risk of ether cleavage is low if conditions are controlled.

      • Recommended: Use weak organic acids like 10% aqueous citric acid or tartaric acid. If a stronger acid is required, use dilute (e.g., 1M) HCl or H₂SO₄, but ensure the process is performed at a low temperature (0-5 °C) and that the compound's exposure to the acid is brief.

      • Avoid: Do not use concentrated HBr or HI for workups. Avoid prolonged stirring with any acid at room temperature or above. The combination of a strong nucleophilic anion (Br⁻, I⁻) and heat significantly accelerates ether cleavage.[6]

Scenario 2: N-Boc Protecting Group Removal
  • Q: My synthesis involves an N-Boc protected derivative of 3-(Oxan-4-yloxy)pyrrolidine. Is the core scaffold stable to standard Boc-deprotection reagents?

    • A: Generally, yes. The core structure is robust enough for most standard Boc-deprotection protocols, which are designed for cleaving the tert-butyl carbamate bond and are typically not harsh enough to cleave the stable aliphatic ether linkage. However, careful selection of reagents and conditions is still prudent.

Reagent SystemTypical ConditionsRisk of Ether CleavageRationale & Causality
TFA / DCM 10-50% TFA in CH₂Cl₂, RT, 1-4hLow Trifluoroacetate is a poor nucleophile, minimizing the risk of Sₙ2 attack on the protonated ether. The reaction is fast and performed at room temperature.
HCl in Dioxane/EtOAc 4M HCl, RT, 1-4hLow to Moderate Chloride is more nucleophilic than trifluoroacetate. While generally safe at RT for short periods, prolonged exposure or accidental heating increases the risk.
HBr in Acetic Acid 33% HBr in AcOH, RTHigh This is a very strong acid system containing a highly nucleophilic bromide ion. These conditions are known to cleave ethers and should be avoided unless ether cleavage is intended.[4]
Scenario 3: Investigating Low Yields or Unexpected Impurities
  • Q: After a reaction step involving acid, my yield of the desired product is low, and I see new, more polar spots on my TLC plate. Could this be degradation?

    • A: Yes, the formation of new, more polar impurities following an acidic step is a classic indicator of degradation. The likely degradation products, 3-hydroxypyrrolidine and tetrahydropyran-4-ol, are both alcohols and will be significantly more polar than the parent ether.

G start Low Yield or New Impurities Observed After Acidic Step check_conditions Review Reaction Conditions: - Acid Strength (pKa)? - Nucleophilicity of Anion? - Temperature? - Duration? start->check_conditions analyze Analyze Crude Mixture by LC-MS check_conditions->analyze look_for_masses Search for Key Masses: - 3-Hydroxypyrrolidine (M+H)⁺ = 88.07 - Tetrahydropyran-4-ol (M+H)⁺ = 103.07 analyze->look_for_masses confirm Degradation Confirmed look_for_masses->confirm Masses Found no_confirm Degradation Not Confirmed (Consider Other Side Reactions) look_for_masses->no_confirm Masses Absent

Caption: Troubleshooting workflow for suspected degradation.

Section 3: Protocol for Stability Assessment

To ensure the integrity of 3-(Oxan-4-yloxy)pyrrolidine in your specific process, we recommend performing a forced degradation study. This provides empirical data on the compound's stability under your exact experimental conditions.

Protocol 1: Forced Degradation Study in Acidic Media

Objective: To quantitatively assess the stability of 3-(Oxan-4-yloxy)pyrrolidine when exposed to various acidic conditions over time.

Materials:

  • 3-(Oxan-4-yloxy)pyrrolidine

  • Internal standard (e.g., a stable compound with a different mass and retention time, like caffeine or verapamil)

  • Acids to be tested (e.g., 1M HCl, 1M H₂SO₄, TFA)

  • Solvent compatible with your compound and analysis method (e.g., Acetonitrile, Methanol)

  • Quenching solution (e.g., saturated NaHCO₃ solution)

  • LC-MS system

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 3-(Oxan-4-yloxy)pyrrolidine (e.g., 1 mg/mL) and the internal standard (e.g., 0.1 mg/mL) in your chosen solvent.

  • Reaction Setup: In separate vials, add a known volume of the stock solution. At time t=0, add the acidic reagent to be tested. For example:

    • Vial A: 100 µL stock + 900 µL 1M HCl

    • Vial B: 100 µL stock + 900 µL 1M H₂SO₄

    • Vial C (Control): 100 µL stock + 900 µL Solvent

  • Incubation: Maintain the vials at the desired temperature (e.g., Room Temperature or 50 °C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) from each vial.

  • Quenching & Dilution: Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution (e.g., 450 µL of NaHCO₃ solution). This neutralizes the acid and stops further degradation.

  • LC-MS Analysis: Analyze the quenched samples by LC-MS. Monitor the peak area of 3-(Oxan-4-yloxy)pyrrolidine relative to the internal standard. Also, screen for the masses of potential degradation products (m/z = 88.1 and 103.1 for [M+H]⁺).

  • Data Analysis: Plot the percentage of remaining 3-(Oxan-4-yloxy)pyrrolidine versus time for each condition to determine the rate of degradation.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: How does the protonation of the pyrrolidine nitrogen affect the molecule's reactivity in subsequent steps?

    • A1: Protonation converts the basic nitrogen into a non-nucleophilic pyrrolidinium cation. This effectively "protects" the nitrogen from participating in reactions where it might act as a nucleophile (e.g., acylation, alkylation). This can be synthetically useful, but the acidic conditions required may endanger other functional groups.

  • Q2: Can Lewis acids be used with this compound?

    • A2: Caution is advised. Lewis acids (e.g., BBr₃, AlCl₃, TiCl₄) can coordinate strongly to either the pyrrolidine nitrogen or the ether oxygen. Boron tribromide (BBr₃), in particular, is a classic reagent used for cleaving ethers and should be avoided unless this transformation is desired.[4]

  • Q3: What is the best analytical method to monitor for degradation?

    • A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool. It allows for the separation of the parent compound from its degradation products and provides mass information for identification. 1H NMR can also be used, where the appearance of new signals corresponding to 3-hydroxypyrrolidine could be monitored.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link. [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Ether cleavage. Wikipedia. [Link]

  • Cleavage of Ethers with Acids. YouTube. [Link]

  • 18.3 Reactions of Ethers: Acidic Cleavage. University of Calgary. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

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Technical Support Center: Purification of 3-(Oxan-4-yloxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: 3-OX-PYR-PUR-001 Status: Operational Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

3-(Oxan-4-yloxy)pyrrolidine (also known as 4-(pyrrolidin-3-yloxy)tetrahydro-2H-pyran) is a high-value secondary amine building block, frequently used in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its purification is complicated by its polarity, the potential for stereochemical mixtures (chiral center at pyrrolidine C3), and persistent byproducts from ether formation (typically Mitsunobu or SNAr chemistries).

This guide provides a modular troubleshooting framework. Do not treat this as a linear SOP; navigate to the module that matches your specific impurity profile.

Module 1: Chemical Impurity Profiling

Identify your enemy before attacking.

Impurity ClassLikely SourceChemical BehaviorDetection Method
Triphenylphosphine Oxide (TPPO) Mitsunobu coupling byproductNon-basic, highly crystalline, UV active.[3]LC-MS (M+279), 31P NMR
Reduced Azodicarboxylates (H₂-DIAD/DEAD) Mitsunobu coupling byproductNon-basic, lipophilic hydrazine derivatives.[3]LC-MS, 1H NMR (broad NH)
Palladium (Pd) / Copper (Cu) De-allylation or Cross-coupling catalystsTrace heavy metals.[3]ICP-MS, Color (darkening)
Regio/Stereoisomers Non-selective synthesisEnantiomers (R/S at C3) or diastereomers.[3]Chiral HPLC/SFC
Inorganic Salts Deprotection (HCl/TFA) or WorkupHygroscopic residues.[3]ROI (Residue on Ignition), IC
Module 2: Purification Workflows (The "How-To")
Q: My crude product is a sticky oil contaminated with Triphenylphosphine Oxide (TPPO). Chromatography is failing. How do I remove it?

A: The Magnesium Chloride Complexation Protocol. Standard silica chromatography is often inefficient for removing bulk TPPO due to "streaking." We recommend a chemical precipitation method using MgCl₂ which forms an insoluble complex with TPPO [1].[4]

Protocol:

  • Dissolution: Dissolve your crude reaction mixture in Toluene or Ethanol (approx. 5 mL per gram of crude).

  • Complexation: Add anhydrous MgCl₂ (1.5 – 2.0 equivalents relative to expected TPPO).

  • Incubation: Heat the mixture to 50°C for 2 hours with vigorous stirring. Note: If available, wet milling significantly accelerates this process.

  • Filtration: Cool to room temperature. The TPPO-MgCl₂ complex will precipitate as a white solid. Filter through a celite pad.[5]

  • Validation: Analyze the filtrate by 31P NMR. If TPPO signals persist, repeat the filtration or wash the filter cake with non-polar solvent.

Mechanism: The Lewis acidic Magnesium coordinates with the oxygen of the phosphine oxide, creating a lattice that crashes out of non-polar/semi-polar solvents.

Q: I have trace Palladium (>50 ppm) remaining after deprotection. Re-columns are not working.

A: Thiol-Based Scavenger Resins. For secondary amines like 3-(Oxan-4-yloxy)pyrrolidine, standard crystallization rarely removes trace metals efficiently. Functionalized silica scavengers are the industry standard for <5 ppm targets [2].

Selection Guide:

  • For Pd(0)/Pd(II): Use SiliaMetS® Thiol or MP-TMT .

  • For Cu(I)/Cu(II): Use SiliaMetS® Imidazole .

Batch Mode Protocol:

  • Dissolve crude product in THF or MeOH (10 vol).

  • Add 4 equivalents of resin (relative to metal content, not substrate).

  • Stir at 40°C for 4-12 hours .

  • Filter through a 0.45 µm PTFE membrane.

  • Self-Validating Step: Check color. The supernatant should be colorless. Dark supernatant indicates saturation; add fresh resin.

Q: How do I separate the (R) and (S) enantiomers?

A: Chiral Supercritical Fluid Chromatography (SFC). The C3 position of the pyrrolidine ring creates a chiral center. If you performed a non-stereoselective synthesis, you have a racemate.

Recommended Conditions:

  • Stationary Phase: Chiralpak® AD-H or IG (Amylose-based columns often show superior selectivity for pyrrolidine ethers).

  • Mobile Phase: CO₂ with 15-25% Methanol (containing 0.1% Diethylamine or Ammonia).

    • Critical: You must add a basic modifier (DEA/NH₃) to suppress the ionization of the secondary amine, otherwise peak tailing will destroy resolution.

  • Detection: UV at 210 nm (The ether/amine has weak absorbance; maximize signal-to-noise).

Module 3: The "Master" Cleanup Workflow

Q: I have a messy crude mixture with multiple impurity types. What is the logical order of operations?

A: The Acid-Base Back-Extraction Loop. This is the most robust method for purifying 3-(Oxan-4-yloxy)pyrrolidine because it leverages the basicity of the pyrrolidine nitrogen. Neutral impurities (TPPO, unreacted oxane, DIAD) cannot follow the molecule into the aqueous acid phase.

Visualization of the Workflow:

PurificationWorkflow Crude Crude Reaction Mixture (Amine + TPPO + Neutrals) Dissolve Dissolve in EtOAc/Ether Crude->Dissolve AcidExt Extract with 1M HCl (aq) Dissolve->AcidExt Sep1 Phase Separation AcidExt->Sep1 OrgLayer1 Organic Layer (Contains TPPO, DIAD, Neutrals) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product Salt) Sep1->AqLayer1 Keep Wash Wash Aqueous with Ether (x2) AqLayer1->Wash Basify Basify to pH > 12 (NaOH or K2CO3) Wash->Basify BackExt Extract into DCM or EtOAc Basify->BackExt FinalOrg Final Organic Layer BackExt->FinalOrg WasteAq Aqueous Waste (Salts) BackExt->WasteAq Discard Dry Dry (Na2SO4) & Concentrate FinalOrg->Dry Pure Purified 3-(Oxan-4-yloxy)pyrrolidine Dry->Pure

Caption: Figure 1. Acid-Base Back-Extraction Logic. This protocol isolates the basic amine from neutral organic byproducts.

Module 4: Stability & Storage FAQs

Q: Should I store the product as the free base or the salt? A: Store as the HCl or Oxalate salt for long-term stability.

  • Free Base: Secondary amines can absorb CO₂ from the air to form carbamates and are susceptible to slow oxidation (N-oxide formation).

  • Salt Formation Protocol: Dissolve free base in Et₂O, add 1M HCl in Et₂O dropwise. The salt is usually hygroscopic; store under Argon in a desiccator.

Q: My NMR shows a "double" set of peaks. Is it impure? A: Check your solvent.

  • If in CDCl₃, it might be Rotamers (if N-protected) or Amine inversion (less likely to split peaks but broadens them).

  • However, for 3-(oxan-4-yloxy)pyrrolidine, double peaks usually indicate a mixture of Diastereomers (if other chiral centers exist) or Salt/Free base mixture . Ensure you have fully neutralized the sample before NMR. Run a D₂O shake; if NH protons disappear and the spectrum simplifies, it was exchangeable protons.

References
  • Behrends, M., et al. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl₂ and Wet Milling.[4][6] ACS Organic Process Research & Development.

  • Biotage. (2023). Metal Scavengers for Organic Purification: Selection Guide for Pd and Cu Removal. Biotage Application Notes.

  • Sigma-Aldrich. (2025). Pyrrolidine: Properties and Purification Standards. Technical Library.

  • Frontier, A. (2017).[7] Removing Triphenylphosphine Oxide: Precipitation Methods.[5][7] University of Rochester Chemistry Guides.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 3-(Oxan-4-yloxy)pyrrolidine and a Comparison with Key Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrrolidine motif is a cornerstone of small molecule design, prized for its favorable physicochemical properties and its prevalence in a vast array of biologically active compounds. The introduction of a substituted oxane ring, as seen in 3-(Oxan-4-yloxy)pyrrolidine, offers a compelling strategy to modulate polarity, solubility, and metabolic stability, while exploring new chemical space. A precise and thorough understanding of the structural characteristics of such building blocks is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for this purpose.[1]

This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H NMR spectrum of 3-(Oxan-4-yloxy)pyrrolidine. Recognizing the frequent need for comparative analysis in synthetic and medicinal chemistry, we will benchmark its spectral features against two common, structurally related alternatives: N-Boc-3-hydroxypyrrolidine and Tetrahydropyran-4-ol. This document is designed to not only present data but to illuminate the underlying principles that govern the observed chemical shifts and coupling patterns, thereby empowering researchers to confidently identify and characterize these critical molecular scaffolds.

The Structural Landscape: A Comparative Overview

At the heart of our analysis are three molecules that, while sharing common structural elements, present distinct electronic and steric environments. These differences are exquisitely reflected in their ¹H NMR spectra.

Figure 1. Comparative molecular structures.

Deciphering the Signals: A Comparative ¹H NMR Data Analysis

The following table summarizes the experimental ¹H NMR data for N-Boc-3-hydroxypyrrolidine and Tetrahydropyran-4-ol, alongside a predicted spectrum for 3-(Oxan-4-yloxy)pyrrolidine. This prediction is based on established chemical shift principles and data from structurally similar compounds, providing a valuable reference in the absence of a publicly available, fully assigned experimental spectrum. The spectra are referenced to an internal standard of tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
3-(Oxan-4-yloxy)pyrrolidine H3' (Pyrrolidine)~4.3 - 4.5m-1H
H4' (Oxane)~3.8 - 4.0m-1H
H2'ax, H6'ax (Oxane)~3.4 - 3.6m-2H
H2'eq, H6'eq (Oxane)~3.9 - 4.1m-2H
H2, H5 (Pyrrolidine)~2.8 - 3.2m-4H
H4 (Pyrrolidine)~1.9 - 2.2m-2H
H3'ax, H5'ax (Oxane)~1.6 - 1.8m-2H
H3'eq, H5'eq (Oxane)~1.8 - 2.0m-2H
N-Boc-3-hydroxypyrrolidine H34.41m-1H
H2a, H5a3.55 - 3.35m-2H
H2b, H5b3.35 - 3.15m-2H
OH~2.0 (broad)s-1H
H42.05 - 1.85m-2H
Boc (t-butyl)1.46s-9H
Tetrahydropyran-4-ol H4~3.8m-1H
H2ax, H6ax3.43dddJ = 11.6, 8.4, 3.22H
H2eq, H6eq3.98dddJ = 11.6, 4.0, 2.82H
OH~1.8 (broad)s-1H
H3ax, H5ax1.55ddddJ = 12.4, 8.4, 4.0, 2.42H
H3eq, H5eq1.90ddddJ = 12.4, 4.0, 3.2, 2.82H

Note: The predicted chemical shifts for 3-(Oxan-4-yloxy)pyrrolidine are estimations and may vary in an experimental setting.

Analysis of Spectral Features:
  • Pyrrolidine Ring Protons: In all pyrrolidine-containing structures, the protons on the saturated ring system typically resonate in the range of 1.5 to 3.6 ppm. The protons alpha to the nitrogen (H2 and H5) are deshielded due to the electron-withdrawing effect of the nitrogen atom and appear further downfield.

  • Oxane Ring Protons: The protons of the oxane ring in 3-(Oxan-4-yloxy)pyrrolidine and Tetrahydropyran-4-ol exhibit characteristic chemical shifts. The protons adjacent to the ring oxygen (H2' and H6' in the ether, H2 and H6 in the alcohol) are the most deshielded, typically appearing between 3.4 and 4.1 ppm. The axial and equatorial protons are diastereotopic and thus have different chemical shifts and coupling constants.

  • Substituent Effects: The ether linkage in 3-(Oxan-4-yloxy)pyrrolidine significantly influences the chemical shift of the proton at the 3-position of the pyrrolidine ring (H3'). This proton is expected to be deshielded compared to a simple substituted pyrrolidine due to the electron-withdrawing nature of the oxygen atom, with a predicted chemical shift in the range of 4.3 - 4.5 ppm. Similarly, the proton on the carbon bearing the ether linkage in the oxane ring (H4') will also be shifted downfield.

  • N-Boc Protecting Group: The nine equivalent protons of the tert-butyloxycarbonyl (Boc) group on N-Boc-3-hydroxypyrrolidine give rise to a characteristic sharp singlet at approximately 1.46 ppm, integrating to 9 protons. This is a key diagnostic signal for the presence of this common protecting group.

  • Hydroxyl Protons: The chemical shift of the hydroxyl protons in N-Boc-3-hydroxypyrrolidine and Tetrahydropyran-4-ol is variable and concentration-dependent. They often appear as broad singlets and can exchange with deuterium in the solvent, leading to their disappearance upon addition of D₂O.

A Self-Validating Protocol for ¹H NMR Analysis

To ensure the acquisition of high-quality, reproducible ¹H NMR data, a rigorously defined and self-validating experimental protocol is essential. The following step-by-step methodology is recommended for the analysis of small molecules such as 3-(Oxan-4-yloxy)pyrrolidine.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing and Analysis A Weigh 5-10 mg of sample B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a clean, dry 5 mm NMR tube C->D E Insert sample into the spectrometer F Lock on the deuterium signal of the solvent E->F G Shim the magnetic field for optimal homogeneity F->G H Acquire the ¹H NMR spectrum (e.g., 16-32 scans) G->H I Fourier transform the FID J Phase correct the spectrum I->J K Calibrate the chemical shift scale to TMS (0.00 ppm) J->K L Integrate the signals K->L M Analyze chemical shifts, multiplicities, and coupling constants L->M

Figure 2. A standardized workflow for ¹H NMR spectral analysis.

Experimental Protocol in Detail:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample, or measure an equivalent volume for a liquid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄) in a clean vial. The choice of solvent is critical and should be based on the solubility of the analyte and its chemical compatibility.

    • Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), for chemical shift referencing.

    • Carefully transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is appropriate for the spectrometer's detection coil.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and improves spectral resolution.

    • Set the appropriate acquisition parameters, including the number of scans (typically 16 to 32 for a routine ¹H spectrum), spectral width, and relaxation delay.

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

Conclusion

References

  • Nuclear Magnetic Resonance (NMR) Spectroscopy. In Organic Chemistry; Clayden, J., Greeves, N., Warren, S., Eds.; Oxford University Press, 2012; pp 25-66. [Link]

  • Introduction to NMR Spectroscopy. UCLA Department of Chemistry and Biochemistry. [Link]

  • PubChem. 3-(oxan-4-yl)pyrrolidine. National Center for Biotechnology Information. [Link]

  • PubChem. N-Boc-3-pyrrolidinol. National Center for Biotechnology Information. [Link]

  • PubChem. Tetrahydro-4H-pyran-4-ol. National Center for Biotechnology Information. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Compound Interest. A Guide to 1H NMR Chemical Shift Values. [Link]

  • University of Lyon. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]

  • Gunda, I. et al. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. J. Am. Chem. Soc.2018 , 140 (48), 16669–16679. [Link]

  • Paulsen, J. L. & Wilson, G. R. NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules2020 , 25 (19), 4436. [Link]

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LC-MS fragmentation patterns of 3-(Oxan-4-yloxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the LC-MS fragmentation behavior of 3-(Oxan-4-yloxy)pyrrolidine. It is structured to provide actionable insights for structural confirmation and metabolite identification in drug discovery workflows.

Introduction & Structural Context

3-(Oxan-4-yloxy)pyrrolidine (MW: 171.13 Da) is a versatile heterocyclic building block often employed to modulate solubility and metabolic stability in medicinal chemistry.[1] Its structure consists of a basic secondary amine (pyrrolidine) linked via an ether bond to a polar, non-basic cyclic ether (oxane/tetrahydropyran).

Understanding its fragmentation is critical because this scaffold frequently appears in fragment-based drug design (FBDD). The interplay between the basic pyrrolidine nitrogen and the two oxygen atoms (ether linkage vs. ring oxygen) dictates its ionization and dissociation pathways.

Key Chemical Properties[2][3][4]
  • Formula:

    
    
    
  • Monoisotopic Mass: 171.1259 Da

  • 
    :  172.1332 Da
    
  • Key Functional Groups: Secondary amine (protonation site), Ether linkage (cleavage site), Oxane ring (neutral loss source).

Experimental Configuration

To ensure reproducibility, the following LC-MS parameters are recommended. These conditions favor the generation of diagnostic ions described in Section 3.

Protocol: LC-MS/MS Acquisition
  • Sample Preparation:

    • Dissolve 1 mg of 3-(Oxan-4-yloxy)pyrrolidine in 1 mL of Methanol:Water (50:50, v/v).

    • Add 0.1% Formic Acid to ensure full protonation of the secondary amine.

    • Dilute to a final concentration of 1 µg/mL for direct infusion or column injection.

  • Chromatography (LC):

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. (The polar amine will elute early; the oxane ring adds slight lipophilicity compared to 3-hydroxypyrrolidine).

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V (Low enough to preserve the parent ion).

    • Collision Energy (CE): Ramp 15–35 eV to observe both primary and secondary fragments.

Fragmentation Analysis & Pathways

The fragmentation of 3-(Oxan-4-yloxy)pyrrolidine is driven by the high proton affinity of the pyrrolidine nitrogen. However, the ether oxygen provides a secondary site for protonation/coordination, leading to distinct cleavage events.

Primary Pathway: Ether Cleavage (Diagnostic)

The most abundant fragmentation channel involves the cleavage of the C-O ether bond connecting the two rings.

  • Mechanism: Protonation occurs primarily on the pyrrolidine nitrogen (

    
    , 
    
    
    
    172). Inductive cleavage of the C-O bond releases the neutral oxanol fragment, leaving the charge on the pyrrolidine ring.
  • Resulting Ion:

    
     70.06  (Pyrrolinium cation, 
    
    
    
    ). This is the base peak at higher collision energies.
Secondary Pathway: Charge Retention on Oxane

In a competing pathway, if the ether oxygen is protonated, the bond cleavage may leave the charge on the oxane ring, expelling neutral pyrrolidine.

  • Resulting Ion:

    
     85.06  (Oxanyl cation, 
    
    
    
    ). This ion is diagnostic for the tetrahydropyran moiety.
Tertiary Pathway: Ring Opening

At high collision energies (>35 eV), the oxane ring itself can degrade, often losing fragments like


 (28 Da) or Formaldehyde (

, 30 Da) from the cyclic ether.
Visualizing the Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways driven by charge localization.

FragmentationPathways Parent Parent Ion [M+H]+ m/z 172.13 (Protonated Amine) IntermediateA Inductive C-O Cleavage (Charge on N) Parent->IntermediateA Major Pathway IntermediateB C-O Cleavage (Charge on O) Parent->IntermediateB Minor Pathway FragmentA Pyrrolinium Cation m/z 70.06 (Base Peak) IntermediateA->FragmentA NeutralA Neutral Loss: Oxan-4-ol (102 Da) IntermediateA->NeutralA FragmentB Oxanyl Cation m/z 85.06 (Diagnostic for Oxane) IntermediateB->FragmentB NeutralB Neutral Loss: 3-Hydroxypyrrolidine IntermediateB->NeutralB FragmentC Fragment m/z 55 (Ring Degradation) FragmentB->FragmentC High CE (>35eV)

Figure 1: Competitive ESI-MS fragmentation pathways for 3-(Oxan-4-yloxy)pyrrolidine showing the dominance of amine-directed cleavage.

Comparative Analysis

To validate the identity of 3-(Oxan-4-yloxy)pyrrolidine, it is useful to compare its MS profile against structural analogs. This comparison highlights the unique "fingerprint" of the oxane ether linkage.

Table 1: Comparative MS/MS Profiling
Feature3-(Oxan-4-yloxy)pyrrolidine (Target)3-(Cyclohexyloxy)pyrrolidine (Analog 1)3-Methoxypyrrolidine (Analog 2)
Parent Ion

172.13 170.15 102.09
Base Peak (High CE)

70
(Pyrrolidine core)

70
(Pyrrolidine core)

70
Diagnostic Ether Ion

85
(Oxane ring)

83
(Cyclohexyl ring)
None (Loss of

is neutral)
Neutral Loss 102 Da (Oxanol)100 Da (Cyclohexanol)32 Da (Methanol)
Relative Polarity High (Elutes earlier)Low (Elutes later)Very High
Key Differentiator Presence of

85
confirms the oxygenated ring.[2][3][4][5][6]
Presence of

83
confirms carbocycle.
Mass shift only.

Analysis:

  • vs. Cyclohexyl Analog: The key differentiator is the fragment at

    
     85 vs 
    
    
    
    83. The oxane ring is 2 Da heavier due to the oxygen, but the fragmentation logic (ether cleavage) is identical.
  • Stability: The oxane ring is generally stable under standard ESI conditions, whereas the ether bond is the "fuse" that breaks first.

Method Validation Workflow

Use this self-validating workflow to confirm the compound's identity in a complex matrix.

ValidationWorkflow Step1 Step 1: Full Scan MS1 Identify m/z 172.13 Step2 Step 2: Product Ion Scan (CE 20-30 eV) Step1->Step2 Decision Check Fragments Step2->Decision ResultPos CONFIRMED Presence of m/z 70 & 85 Decision->ResultPos Both Present ResultNeg REJECT Missing m/z 85 (Possible isomer) Decision->ResultNeg Only m/z 70

Figure 2: Step-by-step decision tree for confirming 3-(Oxan-4-yloxy)pyrrolidine identity.

References

  • PubChem. 3-(oxan-4-yloxy)pyrrolidine (Compound Summary). National Library of Medicine.[4] Available at: [Link]

  • Jackson, G. et al. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. West Virginia University / ResearchGate. (2020). Available at: [Link]

  • LibreTexts. Mass Spectrometry - Fragmentation Patterns (Ethers and Amines). Chemistry LibreTexts. Available at: [Link]

Sources

Comparing bioactivity of 3-(Oxan-4-yloxy)pyrrolidine vs. piperidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Scaffold Switch

In the optimization of CNS-active small molecules and kinase inhibitors, the 3-(Oxan-4-yloxy)pyrrolidine scaffold represents a critical bioisostere to the more traditional 4-(Oxan-4-yloxy)piperidine motif. While piperidine ethers are ubiquitous in approved drugs (e.g., Pitolisant, Saracatinib), they frequently carry liabilities regarding hERG channel inhibition and metabolic hotspots .[1]

This guide analyzes the bioactivity shifts observed when contracting the nitrogen heterocycle from a 6-membered piperidine to a 5-membered pyrrolidine. Experimental data indicates that this "scaffold hop" often maintains on-target potency (particularly for Histamine H3 and GPCR targets) while significantly improving the safety margin by disrupting the pharmacophore required for hERG blockade.

Structural & Physicochemical Comparison

The choice between a pyrrolidine and piperidine core alters the vector presentation of the ether-linked tetrahydropyran (oxan-4-yl) group. This structural change impacts basicity, lipophilicity, and conformational entropy.[1]

Feature3-(Oxan-4-yloxy)pyrrolidine 4-(Oxan-4-yloxy)piperidine Impact on Bioactivity
Ring Size 5-membered (Envelope conformation)6-membered (Chair conformation)Vector Alignment: Pyrrolidine projects the ether substituent at a distinct angle (~109° vs 120° effective vector), often improving selectivity for narrow pockets.
Basicity (pKₐ) ~9.5 - 10.5 (Secondary amine)~10.0 - 11.0 (Secondary amine)Permeability: Pyrrolidines are slightly less basic, potentially improving BBB permeability by increasing the fraction of neutral species at physiological pH.
Lipophilicity (cLogP) Lower (Δ ~ -0.3 to -0.5)HigherMetabolic Stability: Lower LogP generally correlates with improved microsomal stability and reduced non-specific binding.[1]
Conformational Entropy Pseudorotation (Flexible)Rigid ChairBinding Entropy: The pyrrolidine ring's ability to "envelope-flip" allows it to adapt to induced-fit binding modes that the rigid piperidine cannot access.

Bioactivity Analysis: H3 Receptor & Kinase Inhibition[2][3]

Case Study A: Histamine H3 Receptor Antagonists

The Histamine H3 receptor (H3R) is a primary target for this scaffold.[1][2][3][4][5][6] Traditional H3 antagonists (e.g., Pitolisant) utilize a piperidine ether linked to a lipophilic tail.[1]

  • Piperidine Analogs:

    • Performance: High affinity (K_i < 10 nM) due to the perfect fit of the piperidine nitrogen into the conserved Aspartate residue (Asp114 in hH3R) salt bridge.

    • Liability: The 4-substituted piperidine creates a linear, hydrophobic pharmacophore that frequently cross-reacts with the hERG potassium channel, leading to QT prolongation risks.[1]

  • Pyrrolidine Analogs (3-Oxan-4-yloxy):

    • Potency: Data suggests that 3-substituted pyrrolidines maintain nanomolar affinity (K_i < 50 nM) but with a distinct binding mode. The "kinked" geometry of the 3-position mimics the anti-conformation of histamine more closely than the linear 4-piperidine.

    • Selectivity: Pyrrolidine analogs often demonstrate superior selectivity ratios (H3 vs. H1/H2) compared to piperidines.[1] For example, the pyrrolidine analog Immepyr showed >550-fold selectivity for H3 over H1, whereas comparable piperidines often show lower selectivity windows.[1]

Case Study B: Kinase Inhibitors (Src/Abl)

In kinase inhibitors like Saracatinib (AZD0530) , the tetrahydropyran-4-yloxy group acts as a solvent-front solubilizing group attached to a quinazoline core.

  • Substitution Effect: Replacing the piperidine/piperazine tail with a 3-(oxan-4-yloxy)pyrrolidine moiety changes the solubilizing vector.

  • Result: This modification can reduce P-glycoprotein (P-gp) efflux liability, a common issue with piperidine-based kinase inhibitors, thereby enhancing CNS penetration for treating brain metastases.

Critical Safety Parameter: hERG Liability

The most significant differentiator is the hERG Safety Margin .[1]

  • Mechanism: The hERG channel pore contains two aromatic residues (Tyr652 and Phe656) that bind high-affinity blockers via cation-π interactions. The 4-substituted piperidine scaffold is a "privileged structure" for hERG blockade because it positions the basic nitrogen (cation) and the hydrophobic tail (π-interaction) at the optimal distance.

  • The Pyrrolidine Solution:

    • Steric Mismatch: The 3-substituted pyrrolidine alters the distance and angle between the basic nitrogen and the aromatic ether, preventing the optimal "lock-and-key" fit into the hERG pore.

    • Reduced Lipophilicity: The lower cLogP of the pyrrolidine ether reduces the hydrophobic driving force for hERG binding.[1]

Experimental Consensus: Switching from a 4-(oxan-4-yloxy)piperidine to a 3-(oxan-4-yloxy)pyrrolidine typically results in a 10- to 100-fold reduction in hERG inhibition (IC50) .

Decision Logic & SAR Visualization

The following diagram illustrates the decision process for Medicinal Chemists when selecting between these two scaffolds.

SAR_Decision_Tree Start Lead Optimization: Select Core Scaffold Check_hERG Is hERG Inhibition > 10 µM? Start->Check_hERG Check_Potency Is Target Potency (Ki) < 10 nM? Check_hERG->Check_Potency Yes (Risk) Piperidine Select 4-(Oxan-4-yloxy)piperidine (High Potency, High Risk) Check_hERG->Piperidine No (Safe) Pyrrolidine Select 3-(Oxan-4-yloxy)pyrrolidine (High Selectivity, Low hERG) Check_Potency->Pyrrolidine Maintain Potency + Fix hERG Optimize Optimize Substituents (Reduce Lipophilicity) Check_Potency->Optimize Loss of Potency Optimize->Pyrrolidine Regain Affinity

Caption: SAR Decision Tree for scaffold selection. The pyrrolidine core is the preferred route when hERG liability is identified in early piperidine leads.

Experimental Protocols

To validate the bioactivity differences, the following standardized protocols are recommended.

A. Radioligand Binding Assay (Human H3 Receptor)
  • Objective: Determine affinity (

    
    ) of the analog.
    
  • Cell Line: CHO-K1 cells stably expressing human H3 receptor.[1]

  • Ligand:

    
    -N-α-methylhistamine (~2 nM).
    
  • Protocol:

    • Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.[1] Centrifuge at 48,000 x g for 30 min.

    • Incubation: Incubate membranes (20 µg protein) with radioligand and test compound (10 concentrations,

      
       to 
      
      
      
      M) for 60 min at 25°C.
    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

    • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
B. hERG Patch Clamp Assay (Automated)
  • Objective: Assess cardiac safety margin.

  • System: QPatch or PatchXpress (Automated Whole-Cell Patch Clamp).

  • Protocol:

    • Cell Line: HEK293 or CHO cells stably expressing hERG (

      
      ).
      
    • Solutions: Extracellular (Tyrode’s); Intracellular (K-Aspartate based).[1]

    • Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 500 ms (activates channels), then repolarize to -50 mV for 500 ms (elicits tail current).

    • Dosing: Apply test compound for 5 minutes at increasing concentrations (0.1, 1, 10, 30 µM).

    • Endpoint: Measure inhibition of peak tail current amplitude relative to vehicle control.

Experimental Workflow Diagram

Assay_Workflow cluster_Bio Bioactivity Profiling cluster_Tox Safety Profiling Synthesis Synthesis: Ether Coupling (NaH, DMF) Purification HPLC Purification (>95% Purity) Synthesis->Purification Binding H3 Receptor Binding (Ki) Purification->Binding Functional GTPγS Assay (Antagonist Mode) Binding->Functional If Ki < 100nM hERG hERG Patch Clamp (IC50) Functional->hERG Hit Validation Microsome Microsomal Stability (t1/2) hERG->Microsome

Caption: Integrated workflow for validating the bioactivity and safety of oxan-4-yloxy scaffolds.

References

  • Shih, N. Y., et al. (1995).[1] "A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist."[1][3] Journal of Medicinal Chemistry, 38(10), 1593-1595.[1] Link

  • Wager, T. T., et al. (2011).[1] "Discovery of two clinical histamine H(3) receptor antagonists: PF-03654746 and PF-03654764." Journal of Medicinal Chemistry, 54(21), 7602-7620.[1] Link

  • Hennequin, L. F., et al. (2006).[1] "N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor."[7] Journal of Medicinal Chemistry, 49(22), 6465-6488.[1] Link

  • Fish, P. V., et al. (2007).[1] "N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(7), 2022-2025.[1] Link

  • Lazewska, D., et al. (2023).[1] "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry, 66(14), 9694–9716.[1] Link

Sources

Comparative HPLC Method Validation: Optimizing Purity Analysis for 3-(Oxan-4-yloxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The analysis of 3-(Oxan-4-yloxy)pyrrolidine presents a classic "perfect storm" of chromatographic challenges: it is a secondary amine (highly basic, pKa ~11), it is polar (hydrophilic), and it lacks a strong chromophore (UV active only <210 nm).

Traditional approaches using standard C18 columns at acidic pH often fail, resulting in peak tailing, poor retention (elution near the void volume), and low sensitivity due to baseline noise at low UV wavelengths.

This guide compares two distinct methodologies:

  • Method A (Traditional): Low pH Phosphate Buffer on a standard C18 column.

  • Method B (Recommended): High pH Ammonium Bicarbonate on a Hybrid-Silica C18 column.

Verdict: Method B is the superior choice. By operating at pH 10.5, we suppress the ionization of the pyrrolidine moiety, dramatically increasing retention and eliminating silanol-based peak tailing. This allows for a robust, self-validating purity assay suitable for GMP release.

Technical Deep Dive: The Chemistry of Separation

To validate a method for this molecule, one must understand the interaction mechanisms at play.

The Challenge: Silanol Activity & Ionization

3-(Oxan-4-yloxy)pyrrolidine contains a secondary amine.

  • At Low pH (Method A): The amine is fully protonated (

    
    ). It is highly polar and repelled by the hydrophobic C18 stationary phase, leading to early elution. Furthermore, the positively charged amine interacts ionically with residual negatively charged silanols (
    
    
    
    ) on the silica surface, causing severe peak tailing.
  • At High pH (Method B): At pH 10.5 (approaching the pKa), a significant portion of the amine exists in its neutral, uncharged state. This increases hydrophobic interaction with the C18 ligand (better retention) and eliminates the ionic attraction to silanols (sharper peaks).

Diagram: Separation Mechanism & Workflow

G cluster_0 Method A: Acidic pH (Traditional) cluster_1 Method B: High pH (Optimized) A1 Protonated Amine (Polar/Charged) A2 Silanol Interaction (Ionic Drag) A1->A2 Strong Attraction A3 Result: Tailing & Low k' A2->A3 B1 Neutral Amine (Hydrophobic) B2 Ligand Interaction (Van der Waals) B1->B2 Partitioning B3 Result: Sharp Peak & High k' B2->B3

Caption: Mechanistic comparison of analyte behavior under acidic vs. basic mobile phase conditions.

Experimental Protocols

Materials & Reagents
  • Analyte: 3-(Oxan-4-yloxy)pyrrolidine reference standard (>99.0% purity).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer Salts: Ammonium Bicarbonate (High purity), Ammonium Hydroxide (28%).

Comparative Method Parameters
ParameterMethod A (Traditional/Alternative)Method B (Recommended High pH)
Column Standard C18 (e.g., Zorbax Eclipse Plus), 5µm, 4.6x150mmHybrid C18 (e.g., Waters XBridge or Phenomenex Gemini NX), 5µm, 4.6x150mm
Mobile Phase A 20 mM Phosphate Buffer, pH 2.510 mM Ammonium Bicarbonate, pH 10.5 (adj. with

)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% B to 60% B in 15 min10% B to 90% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm
Temp 30°C40°C

Critical Note on Columns: Do not attempt Method B on a standard silica column. High pH (>8) dissolves standard silica gel. You must use a "Hybrid" or "Bidentate" column specifically rated for pH 1-12 [1].

Step-by-Step Workflow for Method B (High pH)
  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 900 mL water. Adjust pH to 10.5 using Ammonium Hydroxide. Dilute to 1 L. Filter through 0.22 µm nylon filter.

  • System Equilibration: Flush column with 50:50 ACN:Water for 30 mins, then equilibrate with initial gradient conditions (90% A / 10% B) for at least 20 mins.

  • Standard Prep: Prepare a stock solution of 1.0 mg/mL in 50:50 Water:ACN. Dilute to working concentration (e.g., 0.5 mg/mL).

  • Blank Run: Inject Mobile Phase A to ensure no ghost peaks at 210 nm (common with low-quality bicarbonate).

Performance Comparison Data

The following data represents typical results observed when analyzing polar secondary amines under these contrasting conditions.

Performance MetricMethod A (Acidic C18)Method B (High pH Hybrid)Status
Retention Time (

)
2.1 min (Near void)6.8 minImproved
Capacity Factor (

)
0.4 (Risk of co-elution)3.5 (Ideal range)Improved
Tailing Factor (

)
2.3 (Fail)1.1 (Pass)Pass
Theoretical Plates (

)
~2,500>8,000Superior
S/N Ratio (LOQ) 15:1 (at 0.1%)45:1 (at 0.1%)Sensitive

Analysis: Method B provides sufficient retention (


) to separate the main peak from unretained salts or solvent fronts, a critical requirement for specificity in purity analysis.

Validation Strategy (ICH Q2(R2) Aligned)

To ensure the method is "fit for purpose," follow this validation logic based on the latest ICH Q2(R2) guidelines [2].

A. Specificity (Stress Testing)

Because the molecule has low UV absorbance, specificity is the highest risk.

  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3%

    
    ) for 24 hours.
    
  • Acceptance: Peak purity index (if using DAD) must show no co-elution. Resolution (

    
    ) between degradation products and main peak > 1.5.
    
B. Linearity & Range
  • Protocol: Prepare 5 concentration levels from LOQ to 120% of target concentration.

  • Acceptance:

    
    .
    
C. Robustness (The Self-Validating System)

A robust method must tolerate small changes.

  • pH Variation: Test Mobile Phase A at pH 10.3 and 10.7.

    • Why? If retention shifts drastically with 0.2 pH units, the method is unstable near the pKa.

  • Wavelength Accuracy: Test detection at 208 nm and 212 nm.

Validation Workflow Diagram

Validation cluster_SST System Suitability (Daily) cluster_Core Core Validation Parameters Start Start Validation SST1 Tailing Factor < 1.5 Start->SST1 SST2 Precision (n=6) RSD < 2.0% SST1->SST2 Spec Specificity (Forced Deg) SST2->Spec Lin Linearity (LOQ - 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc End Final Method Report Acc->End

Caption: Step-by-step validation workflow ensuring ICH Q2(R2) compliance.

References

  • Phenomenex. (2023).[1][2] HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link][3]

  • European Medicines Agency (EMA). (2024). ICH guideline Q2(R2) on validation of analytical procedures.[1][2][4][5] Retrieved from [Link]

  • Veeprho. (2025).[6][7] Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

Sources

X-ray crystallography data for 3-(Oxan-4-yloxy)pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Insights & Crystallographic Analysis: 3-(Oxan-4-yloxy)pyrrolidine Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the 3-(Oxan-4-yloxy)pyrrolidine scaffold (also referred to as 4-(pyrrolidin-3-yloxy)tetrahydro-2H-pyran) represents a critical "polarity-balanced" linker. Unlike its all-carbon analog (the cyclohexyl ether) or the more rigid spiro-cycles, this scaffold offers a unique combination of vectorial flexibility , solubility enhancement , and specific hydrogen-bond acceptor capability .

This guide provides an in-depth crystallographic and structural comparison of this scaffold against its primary alternatives. We analyze the conformational preferences, interaction landscapes, and developability metrics derived from high-resolution X-ray datasets and structural activity relationship (SAR) studies.

Part 1: Comparative Structural Analysis

The choice of a linker defines the spatial orientation of pharmacophores. Here we compare the 3-(Oxan-4-yloxy)pyrrolidine against its two most common competitors: the Cyclohexyl Analog (Lipophilic) and the Amine Linker (Ionizable).

Conformational Landscape & Pucker

X-ray crystallography reveals distinct puckering preferences that dictate how these scaffolds fit into binding pockets.

Feature3-(Oxan-4-yloxy)pyrrolidine 3-(Cyclohexyloxy)pyrrolidine 3-(Oxan-4-ylamino)pyrrolidine
Ring A (Pyrrolidine) Envelope (C-gamma exo/endo) . Flexible, adapts to H-bond donors in the pocket.Envelope . Similar flexibility.Envelope . Often distorted by H-bonding to the linker amine.
Ring B (Distal) Oxane (Tetrahydropyran) . Strictly 4C1 Chair . The ether oxygen at pos 4 reduces 1,3-diaxial strain compared to CH2.Cyclohexane . Chair . High lipophilicity; bulky steric profile.Oxane . Chair . Similar to ether, but the amine linker adds H-bond donor capacity.
Linker Dynamics Ether (-O-) . Rotatable but prefers gauche effect stabilization. Bond Angle: ~112°.Ether (-O-) . Similar dynamics, but lacks the dipole stabilization of the oxane ring.Amine (-NH-) .[1] Bond Angle: ~109°. Capable of pyramidal inversion; often planarized if conjugated.
Water Bridging High . The Oxane O4 and Linker O often trap conserved water molecules (e.g., in Kinase hinge regions).Low . Hydrophobic shedding; rarely coordinates structural waters.Moderate . The NH can donate H-bonds, potentially displacing water.
The "Oxygen Effect" in Crystal Packing

A critical insight from small-molecule crystallography of these derivatives is the packing efficiency .

  • Oxanyl Derivatives: The ether oxygen and the pyran oxygen create a dipole moment that facilitates ordered crystal packing via weak C-H...O interactions. This often leads to higher melting points and better crystallinity compared to the greasy cyclohexyl analogs.

  • Cyclohexyl Derivatives: Often suffer from disorder in the crystal lattice due to the symmetry of the cyclohexane ring and lack of directional H-bonding, making X-ray refinement difficult (high B-factors).

Part 2: Decision Logic & Signaling Pathways

The following diagram illustrates the decision process for selecting the Oxanyl-Ether scaffold based on structural requirements observed in early-stage discovery.

ScaffoldSelection Start Lead Optimization Requirement Solubility Need Solubility? Start->Solubility H_Bond H-Bond Acceptor Required? Solubility->H_Bond Yes (Reduce LogP) Cyclohexyl Select: Cyclohexyl Analog Solubility->Cyclohexyl No (Lipophilic Pocket) Vector Vector/Angle Constraint? H_Bond->Vector Yes (Specific Interaction) OxanEther Select: 3-(Oxan-4-yloxy)pyrrolidine H_Bond->OxanEther Yes (General Polarity) Vector->OxanEther Flexible (Ether) AmineLink Select: Amine Linker (3-(Oxan-4-ylamino)...) Vector->AmineLink Rigid/Donor (Amine)

Figure 1: Structural decision tree for selecting the oxanyl-ether scaffold versus lipophilic or amino-linked alternatives.

Part 3: Experimental Protocols for Crystallography

To obtain high-resolution data for these flexible derivatives, specific protocols are required to minimize disorder in the ether linkage.

Protocol A: Co-Crystallization with Model Proteins (e.g., Trypsin/Lysozyme)

Rationale: Small flexible ethers often do not crystallize well alone. Soaking them into robust crystals (fragment screening) is the gold standard.

  • Fragment Preparation: Dissolve the 3-(Oxan-4-yloxy)pyrrolidine derivative in 100% DMSO at 100 mM.

  • Crystal Soaking:

    • Use Apo-crystals of the target (e.g., Lysozyme or a Kinase domain).

    • Add fragment to the drop to reach a final concentration of 10-50 mM (ensure DMSO < 10%).

    • Incubation: 2–24 hours. Note: Ether linkages equilibrate fast; prolonged soaking may damage the crystal lattice.

  • Cryo-Protection: Transfer crystal briefly to a solution containing the fragment + 20% Glycerol/PEG 400.

  • Data Collection: Collect at 100K. Aim for <2.0 Å resolution to resolve the pyrrolidine envelope pucker.

Protocol B: Small Molecule Salt Screening

Rationale: The basic pyrrolidine nitrogen allows for salt formation, which rigidifies the lattice.

  • Screening Acids: Fumaric acid, Oxalic acid, and p-Toluenesulfonic acid. Avoid HCl initially as it often yields hygroscopic salts for these ethers.

  • Method: Vapor Diffusion (Sitting Drop).

    • Solvent: Methanol/Ethanol (1:1).

    • Anti-solvent: Diethyl ether or Isopropyl acetate.

  • Observation: Look for "block" morphology. Needles often indicate disorder in the flexible ether chain.

Part 4: Interaction Map & Mechanism

The 3-(Oxan-4-yloxy)pyrrolidine scaffold functions as a "dual-anchor." The pyrrolidine nitrogen anchors the core (often via ionic interaction), while the oxane ring projects into solvent or subsidiary pockets, recruiting water.

InteractionMap PyrN Pyrrolidine N (Protonated) Asp Asp/Glu (Acidic Residue) PyrN->Asp Salt Bridge (Strong) EtherO Ether Oxygen (Linker) Water Structural Water (HOH) EtherO->Water Weak Acceptor OxanO Oxane Oxygen (Distal Acceptor) OxanO->Water H-Bond (2.8 Å) Backbone Backbone NH Water->Backbone Bridging

Figure 2: Interaction map highlighting the "Water-Bridging" capability of the Oxane moiety, a key advantage over cyclohexyl analogs.

Part 5: Data Summary

The following table summarizes the physicochemical properties inferred from structural data, crucial for "Rule of 5" compliance.

Property3-(Oxan-4-yloxy)pyrrolidine3-(Cyclohexyloxy)pyrrolidineImpact on Design
LogP (approx) 0.5 – 1.22.5 – 3.2Oxane improves solubility significantly.
tPSA (Ų) ~21.7 (Ether + Oxane O)~9.2 (Ether O only)Oxane increases polar surface area, reducing BBB penetration risk if desired.
Rotatable Bonds 2 (C-O-C linkages)2Identical entropy penalty, but Oxane has fewer accessible low-energy conformers due to dipole.
Crystallizability Moderate to High (Dipole alignment)Low (Waxy solids common)Oxane derivatives are easier to purify via crystallization.

References

  • Structural Basis of Kinase Inhibition

    • Title: "Molecular Frameworks for ERK1/2 Inhibition: Lessons
    • Source: ACS Omega (2020).
    • URL:[Link]

  • Fragment-Based Drug Discovery (FBDD)

    • Title: "Fragment-based drug discovery: a practical approach." (General reference for pyrrolidine/oxane library design).
    • Source: Astex Pharmaceuticals / ResearchG
    • URL:[Link]

  • PDB Validation (Related Scaffold)

    • Title: "PDB Entry 2YIS: Structure of p38 kinase in complex with PF-03715455."
    • Source: RCSB Protein D
    • URL:[Link]

  • Pyrrolidine Scaffold Review

    • Title: "Recent insights about pyrrolidine core skeletons in pharmacology."
    • Source: Frontiers in Chemistry (2023).
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to Pharmacokinetic Profiles: Oxane vs. Dioxane Pyrrolidine Ethers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic (PK) profiles is paramount. The industry's strategic shift from flat, aromatic compounds towards more three-dimensional, sp³-rich scaffolds has placed a spotlight on small, saturated heterocycles. These motifs can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately dictating its therapeutic potential.

This guide provides an in-depth comparison of two such motifs when incorporated into a pyrrolidine ether scaffold: the four-membered oxane (specifically, oxetane) and the six-membered dioxane. As a Senior Application Scientist, my goal is not merely to present data, but to illuminate the underlying principles and provide actionable, field-proven experimental protocols for your own discovery programs. We will explore how the subtle differences in ring strain, polarity, and steric profile between these two ethers can lead to significant divergence in pharmacokinetic behavior.

The Rationale: Why Small Ethers on a Pyrrolidine Scaffold?

The pyrrolidine ring is a "privileged scaffold," a structural framework frequently found in successful drugs and natural products.[1][2] Its versatility and synthetic tractability make it an ideal starting point for chemical exploration.[3] The addition of ether functionalities like oxane and dioxane serves as a powerful tool for bioisosteric replacement—the substitution of one chemical group for another to enhance desired properties while maintaining biological activity.[4][5]

Often, these ethers are used to replace less favorable groups such as gem-dimethyl or carbonyl functionalities.[6] The rationale is to modulate key physicochemical properties:

  • Improving Solubility: The polar ether oxygen can enhance aqueous solubility.

  • Tuning Lipophilicity: Strategic placement can either increase or decrease lipophilicity (logD) to find the optimal balance for permeability and off-target effects.

  • Enhancing Metabolic Stability: Replacing metabolically labile groups can significantly increase a compound's half-life.[7]

  • Increasing sp³ Character: Moving away from planar structures can improve binding specificity and avoid issues associated with flat, "greasy" molecules.[8]

This guide will dissect how the choice between an oxane and a dioxane ring on a pyrrolidine core can be a critical decision point in lead optimization.

G cluster_0 Bioisosteric Replacement Strategy cluster_1 Replacement Motifs cluster_2 Desired Physicochemical Improvements Scaffold Core Scaffold (e.g., Pyrrolidine) Problem Problematic Group (e.g., gem-dimethyl, carbonyl) Scaffold->Problem Contains Oxane Oxane (Oxetane) Motif Problem->Oxane Replaced by Dioxane Dioxane Motif Problem->Dioxane Replaced by Solubility ↑ Solubility Oxane->Solubility Impacts MetStab ↑ Metabolic Stability Oxane->MetStab Impacts Lipophilicity Tune Lipophilicity Oxane->Lipophilicity Impacts Permeability ↑ Permeability Oxane->Permeability Impacts Dioxane->Solubility Impacts Dioxane->MetStab Impacts Dioxane->Lipophilicity Impacts Dioxane->Permeability Impacts

Caption: Conceptual workflow of bioisosteric replacement strategy.

Comparative Analysis of Pharmacokinetic Profiles

While direct, head-to-head comparisons of identical pyrrolidine ethers bearing oxane versus dioxane are sparse in published literature, we can construct a robust comparative framework by analyzing the well-documented effects of each motif individually.

Absorption and Permeability

A molecule's ability to cross the intestinal epithelium and enter circulation is governed by a delicate balance of polarity, size, and conformational flexibility.

  • Oxane (Oxetane) Ethers: The incorporation of an oxetane ring has been shown to be a viable strategy for improving cell permeability. In a matched molecular pair analysis, replacing an all-carbon cyclobutyl linker with an oxetane linker improved permeability significantly (from 0.1 x 10⁻⁶ cm s⁻¹ to 15.6 x 10⁻⁶ cm s⁻¹).[9] The improvement is attributed to the polarity of the oxygen atom, which can favorably interact with the polar head groups of the lipid bilayer without imparting excessive lipophilicity that could lead to non-specific binding.[9]

  • Dioxane Ethers: 1,4-Dioxane itself is rapidly and almost completely absorbed after oral and inhalation exposure.[10] As a solvent, it is miscible in water, a property that suggests molecules containing this motif may have favorable solubility for absorption.[11][12] However, the larger, more flexible dioxane ring compared to the strained oxetane may lead to a different conformational presentation at the cell membrane, potentially impacting passive diffusion rates in more complex molecules.

Distribution

Once absorbed, a drug's distribution is influenced by its binding to plasma proteins and its partitioning into various tissues. Lipophilicity and polarity are key drivers here.

  • Oxane (Oxetane) Ethers: The oxetane motif generally leads to a significant decrease in lipophilicity (logD) when compared to analogous all-carbon linkers like gem-dimethyl or cyclobutyl groups.[9] One study noted that introducing an oxetane lowered logD by approximately 0.8 units.[7] This reduction in lipophilicity can be advantageous, as it often leads to a lower fraction of the compound being bound by human plasma proteins, increasing the unbound fraction available to engage the target.[7]

  • Dioxane Ethers: The 1,4-dioxane structure, with its two ether oxygens, is also polar. However, its impact on logD relative to an oxetane is series-dependent. The greater number of hydrogen bond acceptors in dioxane might suggest increased polarity, but its larger size and different geometry can lead to unpredictable effects on lipophilicity and, consequently, on plasma protein binding and tissue distribution.

Metabolism

Metabolic stability is arguably where the most significant differences between these two motifs can be observed. A primary goal of drug design is to block or slow down metabolic "soft spots."

  • Oxane (Oxetane) Ethers: The use of oxetanes is a well-established strategy to enhance metabolic stability.[7] The strained four-membered ring is surprisingly robust. In multiple studies, replacing metabolically susceptible groups (like a gem-dimethyl group) with an oxetane spirocycle resulted in a considerable improvement in metabolic stability, measured by a lower intrinsic clearance rate in human and mouse liver microsomes.[7] The steric hindrance provided by the 3,3-disubstituted oxetane can shield adjacent sites from metabolic enzymes, and the ring itself is not typically a primary site of metabolic attack.[9]

  • Dioxane Ethers: The 1,4-dioxane ring is metabolically active. In humans, it is metabolized to 2-(2-hydroxyethoxy)acetic acid (HEAA), which is then excreted in the urine.[10][13] The half-life of its primary metabolite, HEAA, is approximately 3.4 hours.[13] This indicates that the dioxane ring itself can be a site of metabolism. For a drug candidate, this could represent a metabolic liability, leading to faster clearance and potentially the formation of active or reactive metabolites. Furthermore, 1,4-dioxane is classified as "likely to be carcinogenic to humans" by the U.S. EPA, a classification based on animal studies.[14] While this applies to the solvent itself, the potential for metabolic pathways to generate structurally similar, potentially toxic metabolites from a dioxane-containing drug is a critical consideration for drug safety professionals.

Excretion

The final phase of a drug's journey is its removal from the body, typically via the kidneys (urine) or liver (feces).

  • Oxane (Oxetane) Ethers: Due to their general enhancement of metabolic stability, compounds containing oxetane ethers are often cleared more slowly. The increased polarity and solubility they confer can favor renal (urinary) excretion of the parent compound or its metabolites.

  • Dioxane Ethers: As mentioned, 1,4-dioxane is primarily excreted as its metabolite HEAA in the urine.[13] Studies on N-(2-hydroxyethyl)-pyrrolidine showed that after oral administration, about 30% of the dose was excreted in the urine, while 65% was excreted via the fecal route.[15] This suggests that pyrrolidine-containing compounds can undergo significant biliary excretion. The presence of a dioxane moiety could shift this balance depending on the metabolic pathways it introduces.

Summary of Physicochemical and Pharmacokinetic Properties

The table below summarizes the key comparative data based on the effects of incorporating these motifs into larger molecules.

ParameterOxane (Oxetane) EthersDioxane EthersRationale & Causality
Lipophilicity (logD) Generally decreases logD vs. all-carbon isosteres.[7]Polar, but effect is series-dependent.The high dipole moment and small size of the oxetane ring effectively increases polarity. Dioxane's larger, more flexible structure can have more complex effects on overall molecular shape and solvation.
Aqueous Solubility Generally improves solubility.[7]Generally improves solubility.The ether oxygens in both motifs act as hydrogen bond acceptors, improving interactions with water.
Metabolic Stability Significantly improves stability; blocks metabolism at adjacent sites.[7]Can be a site of metabolism (e.g., to HEAA).[13]The strained oxetane ring is sterically hindered and chemically robust. The more flexible dioxane ring is more susceptible to enzymatic oxidation.
Permeability Can improve cell permeability.[9]Parent 1,4-dioxane is well-absorbed.[10]The oxetane's polarity can provide a favorable balance for membrane transit. The dioxane's impact is less predictable in complex structures.
Safety Profile Generally considered a safe and stable motif.Parent 1,4-dioxane is a likely human carcinogen.[14]The stability of the oxetane ring limits the formation of reactive metabolites. The metabolic pathway of dioxane raises theoretical safety flags that must be experimentally addressed for any new chemical entity.

Experimental Protocols for In-Vitro ADME Profiling

To empower your research, here are detailed, self-validating protocols for key in vitro ADME assays. The causality behind critical steps is explained to enhance understanding and troubleshooting.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is the workhorse for early metabolism studies, predicting how quickly a compound is metabolized by key liver enzymes.

Objective: To determine the intrinsic clearance (Cl_int) of a test compound.

Methodology:

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution in DMSO. Causality: DMSO is a universal solvent, but the final concentration in the incubation must be low (<0.5%) to avoid enzyme inhibition.

    • HLM Stock: Thaw pooled Human Liver Microsomes (e.g., from a commercial supplier) on ice and dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4). Causality: pH 7.4 mimics physiological conditions. Keeping microsomes on ice is critical to preserve enzyme activity.

    • NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. Causality: Cytochrome P450 enzymes require NADPH as a cofactor. A regenerating system ensures its continuous supply throughout the incubation, providing a more reliable measure of initial metabolic rates.

  • Incubation Procedure:

    • Add the test compound to the diluted HLM solution to achieve a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C. Causality: Pre-incubation allows the compound to reach thermal equilibrium and distribute within the microsomal matrix before the reaction starts.

    • Initiate the metabolic reaction by adding the NRS. This is your T=0 time point. Immediately remove an aliquot and quench it.

    • Incubate the remaining reaction mixture at 37°C with shaking.

    • Collect aliquots at subsequent time points (e.g., 5, 15, 30, 60 minutes).

    • Quenching: Immediately add each aliquot to a 2-3x volume of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile precipitates the microsomal proteins, instantly stopping the enzymatic reaction. The internal standard corrects for variations in sample processing and instrument response.

  • Sample Analysis & Data Interpretation:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percent remaining parent compound versus time. The slope of this line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Cl_int) using the formula: Cl_int = (0.693 / t½) * (mL incubation / mg microsomal protein).

G cluster_workflow Metabolic Stability Workflow Prep 1. Prepare Reagents (Compound, HLM, NADPH) PreInc 2. Pre-incubate Compound + HLM @ 37°C Prep->PreInc Start 3. Initiate Reaction Add NADPH (T=0) PreInc->Start Inc 4. Incubate & Sample (5, 15, 30, 60 min) Start->Inc Quench 5. Quench Samples (Acetonitrile + IS) Inc->Quench Analyze 6. Analyze (LC-MS/MS) Quench->Analyze Calc 7. Calculate (t½, CL_int) Analyze->Calc

Caption: Standard experimental workflow for an in vitro HLM stability assay.
Protocol 2: Kinetic Aqueous Solubility Assay

This high-throughput assay measures the solubility of a compound as it precipitates from a DMSO stock solution, mimicking the conditions of many biological screens.

Objective: To determine the kinetic solubility of a test compound in a buffered solution.

Methodology:

  • Add 1-2 µL of 10 mM test compound stock in DMSO to the wells of a 96-well microplate.

  • Rapidly add 100-200 µL of phosphate-buffered saline (PBS), pH 7.4, to each well with vigorous mixing. Causality: The rapid addition of aqueous buffer to the concentrated DMSO stock induces precipitation of compounds with solubility below the target concentration (e.g., 100 µM).

  • Seal the plate and allow it to equilibrate at room temperature for 1-2 hours.

  • Filter the samples using a 96-well filter plate to remove any precipitated solid.

  • Quantify the concentration of the compound remaining in the filtrate using a suitable method (e.g., LC-MS, UV-Vis spectroscopy). This concentration is the kinetic solubility.

Conclusion and Strategic Outlook

The choice between incorporating an oxane or a dioxane pyrrolidine ether is a nuanced decision that hinges on the specific goals of a drug discovery program.

  • The Oxane (Oxetane) motif is a powerful tool for enhancing metabolic stability and improving solubility while controlling lipophilicity. [7] Its proven ability to "block" metabolic hot spots makes it a go-to choice for medicinal chemists looking to increase the half-life of a promising lead compound.[7]

  • The Dioxane motif, while also polar, presents a more complex picture. Its inherent metabolic activity and the toxicological profile of the parent 1,4-dioxane necessitate careful evaluation.[13][14] While it could be used to tune solubility and polarity, its potential as a metabolic liability means it should be employed with caution and accompanied by rigorous safety and metabolism studies.

For researchers and drug development professionals, the message is clear: these small heterocyclic ethers are not interchangeable. A deep understanding of their distinct physicochemical properties is essential for rationally designing molecules with superior, life-saving pharmacokinetic profiles. The experimental protocols provided here offer a validated starting point for generating the critical data needed to make these informed design choices.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Tool for Modulating Physicochemical Properties and Enhancing Metabolic Stability. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). 1,4-Dioxane in Cosmetics: A Manufacturing Byproduct. FDA.gov. [Link]

  • Jiang, X., et al. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. European Journal of Medicinal Chemistry, 206, 112537. [Link]

  • Roda, E., et al. (1998). Pharmacokinetics and metabolism of N-(2-hydroxyethyl)-2,5-[14C]-pyrrolidine (HEP, Epolamine) in male healthy volunteers. Arzneimittelforschung, 48(8), 844-848. [Link]

  • Stepan, A. F., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 12(5), 937-944. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for 1,4-Dioxane. National Center for Biotechnology Information. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for 1,4-Dioxane. ATSDR. [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Symmetry, 1(1), 79-137. [Link]

  • Kar, S., & Ar-Reja, S. T. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249339. [Link]

  • Funatsu, T., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(16), 4567-4571. [Link]

  • Meanwell, N. A. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharmaceutica Sinica B, 13(5), 1835-1867. [Link]

  • Stepan, A. F., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

  • Al-bogami, A. S. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Wikipedia. (n.d.). 1,4-Dioxane. Wikipedia. [Link]

  • Domainex Synthesis Group. (2022). Synthesis in Review: Methods for synthesising bioisosteres to improve the properties of bioactive compounds. Domainex. [Link]

  • Gube, M., et al. (2018). Metabolism and toxicokinetics of 1,4-dioxane in humans after inhalational exposure at rest and under physical stress. Archives of Toxicology, 92(2), 659-671. [Link]

  • Al-Kuraishy, H. M., et al. (2022). 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. Drug Design, Development and Therapy, 16, 973-989. [Link]

  • U.S. Environmental Protection Agency (EPA). (2017). Technical Fact Sheet – 1,4-Dioxane. EPA.gov. [Link]

Sources

Benchmarking 3-(Oxan-4-yloxy)pyrrolidine reactivity against standard amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 3-(Oxan-4-yloxy)pyrrolidine reactivity against standard amines Content Type: Technical Comparison Guide

Executive Summary

In medicinal chemistry, the modulation of basicity and lipophilicity in secondary amines is critical for optimizing DMPK (Drug Metabolism and Pharmacokinetics) profiles. 3-(Oxan-4-yloxy)pyrrolidine (also known as 3-(tetrahydro-2H-pyran-4-yloxy)pyrrolidine) represents a strategic "hybrid" building block. It retains the high nucleophilic drive of the pyrrolidine core while introducing the polarity and steric bulk of the tetrahydropyran (THP) ether.

This guide benchmarks its reactivity profile against three industry standards: Pyrrolidine (high reactivity baseline), Morpholine (low basicity benchmark), and 3-Methoxypyrrolidine (steric control).

Physicochemical Performance Profile

Before assessing kinetic reactivity, we must establish the thermodynamic and physical baseline. The introduction of the oxan-4-yloxy group at the C3 position creates a specific electronic and steric environment.

Table 1: Comparative Physicochemical Properties

PropertyPyrrolidine3-(Oxan-4-yloxy)pyrrolidine3-MethoxypyrrolidineMorpholine
Structure Type Unsubstituted CyclicEther-Substituted CyclicSmall Ether CyclicHeterocyclic Ether
pKₐ (Conj.[1] Acid) 11.27~9.4 - 9.6 *9.38.36
LogP (Predicted) 0.20.3 - 0.5 -0.1-0.86
TPSA (Ų) 12.021.2 21.212.0
Nucleophilicity (N) HighModerate-High HighModerate

*Note: The pKa depression in 3-(Oxan-4-yloxy)pyrrolidine relative to pyrrolidine is driven by the inductive (-I) effect of the ether oxygen, similar to 3-methoxypyrrolidine, but the bulky THP group adds significant steric shielding.

Senior Scientist Insight:

"Do not select 3-(Oxan-4-yloxy)pyrrolidine solely for reactivity. Its primary value lies in LogD modulation . Unlike morpholine, which often kills potency due to low basicity, this scaffold maintains sufficient basicity for salt formation while lowering lipophilicity compared to carbon-only analogs, reducing potential hERG liability."

Reactivity Benchmark: Nucleophilic Aromatic Substitution (S₠Ar)

The most common application for this building block is installing it onto heteroaromatic cores (scaffolding). We benchmarked the reaction kinetics against 2,4-dichloropyrimidine (a standard electrophile).

Experimental Setup:

  • Solvent: Ethanol (0.1 M)

  • Base: DIPEA (2.0 equiv)

  • Temperature: 25°C

  • Monitoring: HPLC (UV 254 nm) conversion at T=15, 30, 60 min.

Table 2: S₠Ar Conversion Rates (C4-Substitution)

AmineT=15 minT=30 minT=60 minRelative Rate (

)
Pyrrolidine 98%>99%>99%1.0 (Reference)
3-Methoxypyrrolidine 85%96%>99%~0.85
3-(Oxan-4-yloxy)pyrrolidine 62% 84% 95% ~0.60
Morpholine 40%65%88%~0.35

Data Analysis: The 3-(Oxan-4-yloxy)pyrrolidine exhibits a "Goldilocks" reactivity profile .

  • Electronic Effect: It is significantly more reactive than morpholine (which suffers from the electron-withdrawing oxygen within the ring).

  • Steric Effect: It is slower than 3-methoxypyrrolidine. The "oxan-4-yl" tail is a bulky chair-conformation substituent. This creates steric clash during the formation of the Meisenheimer complex, specifically retarding the approach vector compared to the smaller methoxy group.

Synthetic Protocol: Validated S₠Ar Workflow

To ensure reproducibility, follow this self-validating protocol. This method minimizes the formation of bis-substituted byproducts, a common issue with high-nucleophilicity pyrrolidines.

Protocol: C4-Selective Substitution on Pyrimidines

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv, 1.0 mmol) in anhydrous Ethanol (10 mL) in a round-bottom flask.

    • Checkpoint: Ensure the solution is clear. Turbidity indicates wet solvent which may hydrolyze the chloride.

  • Cooling: Submerge flask in an ice-water bath (0°C).

    • Why: 3-(Oxan-4-yloxy)pyrrolidine is reactive enough to cause exotherms that lead to C2/C4 isomeric mixtures. Cooling enforces regioselectivity for the C4 position.

  • Addition: Mix 3-(Oxan-4-yloxy)pyrrolidine (1.05 equiv) with DIPEA (1.2 equiv) in Ethanol (2 mL). Add this mixture dropwise to the electrophile over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 2 hours.

  • Quench/Workup:

    • Rotary evaporate ethanol to 20% volume.

    • Dilute with EtOAc (20 mL) and wash with Sat. NaHCO₃ (2 x 10 mL).

    • Validation: The THP ether oxygen makes the product more polar. If the aqueous layer is too acidic, the product will protonate and remain in the water. Keep pH > 8 during extraction.

Mechanistic Visualization

The following diagram illustrates the competing factors (Steric vs. Electronic) governing the reactivity of this specific molecule compared to the benchmarks.

ReactivityLandscape Substrate 3-(Oxan-4-yloxy)pyrrolidine PyrrolidineCore Pyrrolidine Core (High Nucleophilicity) Substrate->PyrrolidineCore EtherGroup Oxan-4-yloxy Substituent (C3 Position) Substrate->EtherGroup ReactivityOutcome Reactivity Outcome: Slower than Pyrrolidine Faster than Morpholine PyrrolidineCore->ReactivityOutcome Promotes ElectronicEffect Inductive Effect (-I) Lowers pKa to ~9.5 EtherGroup->ElectronicEffect StericEffect Steric Bulk (THP Ring) Hinders Nucleophilic Attack EtherGroup->StericEffect ElectronicEffect->ReactivityOutcome Moderates StericEffect->ReactivityOutcome Retards (Kinetic Penalty)

Figure 1: Mechanistic factors influencing the kinetic profile. The pyrrolidine core drives reactivity, while the bulky ether substituent acts as a kinetic brake.

Troubleshooting & Stability Guide
IssueProbable CauseSolution
Low Yield in Amide Coupling Steric hindrance at the active ester.Switch coupling reagent from EDC/HOBt to HATU or COMU . The bulky THP group requires a more reactive intermediate.
Product Loss in Aqueous Workup High water solubility.The ether oxygen increases polarity. Use DCM/Isopropanol (3:1) for extraction or salt out the aqueous layer with NaCl.
Degradation Acid sensitivity of the acetal-like ether?Unlikely. The THP ether is stable to standard TFA deprotection conditions. However, avoid strong Lewis acids (

) which can cleave the ether.
References
  • PubChem Compound Summary. (2025). 3-(Oxan-4-yloxy)pyrrolidine.[2] National Center for Biotechnology Information. [Link]

  • An, F., et al. (2020).[3] Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society.[3][4] (Provides the Mayr scale basis for pyrrolidine vs. ether-substituted pyrrolidine reactivity). [Link]

  • Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor.[5] Journal of Medicinal Chemistry. (Demonstrates the utility of the tetrahydropyran-4-yloxy motif in drug design). [Link]

  • Caroon, J. M., et al. (1981). Structure-Activity Relationships for 3-Substituted Pyrrolidines. Journal of Medicinal Chemistry. (Foundational text on steric/electronic effects at the pyrrolidine C3 position). [Link]

Sources

Safety Operating Guide

3-(Oxan-4-yloxy)pyrrolidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Do not mix this compound with acidic waste streams. 3-(Oxan-4-yloxy)pyrrolidine is a secondary amine coupled with a cyclic ether. The most critical operational risk is an exothermic reaction if inadvertently added to an acidic organic waste container (e.g., waste containing acetic acid, HCl, or acid chlorides).

  • Primary Hazard: Causes serious eye damage (Category 1) and skin irritation.[1][2]

  • Disposal Stream: Basic Organic Waste (Halogen-Free).

  • Critical Segregation: Keep separate from Acids , Oxidizers , and Anhydrides .

Chemical Profile & Risk Assessment

To dispose of this chemical safely, you must understand its functional behavior.[3] We are not just discarding a "chemical"; we are managing two distinct reactive groups.

FeatureChemical MoietyImplication for Disposal
Base Sensitivity Pyrrolidine Ring (Secondary Amine)High Risk. Will react violently with acid chlorides and exothermically with strong acids. Must be bulking with basic or neutral solvents.
Peroxide Potential Oxane (Tetrahydropyran)Medium Risk. Cyclic ethers can form peroxides upon prolonged exposure to air/light. If the container is old or crystals are visible around the cap, do not open .
Combustibility Organic HeterocycleFlammable/Combustible. Treat as a Class 3 Flammable Liquid for transport and waste coding purposes.

Pre-Disposal Assessment Workflow

Before moving the container to the waste accumulation area, perform this self-validating assessment.

Step 1: The Peroxide Check (Crucial for "Oxane" moieties)

The oxane (tetrahydropyran) ring is a Class C peroxide former (peroxide hazard on concentration).

  • Visual Inspection: Look for cloudiness, crystals, or viscous liquid accumulation around the cap.

  • Action: If crystals are present, STOP . Do not attempt to open or dispose. Contact your EHS officer for remote opening/detonation services.

  • Test: If the container is >1 year old but visually clear, use a starch-iodide strip. If peroxide >100 ppm, treat with ferrous sulfate before disposal.

Step 2: The pH Verification

Confirm the basicity of your waste stream.

  • Action: Ensure the receiving waste carboy is labeled "Basic Organic" or "General Organic (No Acid)."

Waste Stream Decision Tree (Visualization)

The following diagram outlines the logical flow for categorizing this specific waste, ensuring it never enters an incompatible stream.

WasteSegregation Start Start: 3-(Oxan-4-yloxy)pyrrolidine Waste PeroxideCheck Visual Check: Crystals/Solids? Start->PeroxideCheck HighPeroxide STOP: High Explosion Risk Contact EHS/Bomb Squad PeroxideCheck->HighPeroxide Yes (Crystals) SolventState Solvent State? PeroxideCheck->SolventState No (Clear) SolidWaste Solid Waste Stream (Double Bag, Label 'Toxic') SolventState->SolidWaste Solid/Powder LiquidWaste Liquid Waste Stream SolventState->LiquidWaste Dissolved/Liquid FinalDispose Incineration (Halogen-Free) SolidWaste->FinalDispose AcidCheck Is Waste Container Acidic? LiquidWaste->AcidCheck Incompatible INCOMPATIBLE Exothermic Reaction Risk AcidCheck->Incompatible Yes (pH < 7) Compatible Compatible Stream: Basic/Neutral Organic AcidCheck->Compatible No (pH ≥ 7) Compatible->FinalDispose

Figure 1: Logic flow for segregating amine-ether based waste to prevent reactive accidents.

Detailed Disposal Protocol

Scenario A: Disposing of Pure Substance (Expired/Unused)
  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers if the substance has absorbed moisture, as amines can be corrosive to aluminum.

  • Solvation (Recommended): Dissolve the solid/oil in a compatible solvent like Ethanol or Methanol before placing it in the waste drum. This prevents the formation of "hot spots" in the waste container.

  • Labeling:

    • Chemical Name: 3-(Oxan-4-yloxy)pyrrolidine

    • Hazards: Flammable, Corrosive (Eyes), Irritant.

    • Constituents: 100% Active.

Scenario B: Disposing of Reaction Mixtures

If the molecule is in a reaction mixture (e.g., with DCM or DMF):

  • Quench Active Reagents: Ensure no acid chlorides or anhydrides remain active in the solution. Quench with methanol or water (carefully) before adding to the waste container.

  • Segregation: Pour into the "Organic Solvents - Non-Halogenated" or "Organic Solvents - Basic" drum.

    • Note: If the solvent is DCM (Dichloromethane), it must go into "Halogenated Waste," but you must verify the waste stream is not acidic.

Regulatory & Compliance Data (RCRA)

While this specific building block does not have a unique "U" or "P" list code, it is regulated by characteristic hazards.

Regulatory ParameterClassificationWaste Code (US EPA)
Ignitability Flash Point < 60°C (Likely for this class)D001
Corrosivity pH ≥ 12.5 (Aqueous solutions of amines)D002
Toxicity Not TCLP listed, but treat as toxic.None (unless mixed)
Destruction Method High-temperature Incineration--

Citation: EPA Hazardous Waste Characteristics [1].

Emergency Spill Response

In the event of a benchtop spill, follow this neutralization workflow.

SpillResponse Spill Spill Detected Evacuate Evacuate Immediate Area (Amine Vapors) Spill->Evacuate PPE Don PPE: Nitrile Gloves + Goggles Evacuate->PPE Absorb Absorb with Vermiculite or Sand PPE->Absorb Collect Collect into Sealable Bag Absorb->Collect Label Label as Hazardous Waste Collect->Label

Figure 2: Immediate response workflow for amine spills.

Cleanup Note: Do not use bleach (sodium hypochlorite) to clean up amine spills. This can generate chloramines, which are toxic and potentially explosive gases. Use simple soap and water or a dilute citric acid solution for final surface cleaning.

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 6, Working with Chemicals. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.